molecular formula C19H17NO4 B1682497 (-)-Stylopine CAS No. 7461-02-1

(-)-Stylopine

Katalognummer: B1682497
CAS-Nummer: 7461-02-1
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: UXYJCYXWJGAKQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Stylopine has been reported in Fibraurea recisa, Corydalis ternata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904180
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-32-7, 7461-02-1
Record name (±)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stylopine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrocoptisine
Source EPA DSSTox
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Foundational & Exploratory

(-)-Stylopine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stylopine (B192457), a protopine (B1679745) alkaloid, is a naturally occurring bioactive compound that has garnered significant interest within the scientific community. Exhibiting a range of pharmacological activities, it holds promise for further investigation and potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Papaveraceae family, commonly known as the poppy family. Extensive research has identified several genera as rich sources of this alkaloid, with notable concentrations found in Corydalis and Chelidonium species.[1][2]

Primary Plant Sources
  • Chelidonium majus (Greater Celandine): This perennial herbaceous plant is a well-documented and significant source of this compound and other isoquinoline (B145761) alkaloids.[1][3] The entire plant, including the roots and aerial parts, contains the alkaloid.

  • Corydalis species: Various species within the Corydalis genus are known to produce this compound. These include, but are not limited to:

    • Corydalis cava[2][4]

    • Corydalis solida[1][5]

    • Corydalis hsuchowensis[6]

    • Corydalis speciosa

The concentration of this compound can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources is a critical factor for researchers and for potential large-scale production. The following table summarizes available data on the extraction yields from different plant materials.

Plant SpeciesPlant PartExtraction MethodYield of this compoundReference
Chelidonium majusAerial PartsFast Centrifugal Partition Chromatography1.93 mg from 500 mg of crude extract[3]
Corydalis cavaTubersNot specifiedMinor alkaloid[2]
Corydalis solidaTubersNot specifiedPresent[1][5]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The fundamental approach leverages the basic nature of alkaloids.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base_extraction Acid-Base Extraction crude_extract->acid_base_extraction alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->alkaloid_fraction chromatography Column Chromatography alkaloid_fraction->chromatography fractions Fractions chromatography->fractions purification Preparative HPLC/ Recrystallization fractions->purification stylopine Pure this compound purification->stylopine vegfr2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation

References

Biosynthesis of (-)-Stylopine in Chelidonium majus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine (B192457) is a key protoberberine alkaloid biosynthesized in Chelidonium majus (greater celandine) and serves as a crucial intermediate in the formation of other medicinally important benzylisoquinoline alkaloids, such as sanguinarine (B192314) and chelidonine. Understanding the intricacies of its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the biosynthesis of this compound in C. majus, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines comprehensive experimental protocols for the characterization of the enzymes involved and the quantification of metabolites and gene expression.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Chelidonium majus originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the characteristic protoberberine scaffold. The core pathway leading to this compound involves the conversion of (S)-reticuline, a central intermediate in benzylisoquinoline alkaloid biosynthesis.

The key steps are as follows:

  • (S)-Reticuline to (S)-Scoulerine: (S)-reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction, catalyzed by the berberine bridge enzyme (BBE) , to form (S)-scoulerine. This reaction establishes the protoberberine skeleton.

  • (S)-Scoulerine to (S)-Cheilanthifoline: (S)-scoulerine is then converted to (S)-cheilanthifoline by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase (CYP719A family). This enzyme catalyzes the formation of the first methylenedioxy bridge.

  • (S)-Cheilanthifoline to this compound: The final step is the conversion of (S)-cheilanthifoline to this compound, which is catalyzed by (S)-stylopine synthase , another cytochrome P450-dependent monooxygenase (CYP719A family). This enzyme is responsible for forming the second methylenedioxy bridge.

This compound then serves as a precursor for the biosynthesis of other important alkaloids, including protopine, sanguinarine, and chelidonine.

Pathway Visualization

Stylopine Biosynthesis Pathway cluster_products Downstream Products L-Tyrosine L-Tyrosine (S)-Reticuline (S)-Reticuline L-Tyrosine->(S)-Reticuline Multiple Steps (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine Berberine Bridge Enzyme (BBE) (S)-Cheilanthifoline (S)-Cheilanthifoline (S)-Scoulerine->(S)-Cheilanthifoline (S)-Cheilanthifoline Synthase (CYP719A) This compound This compound (S)-Cheilanthifoline->this compound (S)-Stylopine Synthase (CYP719A) Protopine Protopine This compound->Protopine Downstream Enzymes Sanguinarine Sanguinarine This compound->Sanguinarine Downstream Enzymes Chelidonine Chelidonine This compound->Chelidonine Downstream Enzymes

Caption: Biosynthetic pathway of this compound from L-tyrosine in Chelidonium majus.

Quantitative Data

The concentration of this compound and other related alkaloids in Chelidonium majus can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of this compound and Precursors in Chelidonium majus

CompoundPlant PartConcentration (mg/100g dry extract)Analytical MethodReference
This compoundAerial Parts0.154Not Specified[1]

Table 2: Concentration of Major Alkaloids in Different Parts of Chelidonium majus

AlkaloidPlant PartConcentration (% of dry mass)Reference
Total AlkaloidsAerial Parts0.27 - 2.25[2]
Total AlkaloidsRoots3 - 4[2]
ChelidonineAerial Partstrace - 0.3[3]
CoptisineFruits and HerbMajor protoberberine[3]
SanguinarineRootsPredominant[4]
ChelerythrineRootsPredominant[4]
ProtopineWhole PlantWidely distributed[3]

Table 3: Alkaloid Content in Wild vs. Cultivated Chelidonium majus (Aerial Parts)

AlkaloidWild (µg/g dry material)Cultivated (µg/g dry material)Reference
Sanguinarine1.9 ± 2.112.8 ± 3.6[5]
Chelerythrine3.5 ± 1.317.5 ± 8.5[5]
Chelidonine63.6 ± 35.4252.2 ± 133.2[5]

Note: Direct comparisons between studies should be made with caution due to variations in extraction methods, analytical techniques, and plant material.

Enzyme Kinetics:

As of the latest available data, specific Michaelis-Menten constants (Km and Vmax) for (S)-cheilanthifoline synthase and (S)-stylopine synthase from Chelidonium majus have not been extensively reported in publicly accessible literature. However, the general principles of Michaelis-Menten kinetics apply to these enzymes. Determining these parameters would be a critical step in fully characterizing the pathway and for developing accurate models for metabolic engineering.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Functional Characterization of Pathway Enzymes

This protocol describes the expression of (S)-cheilanthifoline synthase and (S)-stylopine synthase in Saccharomyces cerevisiae for functional characterization.

Experimental Workflow - Heterologous Expression cluster_gene_cloning Gene Cloning cluster_yeast_transformation Yeast Transformation and Culture cluster_protein_analysis Protein Analysis and Enzyme Assay RNA Extraction from C. majus RNA Extraction from C. majus cDNA Synthesis cDNA Synthesis RNA Extraction from C. majus->cDNA Synthesis PCR Amplification of Target Genes PCR Amplification of Target Genes cDNA Synthesis->PCR Amplification of Target Genes Ligation into Yeast Expression Vector Ligation into Yeast Expression Vector PCR Amplification of Target Genes->Ligation into Yeast Expression Vector Transformation of S. cerevisiae Transformation of S. cerevisiae Ligation into Yeast Expression Vector->Transformation of S. cerevisiae Selection of Transformants Selection of Transformants Transformation of S. cerevisiae->Selection of Transformants Yeast Culture for Protein Expression Yeast Culture for Protein Expression Selection of Transformants->Yeast Culture for Protein Expression Microsomal Protein Isolation Microsomal Protein Isolation Yeast Culture for Protein Expression->Microsomal Protein Isolation SDS-PAGE and Western Blot SDS-PAGE and Western Blot Microsomal Protein Isolation->SDS-PAGE and Western Blot Enzyme Activity Assay Enzyme Activity Assay Microsomal Protein Isolation->Enzyme Activity Assay LC-MS Analysis of Products LC-MS Analysis of Products Enzyme Activity Assay->LC-MS Analysis of Products

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine (B192457) is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various Corydalis species. As the (S)-enantiomer, it possesses a rigid tetracyclic ring system that imparts distinct stereochemical properties. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, including detailed quantitative data from spectroscopic and crystallographic analyses, experimental protocols for its isolation, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound, also known as (S)-Tetrahydrocoptisine, is a member of the protoberberine class of isoquinoline (B145761) alkaloids. Its structure is characterized by a tetracyclic framework with two methylenedioxy groups.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₁₇NO₄
Molecular Weight 323.34 g/mol [1]
IUPAC Name (12bS)-6,7,12b,13-tetrahydro-4H-bis[1][2]benzodioxolo[5,6-a:4',5'-g]quinolizine[1]
CAS Number 4312-32-7[3]
Synonyms (-)-Tetrahydrocoptisine, (S)-Stylopine, l-Tetrahydrocoptisine[1]
SMILES C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6[1]
InChI Key UXYJCYXWJGAKQY-HNNXBMFYSA-N[1]

Stereochemistry and Optical Activity

The stereochemistry of stylopine is defined by a single chiral center at the C-13a (or C-12b depending on numbering convention) position. The naturally occurring enantiomer is this compound, which has been determined to possess the (S)-absolute configuration.[1] This configuration is crucial for its biological activity.

The optical activity of this compound is a defining characteristic. A key quantitative measure is its specific rotation, which is the angle to which the plane of polarized light is rotated by a solution of the compound at a specific concentration and path length.

ParameterValueConditions
Specific Rotation ([α]D) -301°c 0.5, Chloroform

Note: The specific rotation value is a critical parameter for confirming the enantiomeric purity of isolated or synthesized this compound.

Quantitative Structural and Spectroscopic Data

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound, including bond lengths and angles, is determined by X-ray crystallography. This data is fundamental for understanding its interaction with biological targets.

Note: A publicly accessible crystallographic information file (CIF) with full atomic coordinates, bond lengths, and angles for this compound could not be located in the searched databases (e.g., Cambridge Crystallographic Data Centre) at the time of this report. The following data is representative of a typical protoberberine alkaloid skeleton and should be updated when experimental data for this compound becomes available.

Table 1: Representative Crystallographic Data for a Protoberberine Alkaloid Core

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = 90°, β = 90°, γ = 90°

Table 2: Representative Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
C-N1.47C-N-C112.0
C-C (aromatic)1.39C-C-C (aromatic)120.0
C-O1.36O-C-O108.0
NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its chemical environment.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity and Coupling Constant (J, Hz)
1108.26.70s
2-O-CH₂-O-3100.85.91s
2145.9--
3145.7--
4105.46.58s
4a128.3--
529.12.60-3.15m
651.32.60-3.15m
858.63.55d, J = 15.6
9108.96.72s
9-O-CH₂-O-10101.05.92s
10146.8--
11147.5--
12106.26.60s
12a127.4--
1336.62.60-3.15m
13a60.44.25d, J = 15.6
8a129.2--

Experimental Protocols

Isolation of this compound from Corydalis yanhusuo

This protocol outlines a general method for the extraction and isolation of this compound from the dried tubers of Corydalis yanhusuo.

1. Extraction:

  • Powder the dried tubers of C. yanhusuo (e.g., 1 kg).

  • Extract the powdered material exhaustively with 70% aqueous acetone (B3395972) at room temperature (3 x 5 L).

  • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude residue.[4]

2. Liquid-Liquid Partitioning:

  • Suspend the crude residue in water (1 L) and perform sequential liquid-liquid extractions with hexane, ethyl acetate (B1210297), and n-butanol.

  • Combine the ethyl acetate and n-butanol fractions, which will contain the majority of the alkaloids, and evaporate to dryness.

3. Column Chromatography:

  • Subject the combined alkaloid-rich fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, typically starting with a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 100:1 to 10:1 v/v).[4]

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.

4. Purification:

  • Combine fractions containing this compound and subject them to further purification, if necessary, by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent such as methanol.

Enantioselective Synthesis of (-)-(S)-Stylopine

This protocol describes a key step in an enantioselective synthesis approach, highlighting the establishment of the chiral center. A common strategy involves an asymmetric reduction of an imine precursor.

1. Preparation of the Dihydroisoquinoline Imine Precursor:

2. Asymmetric Reduction (Noyori-type Reduction):

  • To a solution of the dihydroisoquinoline imine in an appropriate solvent (e.g., dichloromethane or methanol), add a chiral ruthenium catalyst, such as one derived from a Ru(II)-TsDPEN complex.

  • Carry out the reduction under a hydrogen atmosphere or using a hydrogen source like formic acid/triethylamine.

  • The enantioselectivity is directed by the chiral ligand on the ruthenium catalyst, leading to the preferential formation of the (S)-enantiomer.[5]

3. Cyclization to Form the Tetracyclic Core:

  • The resulting chiral amine can then be cyclized to form the protoberberine skeleton through various methods, such as the Pictet-Spengler reaction or intramolecular C-H activation, to yield (-)-(S)-stylopine.

Visualization of Biosynthesis and Experimental Workflow

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants begins with the amino acid L-tyrosine and proceeds through the key intermediate (S)-reticuline. The following diagram illustrates the final steps in the conversion of (S)-reticuline to this compound.

stylopine_biosynthesis cluster_pathway Biosynthesis of this compound reticuline (S)-Reticuline scoulerine (S)-Scoulerine reticuline->scoulerine Berberine Bridge Enzyme (BBE) cheilanthifoline (S)-Cheilanthifoline scoulerine->cheilanthifoline Cheilanthifoline Synthase (CYP719A5) stylopine (-)-(S)-Stylopine cheilanthifoline->stylopine Stylopine Synthase (CYP719A2)

Caption: Biosynthesis of this compound from (S)-Reticuline.

Experimental Workflow for Isolation and Characterization

The following workflow diagram outlines the key stages in the isolation and structural elucidation of this compound from a natural source.

isolation_workflow cluster_workflow Isolation and Characterization Workflow start Plant Material (e.g., Corydalis yanhusuo) extraction Solvent Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography purification Preparative HPLC/ Recrystallization chromatography->purification pure_compound Pure this compound purification->pure_compound analysis Structural Analysis pure_compound->analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) analysis->nmr ms Mass Spectrometry analysis->ms polarimetry Polarimetry analysis->polarimetry xray X-ray Crystallography (if crystalline) analysis->xray

Caption: Workflow for Isolation and Analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by available quantitative data and established experimental protocols. The defined (S)-configuration and the rigid tetracyclic structure are key determinants of its biological profile. The information presented herein is intended to be a valuable resource for scientists engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further research into the therapeutic potential of this important alkaloid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydroprotoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroprotoberberine (THPB) alkaloids represent a significant class of isoquinoline (B145761) alkaloids found in various plant families. These compounds have garnered considerable attention in the scientific community due to their diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, and anti-addictive properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of THPB alkaloids, detailed experimental protocols for their analysis, and a visualization of their key signaling pathways to support further research and drug development endeavors.

Physical and Chemical Properties

The physical and chemical properties of tetrahydroprotoberberine alkaloids are fundamental to their isolation, characterization, and pharmacological action. These properties can vary based on the specific substitution patterns on their tetracyclic ring structure.

Solubility and Melting Point

Generally, THPB alkaloids are soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol, with limited solubility in water.[1] The melting points of their salts typically range from 200 to 300 °C.[2] For instance, (±)-Tetrahydroberberine has a reported melting point of 168-169 °C. The solubility of (+-)-Tetrahydroberberine at pH 7.4 has been measured to be 2.1 µg/mL.[3]

Spectroscopic Properties

Spectroscopic data is paramount for the structural elucidation of THPB alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution patterns and stereochemistry of these molecules.[4][5] For example, in the ¹H NMR spectrum of tetrahydroberberine (B1206132) in DMSO-d₆, characteristic signals appear for the aromatic protons and the methoxy (B1213986) groups.[6] Two-dimensional NMR techniques like HSQC and HMBC are employed to establish detailed correlations between protons and carbons.[4] NOE experiments are crucial for determining the relative stereochemistry, such as the cis or trans relationship between substituents.[4]

  • Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of THPB alkaloids.[7][8][9] A characteristic fragmentation pathway for THPBs is the retro-Diels-Alder reaction, which provides information about the substitution pattern on the A and D rings.[8][9][10] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules.[11]

  • Crystal Structure: X-ray crystallography provides definitive information about the three-dimensional structure of these alkaloids in the solid state.[6][12] For instance, the crystal structure of racemic tetrahydroberberine reveals a bent conformation of the molecule.[6]

Table 1: Physicochemical Properties of Selected Tetrahydroprotoberberine Alkaloids

AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
(±)-Tetrahydroberberine (Canadine)C₂₀H₂₁NO₄339.39168-169Soluble in DMSO, chloroform; insoluble in water.[1]
Tetrahydroprotoberberine (Berbine)C₁₇H₁₇N235.32Not specifiedNot specified
l-Tetrahydropalmatine (l-THP)C₂₁H₂₅NO₄355.43141-142Not specified
l-Stepholidine (B1681138) (l-SPD)C₁₉H₂₁NO₄327.37125-126Not specified

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful isolation and analysis of tetrahydroprotoberberine alkaloids.

1. Isolation of Tetrahydroprotoberberine Alkaloids from Plant Material

This protocol outlines a general acid-base extraction method commonly used for isolating alkaloids.

G start Plant Material defat Defatting with n-hexane start->defat extract Soxhlet Extraction with Chloroform defat->extract acid_base Acid-Base Partitioning extract->acid_base acidify Dissolve in acidified water and partition with ethyl acetate (B1210297) acid_base->acidify basify Make aqueous layer basic (e.g., with NH₃) and partition with chloroform acidify->basify precipitate Precipitation of Quaternary Alkaloids basify->precipitate purify Purification (e.g., Chromatography) precipitate->purify end Isolated THPB Alkaloids purify->end

Caption: General workflow for the isolation of THPB alkaloids.

Methodology:

  • Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[10]

  • Extraction: The defatted plant material is then subjected to extraction, often using a Soxhlet apparatus, with a solvent such as chloroform or methanol to extract the alkaloids.[10]

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 1% H₂SO₄) and partitioned with an organic solvent like ethyl acetate to remove neutral and weakly basic impurities.[9]

    • The acidic aqueous layer, containing the protonated alkaloids, is then made basic with a base such as ammonia (B1221849) (NH₃) to a pH of around 8-10.[13]

    • The deprotonated alkaloids are then extracted into an immiscible organic solvent like chloroform.[9][10]

  • Precipitation and Purification: Quaternary alkaloids may precipitate from the aqueous layer.[10] Further purification of the isolated alkaloids is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

2. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the separation, identification, and quantification of THPB alkaloids in complex mixtures.[14][15]

Methodology:

  • Sample Preparation: The isolated alkaloid fraction or crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[15]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[15]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these compounds.[15]

    • Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or ion trap (IT) mass spectrometers are frequently used for accurate mass measurements and tandem mass spectrometry (MS/MS) experiments.[14]

    • Data Acquisition: Data is acquired in positive ion mode, often using a data-dependent acquisition method to automatically trigger MS/MS scans on the most abundant ions.[14]

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structure determination of novel or known THPB alkaloids.[4][11]

Methodology:

  • Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: A standard proton NMR experiment is performed to identify the number and types of protons in the molecule.

  • ¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is run to determine the number of carbon atoms.

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to correlate directly bonded protons and carbons.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assembling the molecular skeleton.[4]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry.[4]

Signaling Pathways

Tetrahydroprotoberberine alkaloids exert their pharmacological effects by interacting with various molecular targets, most notably dopamine (B1211576) and sigma receptors.[16][17][18][19]

Dopamine Receptor Modulation

Many THPB alkaloids, such as l-tetrahydropalmatine (l-THP) and l-stepholidine (l-SPD), exhibit a unique pharmacological profile by acting as antagonists at dopamine D2 receptors and agonists at dopamine D1 receptors.[16][18] This dual action is believed to be responsible for their therapeutic potential in treating conditions like pain and drug addiction.[16]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1_receptor D1 Receptor Dopamine->D1_receptor D2_receptor D2 Receptor Dopamine->D2_receptor AC Adenylyl Cyclase D1_receptor->AC stimulates D2_receptor->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates downstream Downstream Effects PKA->downstream THPB THPB Alkaloid THPB->D1_receptor Agonist THPB->D2_receptor Antagonist

Caption: Modulation of Dopamine Receptors by THPB Alkaloids.

Interaction with Sigma Receptors

In addition to dopamine receptors, some THPB alkaloids also show significant affinity for sigma receptors, particularly the σ2 subtype.[17][20] The interaction with these receptors may contribute to their neuroprotective and anti-addictive effects. The tetracyclic framework of the THPB molecule is considered advantageous for high-affinity binding to both dopamine and sigma receptors.[17]

This technical guide provides a foundational understanding of the physical and chemical properties of tetrahydroprotoberberine alkaloids, along with practical experimental protocols and an overview of their primary signaling mechanisms. This information is intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising class of natural products.

References

Unraveling the Stereochemistry of Stylopine: A Technical Guide to (S)-Stylopine and (R,S)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stylopine, a protopine (B1679745) alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. As a chiral molecule, stylopine exists as two enantiomers, (S)-Stylopine and (R)-Stylopine, which can be present as a racemic mixture, (R,S)-Stylopine. In the realm of pharmacology and drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the differences between (S)-Stylopine and the racemic mixture (R,S)-Stylopine, compiling available data on their physicochemical properties and biological activities. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of stylopine-based therapeutics.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in (S)-Stylopine and the presence of both enantiomers in (R,S)-Stylopine can lead to differences in their physical and chemical characteristics. While comprehensive comparative data is not extensively available in the public domain, the following table summarizes the known properties.

Property(S)-Stylopine(R,S)-Stylopine (Racemic Mixture)Reference
Molecular Formula C₁₉H₁₇NO₄C₁₉H₁₇NO₄[1]
Molecular Weight 323.34 g/mol 323.34 g/mol [1]
Melting Point 203-205 °C217-222 °C[2]
Optical Rotation [α]D -313° (c 0.1, CHCl₃)This is a defining characteristic of racemic mixtures.
Appearance SolidCrystalline solid
Solubility Soluble in chloroform (B151607) and methanol.Soluble in DMSO.[2]

Note: The lack of extensive, direct comparative studies in the literature limits a more comprehensive side-by-side comparison of all physicochemical properties.

Biological Activity and Mechanism of Action

The primary focus of stylopine research has been on its potential as an anticancer agent. Studies have demonstrated that stylopine can inhibit the proliferation of cancer cells and induce apoptosis. A key mechanism of action involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Anticancer Activity

A significant portion of the research on the anticancer effects of stylopine has been conducted using the racemic form, (R,S)-Stylopine. One study reported the following quantitative data for the racemic mixture's effect on human osteosarcoma MG-63 cells:

AssayParameter(R,S)-StylopineReference
Cell Viability (MTT Assay) IC₅₀0.987 µM[3]

This study highlights the potent cytotoxic effects of racemic stylopine against osteosarcoma cells. The mechanism behind this activity was further elucidated, showing that (R,S)-Stylopine inhibits the phosphorylation of VEGFR2, a critical step in the signaling cascade that promotes tumor angiogenesis and growth.[3]

Signaling Pathway: VEGFR2 Inhibition

The inhibition of the VEGFR2 signaling pathway by stylopine is a crucial aspect of its anticancer mechanism. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival. (R,S)-Stylopine has been shown to significantly inhibit the phosphorylation of VEGFR2, thereby blocking these downstream effects.[3]

VEGFR2_Inhibition_by_Stylopine VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Stylopine (R,S)-Stylopine Stylopine->P_VEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation Promotes

Figure 1: Simplified signaling pathway of VEGFR2 inhibition by (R,S)-Stylopine.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of stylopine.

Synthesis of (S)-Stylopine

The enantioselective synthesis of (S)-Stylopine can be achieved from the precursor (S)-reticuline, which is a key intermediate in the biosynthesis of many isoquinoline (B145761) alkaloids.

Protocol: Biosynthesis of (S)-Stylopine from (S)-Reticuline

This protocol describes the enzymatic conversion of (S)-reticuline to (S)-stylopine.

  • Enzyme Preparation: Obtain the necessary enzymes: Berberine Bridge Enzyme (BBE), Cheilanthifoline Synthase (a cytochrome P450 enzyme), and Stylopine Synthase (another cytochrome P450 enzyme). These can be produced in a heterologous expression system, such as yeast (e.g., Pichia pastoris).[4]

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing NADPH as a cofactor.

  • Substrate Addition: Add (S)-reticuline to the reaction mixture.

  • Enzymatic Conversion:

    • Introduce BBE to catalyze the conversion of (S)-reticuline to (S)-scoulerine.

    • Add Cheilanthifoline Synthase to convert (S)-scoulerine to (S)-cheilanthifoline.

    • Finally, add Stylopine Synthase to catalyze the formation of (S)-stylopine from (S)-cheilanthifoline.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient period to allow for the enzymatic conversions.

  • Extraction and Purification: Extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the (S)-stylopine using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow SReticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) SReticuline->BBE SScoulerine (S)-Scoulerine BBE->SScoulerine CheilanthifolineSynthase Cheilanthifoline Synthase SScoulerine->CheilanthifolineSynthase SCheilanthifoline (S)-Cheilanthifoline CheilanthifolineSynthase->SCheilanthifoline StylopineSynthase Stylopine Synthase SCheilanthifoline->StylopineSynthase SStylopine (S)-Stylopine StylopineSynthase->SStylopine

Figure 2: Enzymatic synthesis workflow from (S)-Reticuline to (S)-Stylopine.

Resolution of (R,S)-Stylopine

The separation of the racemic mixture into its individual enantiomers can be achieved using chiral chromatography.

Protocol: Chiral HPLC for the Resolution of (R,S)-Stylopine

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for the separation of alkaloids.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the (R,S)-Stylopine sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Maintain a constant column temperature (e.g., 25°C).

    • Use a UV detector set to an appropriate wavelength for stylopine (e.g., 280 nm).

  • Injection and Separation: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak for further analysis or use.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Protocol: MTT Assay for Stylopine Cytotoxicity

  • Cell Seeding: Seed the target cancer cells (e.g., MG-63) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (S)-Stylopine or (R,S)-Stylopine for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration.[3]

Conclusion and Future Directions

This technical guide consolidates the available information on (S)-Stylopine and (R,S)-Stylopine, highlighting the current understanding of their physicochemical properties and biological activities. While research has demonstrated the potent anticancer effects of racemic stylopine, particularly through the inhibition of the VEGFR2 signaling pathway, a significant knowledge gap exists regarding the specific contribution and comparative efficacy of the (S)-enantiomer.

To advance the development of stylopine as a therapeutic agent, future research should prioritize the following:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the biological activities (e.g., anticancer, anti-inflammatory) and pharmacokinetic profiles of (S)-Stylopine, (R)-Stylopine, and (R,S)-Stylopine.

  • Enantioselective Mechanism of Action: Investigating whether the enantiomers of stylopine exhibit different mechanisms of action or target selectivity.

  • Pharmacokinetic and Toxicological Profiling: Performing detailed pharmacokinetic and toxicology studies for the individual enantiomers to assess their absorption, distribution, metabolism, excretion, and safety profiles.

A deeper understanding of the stereospecific properties of stylopine will be instrumental in optimizing its therapeutic potential and guiding the development of more effective and safer drug candidates.

References

Protoberberine Alkaloids: A Technical Guide to Classification, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoberberine alkaloids are a prominent class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system with a 5,6-dihydrodibenzo[a,g]quinolizinium core. Widely distributed in the plant kingdom, particularly in families such as Berberidaceae, Ranunculaceae, and Papaveraceae, these compounds have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the classification of protoberberine alkaloids, their biological effects with supporting quantitative data, detailed experimental protocols for their study, and visualizations of key signaling pathways and experimental workflows.

Classification of Protoberberine Alkaloids

Protoberberine alkaloids are structurally classified based on the substitution patterns on their core tetracyclic skeleton. The primary distinction lies in the oxygenation pattern on rings A and D.

  • Protoberberines (2,3,9,10-tetrasubstituted): This is the most common group, characterized by substituents at the 2, 3, 9, and 10 positions.

  • Pseudo-protoberberines (2,3,10,11-tetrasubstituted): This subclass features a different oxygenation pattern, with substituents at the 2, 3, 10, and 11 positions.

Further classification can be made based on the nature of the substituents (e.g., methoxy (B1213986), hydroxy, methylenedioxy) and the presence of additional functional groups.

Examples of Protoberberine Alkaloids:

Some of the most well-studied protoberberine alkaloids include:

  • Berberine (B55584): One of the most abundant and extensively researched protoberberine alkaloids.

  • Palmatine: Structurally similar to berberine, with four methoxy groups.

  • Jatrorrhizine: A hydroxylated derivative of palmatine.

  • Coptisine: Characterized by two methylenedioxy groups.

  • Columbamine

  • Epiberberine

Quantitative Biological Activity

Protoberberine alkaloids exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The following tables summarize key quantitative data for some of the most prominent members of this class.

Table 1: Anticancer Activity (IC50 values in µM)

AlkaloidCell LineIC50 (µM)Reference
BerberineSW620 (Colon)54.41
BerberineLoVo (Colon)78.66
BerberineHT-29 (Colon)34.6
BerberineSW-480 (Colon)44.3
BerberineHCT-116 (Colon)32.1
BerberineBGC-823 (Gastric)24.16
PalmatineVarious Cancer Cells-
JatrorrhizineVarious Cancer Cells-
CoptisineVarious Cancer Cells-

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

AlkaloidMicroorganismMIC (µg/mL)
BerberineStreptococcus pyogenes-
BerberineCandida albicans-
PalmatineVarious Bacteria & Fungi-
JatrorrhizineVarious Bacteria & Fungi-

Experimental Protocols

Extraction and Isolation of Protoberberine Alkaloids

A general workflow for the extraction and isolation of protoberberine alkaloids from plant material is outlined below.

G plant_material Plant Material (e.g., roots, bark) extraction Extraction (e.g., Maceration, Soxhlet with Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning column_chromatography Column Chromatography (e.g., Silica (B1680970) gel, Alumina) acid_base->column_chromatography crude_extract->acid_base fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_alkaloid Pure Protoberberine Alkaloid hplc->pure_alkaloid characterization Structural Characterization (NMR, Mass Spectrometry) pure_alkaloid->characterization

Fig 1: General workflow for the isolation of protoberberine alkaloids.

Detailed Methodology:

  • Plant Material Preparation: The selected plant part (e.g., roots, stem bark) is dried at room temperature and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a polar solvent, typically methanol (B129727), using methods such as maceration (soaking for several days) or Soxhlet extraction for a more exhaustive process. The completion of extraction can be monitored using Dragendorff's reagent.

  • Acid-Base Partitioning: The crude methanol extract is concentrated, and an acid-base partitioning is performed to separate alkaloids from other constituents. The extract is acidified (e.g., with 1% HCl), and the aqueous acidic layer containing the protonated alkaloids is washed with a non-polar solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 8-10) to deprotonate the alkaloids, which can then be extracted into an organic solvent like chloroform (B151607).

  • Chromatographic Separation:

    • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform with an increasing percentage of methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compounds.

  • Structural Elucidation: The structure of the isolated pure alkaloids is confirmed using spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the alkaloid.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours of incubation.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the protoberberine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Cell Migration Assessment (Wound Healing/Scratch Assay)

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the protoberberine alkaloid at the desired concentration. A control well with vehicle should also be included.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: The rate of cell migration is determined by measuring the area or the width of the scratch at different time points. The percentage of wound closure can be calculated using image analysis software (e.g., ImageJ).

Signaling Pathways Modulated by Protoberberine Alkaloids

Protoberberine alkaloids, particularly berberine, exert their biological effects by modulating multiple key signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis.

AMPK/mTOR Signaling Pathway

Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.

G berberine Berberine ampk AMPK berberine->ampk Activates mtor mTOR ampk->mtor Inhibits autophagy Autophagy ampk->autophagy Induces protein_synthesis Protein Synthesis mtor->protein_synthesis Promotes cell_growth Cell Growth mtor->cell_growth Promotes

Fig 2: Berberine's effect on the AMPK/mTOR signaling pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Berberine has been shown to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects. This is achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

G cluster_0 Cytoplasm berberine Berberine ikb_degradation IκBα Degradation berberine->ikb_degradation Inhibits nfkb NF-κB ikb_degradation->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Promotes

Fig 3: Berberine's inhibitory effect on the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is a hallmark of many cancers. Berberine has been shown to inhibit Wnt/β-catenin signaling by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway.

G cluster_0 Cytoplasm berberine Berberine destruction_complex Destruction Complex (APC, Axin, GSK3β) berberine->destruction_complex Promotes activity beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for degradation degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocation tcf_lef TCF/LEF gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription Activates

Fig 4: Berberine's inhibitory effect on the Wnt/β-catenin signaling pathway.

Conclusion

Protoberberine alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted mechanisms of action make them attractive candidates for drug discovery and development. This technical guide has provided a foundational overview of their classification, quantitative biological activities, and the experimental methodologies used for their investigation. The visualization of their interactions with key cellular signaling pathways offers a deeper understanding of their molecular mechanisms, paving the way for further research and clinical applications.

The Dawn of a New Era in Medicine: A Technical Guide to the Historical Discovery and First Isolation of Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discoveries and initial isolations of key alkaloids that marked a turning point in the history of medicine and chemistry. Focusing on the pioneering work of early 19th-century scientists, this document details the historical context, experimental methodologies, and, where available, the quantitative outcomes of the first successful isolations of morphine, quinine (B1679958), and caffeine (B1668208). By examining the original experimental protocols and the nascent analytical techniques of the time, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals interested in the origins of natural product chemistry and its enduring impact on modern pharmacology. The guide includes detailed experimental workflows, a comparative analysis of early isolation data, and visualizations of the signaling pathways of these foundational therapeutic agents.

Introduction: The Birth of Alkaloid Chemistry

The early 19th century witnessed a paradigm shift in the understanding and application of plant-based medicines. For millennia, the therapeutic properties of plants were utilized through crude preparations like infusions, tinctures, and powders, with inconsistent efficacy and a high risk of toxicity. The concept of a singular "active principle" responsible for a plant's medicinal effects was not yet established. This changed dramatically with the advent of modern chemistry and the pioneering work of a handful of visionary pharmacists and chemists.

The isolation of the first alkaloids—naturally occurring, nitrogen-containing organic compounds with pronounced physiological effects—heralded the birth of a new scientific discipline: phytochemistry. This breakthrough allowed for the administration of standardized doses of pure, active compounds, revolutionizing therapeutics and laying the groundwork for the modern pharmaceutical industry. This guide revisits these pivotal moments in scientific history, providing a technical overview of the discovery and first isolation of three landmark alkaloids: morphine, the potent analgesic from the opium poppy; quinine, the first effective treatment for malaria from cinchona bark; and caffeine, the ubiquitous stimulant from coffee and tea.

The First Isolations: Key Discoveries and Experimental Protocols

This section details the historical context and the experimental procedures employed by the pioneering scientists who first isolated these transformative compounds. While the original publications often lack the detailed, step-by-step format of modern experimental protocols, this guide reconstructs the methodologies based on available historical records and scholarly analyses.

Morphine: The "Principium Somniferum"

The isolation of morphine is widely regarded as the dawn of alkaloid chemistry. Friedrich Wilhelm Adam Sertürner, a German pharmacist, dedicated years to unraveling the secrets of opium, the dried latex of the opium poppy (Papaver somniferum). His work, culminating in a comprehensive publication in 1817, laid the foundation for the isolation of countless other alkaloids.[1][2][3]

2.1.1. Historical Context

Opium had been used for centuries for its analgesic and narcotic properties, but its potency varied dangerously.[4] Sertürner hypothesized that a single, crystalline substance was responsible for opium's effects. His initial work, starting as early as 1804, was met with skepticism from the scientific community.[1] It was his detailed 1817 paper in the Annalen der Physik that finally brought him recognition.[1][5] In this publication, he not only described the isolation of "morphium" (later named morphine by French chemist Joseph Louis Gay-Lussac) but also demonstrated its alkaline nature, a novel concept for a plant-derived compound at the time.[1]

2.1.2. Experimental Protocol: Sertürner's Isolation of Morphine (Reconstructed)

The following protocol is a reconstruction of Sertürner's method as described in his 1817 publication. It is important to note that precise measurements of volume and mass were not always explicitly stated in the original text.

  • Step 1: Extraction. Dried opium was repeatedly extracted with hot water to dissolve the morphine meconate salt.

  • Step 2: Precipitation. The aqueous extract was treated with ammonia (B1221849) (ammonium hydroxide). This made the solution alkaline, causing the free base of morphine, which is poorly soluble in water, to precipitate out of the solution as a grayish-brown solid.

  • Step 3: Purification. The crude morphine precipitate was collected and washed. Sertürner noted that the substance could be further purified by dissolving it in hot, dilute sulfuric acid.

  • Step 4: Recrystallization. Upon cooling the acidic solution, morphine sulfate (B86663) would crystallize. This salt could then be re-dissolved in water and precipitated again with ammonia to yield a purer form of morphine base. Sertürner described the final product as colorless crystals.

2.1.3. Experimental Workflow

Sertuerner_Morphine_Isolation opium Dried Opium (Papaver somniferum) hot_water Hot Water Extraction opium->hot_water aqueous_extract Aqueous Extract (Morphine Meconate) hot_water->aqueous_extract ammonia Ammonia Precipitation aqueous_extract->ammonia crude_morphine Crude Morphine (Precipitate) ammonia->crude_morphine sulfuric_acid Dissolution in Sulfuric Acid crude_morphine->sulfuric_acid morphine_sulfate_solution Morphine Sulfate Solution sulfuric_acid->morphine_sulfate_solution recrystallization Recrystallization & Ammonia Reprecipitation morphine_sulfate_solution->recrystallization pure_morphine Pure Morphine Crystals recrystallization->pure_morphine

Sertürner's Morphine Isolation Workflow
Quinine: The Fever Fighter

The isolation of quinine from the bark of the Cinchona tree was a monumental achievement in the fight against malaria, a disease that plagued vast regions of the world. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated this crucial alkaloid in 1820.[6][7][8]

2.2.1. Historical Context

Cinchona bark, known as "fever tree bark," had been used since the 17th century to treat fevers, particularly those associated with malaria.[8][9][10] However, the efficacy of the bark varied depending on the species of Cinchona and the preparation method. Pelletier and Caventou, already renowned for their work on other plant-derived compounds, embarked on the challenge of isolating the active principle from this valuable medicinal plant.[11] Their success not only provided a potent and quantifiable treatment for malaria but also spurred further research into the chemical constituents of medicinal plants.[11] They chose to work with a species known as "yellow" cinchona bark, which was reputed to be more effective.[12]

2.2.2. Experimental Protocol: Pelletier and Caventou's Isolation of Quinine (Reconstructed)

Pelletier and Caventou's method, detailed in the Annales de Chimie et de Physique in 1820, was a classic example of acid-base extraction.[13]

  • Step 1: Extraction. Powdered cinchona bark was extracted with a dilute solution of sulfuric acid. This converted the alkaloids in the bark, including quinine, into their more water-soluble sulfate salts.

  • Step 2: Basification. The acidic extract was then neutralized and made alkaline by the addition of a base, such as slaked lime (calcium hydroxide). This precipitated the free alkaloids, including quinine and cinchonine, as well as other plant materials.

  • Step 3: Organic Solvent Extraction. The precipitate was then dried and extracted with alcohol (ethanol). The alcohol selectively dissolved the alkaloids, leaving behind many of the other plant components.

  • Step 4: Purification and Crystallization. The alcoholic extract was evaporated to yield a crude mixture of the alkaloids. This mixture was then treated with dilute sulfuric acid to re-form the sulfate salts. By carefully controlling the conditions, Pelletier and Caventou were able to selectively crystallize quinine sulfate, which was less soluble than the sulfate of the other major alkaloid present, cinchonine.

2.2.3. Experimental Workflow

Pelletier_Caventou_Quinine_Isolation cinchona_bark Powdered Cinchona Bark acid_extraction Dilute Sulfuric Acid Extraction cinchona_bark->acid_extraction acidic_extract Acidic Extract (Quinine Sulfate) acid_extraction->acidic_extract basification Basification (Slaked Lime) acidic_extract->basification precipitate Precipitate (Free Alkaloids) basification->precipitate alcohol_extraction Alcohol Extraction precipitate->alcohol_extraction alcoholic_extract Alcoholic Extract alcohol_extraction->alcoholic_extract crystallization Selective Crystallization (as Sulfate Salt) alcoholic_extract->crystallization quinine_sulfate Pure Quinine Sulfate Crystals crystallization->quinine_sulfate

Pelletier & Caventou's Quinine Isolation
Caffeine: The Ubiquitous Stimulant

The isolation of caffeine was accomplished nearly simultaneously by several researchers, but the German chemist Friedlieb Ferdinand Runge is often credited with its first detailed description in his 1820 publication, Neueste Phytochemische Entdeckungen zur Begründung einer wissenschaftlichen Phytochemie (Latest Phytochemical Discoveries for the Foundation of a Scientific Phytochemistry).[14][15]

2.3.1. Historical Context

Coffee, tea, and other caffeine-containing plants had been consumed for their stimulating effects for centuries. Runge, a talented analytical chemist, was encouraged by the renowned writer and scientist Johann Wolfgang von Goethe to investigate the chemical constituents of coffee beans.[16] Runge's work was characterized by his systematic use of a wide array of chemical reagents to probe the composition of plant materials.[14] His successful isolation of "Kaffeebase" (caffeine) further demonstrated that plants contained unique, physiologically active compounds.

2.3.2. Experimental Protocol: Runge's Isolation of Caffeine (Reconstructed)

Runge's publication describes a series of qualitative chemical tests rather than a single, linear isolation protocol. However, his method for obtaining caffeine can be reconstructed as follows:

  • Step 1: Extraction. Raw or roasted coffee beans were extracted with water.

  • Step 2: Precipitation of Impurities. Runge used a variety of reagents to precipitate other compounds from the aqueous extract. These included metal oxides and egg white, which would have removed tannins and other phenolic compounds.

  • Step 3: Isolation of Caffeine. After removing the precipitated impurities by filtration, the remaining solution containing caffeine was likely concentrated. Upon cooling, the less soluble caffeine would have crystallized out of the solution. Runge described the final product as a white, crystalline substance.

2.3.3. Experimental Workflow

Runge_Caffeine_Isolation coffee_beans Coffee Beans water_extraction Water Extraction coffee_beans->water_extraction aqueous_extract Aqueous Extract water_extraction->aqueous_extract precipitate_impurities Precipitation of Impurities (Metal Oxides, Egg White) aqueous_extract->precipitate_impurities filtered_solution Filtered Solution precipitate_impurities->filtered_solution concentration_crystallization Concentration & Crystallization filtered_solution->concentration_crystallization caffeine_crystals Pure Caffeine Crystals concentration_crystallization->caffeine_crystals

Runge's Caffeine Isolation Workflow

Quantitative Analysis of Early Isolations

Obtaining precise quantitative data from the early 19th-century publications is challenging due to the less rigorous reporting standards of the era. However, based on historical accounts and modern analyses of the source materials, we can estimate the yields and discuss the purity of these first isolated alkaloids.

AlkaloidScientist(s)Year of PublicationPlant SourceEstimated Yield (% of raw material)Purity Assessment (Historical Methods)
Morphine F. W. A. Sertürner1817Papaver somniferum (Opium)0.5 - 1.0% (estimated)Crystalline form, specific physiological effects, alkaline properties.
Quinine P. J. Pelletier & J. B. Caventou1820Cinchona species (Bark)1 - 3% (estimated)Crystalline form (as sulfate salt), specific bitterness, anti-malarial activity.
Caffeine F. F. Runge1820Coffea species (Beans)0.8 - 2.5% (estimated)Crystalline form, characteristic taste, stimulating effects.

Note on Purity Assessment: In the early 19th century, modern analytical techniques like chromatography and spectroscopy were not available. Purity was primarily assessed based on physical characteristics such as the formation of well-defined crystals, melting point (though not always accurately determined), and consistent physiological effects in qualitative tests. The ability of a substance to form salts with acids was also a key indicator of its identity as an alkaloid. The development of reagents like Dragendorff's reagent in the mid-19th century provided a qualitative test for the presence of alkaloids.[17][18]

Signaling Pathways and Mechanisms of Action

The isolation of these alkaloids paved the way for understanding their profound physiological effects at a molecular level. The following diagrams illustrate the primary signaling pathways and mechanisms of action for morphine, quinine, and caffeine.

Morphine Signaling Pathway

Morphine exerts its analgesic effects by acting as an agonist at μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Morphine_Signaling cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron morphine Morphine mu_opioid_receptor μ-Opioid Receptor (GPCR) morphine->mu_opioid_receptor Binds to g_protein Gi/o Protein mu_opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits calcium_channel Voltage-gated Ca²⁺ Channel g_protein->calcium_channel Inhibits opening of potassium_channel K⁺ Channel g_protein->potassium_channel Activates opening of camp cAMP adenylyl_cyclase->camp Decreases production of neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) calcium_channel->neurotransmitter_release Reduces analgesia Analgesia (Reduced Pain Signaling) neurotransmitter_release->analgesia hyperpolarization Hyperpolarization potassium_channel->hyperpolarization Leads to hyperpolarization->analgesia

Morphine's Mechanism of Action
Quinine's Mechanism of Action in Malaria

Quinine's anti-malarial activity is primarily due to its interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Quinine_Mechanism cluster_parasite Malaria Parasite (P. falciparum) hemoglobin Hemoglobin (from host red blood cell) heme Toxic Free Heme hemoglobin->heme Digestion by parasite hemozoin_formation Heme Polymerization heme->hemozoin_formation parasite_death Parasite Death heme->parasite_death Accumulation leads to hemozoin Hemozoin (non-toxic crystal) hemozoin_formation->hemozoin quinine Quinine quinine->hemozoin_formation Inhibits

Quinine's Anti-malarial Action
Caffeine Signaling Pathway

Caffeine acts as an antagonist of adenosine (B11128) receptors in the brain, leading to its characteristic stimulant effects.

Caffeine_Signaling cluster_cns Central Nervous System adenosine Adenosine adenosine_receptor Adenosine Receptor adenosine->adenosine_receptor Binds to neuronal_activity Decreased Neuronal Activity adenosine_receptor->neuronal_activity Leads to increased_activity Increased Neuronal Activity adenosine_receptor->increased_activity (when blocked) drowsiness Drowsiness neuronal_activity->drowsiness caffeine Caffeine caffeine->adenosine_receptor Blocks alertness Increased Alertness increased_activity->alertness

References

(-)-Stylopine CAS registry number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: this compound

This compound is a naturally occurring protoberberine alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus. It is the (S)-enantiomer of stylopine and is also known as (S)-Tetrahydrocoptisine. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols for its study, and its mechanism of action related to key signaling pathways.

Data Presentation

Quantitative data for this compound and its related forms are summarized in the table below for easy reference and comparison.

PropertyThis compound ((S)-isomer)(±)-Stylopine (racemic)
CAS Registry Number 84-39-9[1][2]4312-32-7[2][3][4]
Molecular Formula C₁₉H₁₇NO₄[1][2][5]C₁₉H₁₇NO₄[2][3]
Molecular Weight 323.34 g/mol [1][2][5][6]323.34 g/mol [2][3]
Exact Mass 323.11575802 Da[6]323.1100 Da[2]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. A primary mechanism of its anti-cancer activity, particularly in osteosarcoma, is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[7][8][9][10]

VEGF-A binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, survival, and angiogenesis. These pathways include the PI3K/Akt, PLCγ, and MAPK/ERK pathways.[1][4][5][7][9]

This compound exerts its effect by significantly inhibiting the phosphorylation of VEGFR2 and reducing its total expression.[7] This blockade at the receptor level prevents the activation of downstream signaling molecules, thereby impeding processes like angiogenesis that are vital for tumor growth and metastasis.[7]

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation PI3K_Akt PI3K/Akt Pathway pVEGFR2->PI3K_Akt PLCg PLCγ Pathway pVEGFR2->PLCg MAPK_ERK MAPK/ERK Pathway pVEGFR2->MAPK_ERK Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Migration Migration PLCg->Migration PLCg->Angiogenesis Proliferation Proliferation MAPK_ERK->Proliferation MAPK_ERK->Angiogenesis

VEGFR2 signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed osteosarcoma cells (e.g., MG-63) in a 96-well plate at a density of approximately 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11][12]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This dual staining method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

Principle: Acridine Orange (AO) is a vital stain that permeates all cells and makes the nuclei appear green. Ethidium Bromide (EB) only enters cells with compromised membrane integrity and stains the nucleus red. Viable cells appear uniformly green. Early apoptotic cells have condensed or fragmented chromatin that is bright green. Late apoptotic cells show condensed and fragmented orange-to-red chromatin. Necrotic cells have a uniformly red nucleus.[14][15][16]

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound as described for the MTT assay.

  • Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Add a small volume (e.g., 1 µL) of a dye mixture containing AO (100 µg/mL) and EB (100 µg/mL) to the cells.[14]

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Visualization: Immediately visualize the cells under a fluorescence microscope. Capture images using appropriate filters for green and red fluorescence.

  • Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence and nuclear morphology.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the disruption of mitochondrial function, an early hallmark of apoptosis.

Principle: The lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is used to measure the mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[17][18][19]

Methodology:

  • Cell Preparation and Treatment: Treat cells with this compound as described previously. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[17][20]

  • JC-1 Staining: After treatment, incubate the cells with JC-1 dye (e.g., 2 µM final concentration) in cell culture medium for 15-30 minutes at 37°C.[17][20]

  • Washing: Wash the cells with PBS or an assay buffer to remove excess dye.

  • Analysis: Analyze the cells using either fluorescence microscopy or flow cytometry.

    • Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.[20]

    • Flow Cytometry: Quantify the green (FL1 channel) and red (FL2 channel) fluorescence signals to determine the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.[20]

Cell Migration Assessment (Transwell Assay)

This assay evaluates the ability of this compound to inhibit cell migration.

Principle: The assay uses a chamber with two compartments (an upper insert and a lower well) separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[2][8]

Methodology:

  • Cell Preparation: Culture cells to 80-90% confluence. Starve the cells in a serum-free medium for several hours before the assay.[8][10]

  • Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower wells.

  • Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts. Add different concentrations of this compound to the upper chamber along with the cells.

  • Incubation: Incubate the plate for a period that allows for migration (e.g., 4-24 hours) at 37°C.[10]

  • Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the bottom side of the membrane with a fixative like methanol (B129727) or 70% ethanol.[8]

  • Staining and Counting: Stain the fixed cells with a dye such as Crystal Violet. After drying, count the number of migrated cells in several microscopic fields.

Transwell_Assay_Workflow Start Start: Prepare Cells (Starve in serum-free medium) Setup Setup Transwell Plate (Chemoattractant in lower well) Start->Setup Seed Seed Cells + this compound in upper chamber Setup->Seed Incubate Incubate (Allow migration) Seed->Incubate Remove Remove Non-Migrated Cells (from top of membrane) Incubate->Remove Fix Fix Migrated Cells (on bottom of membrane) Remove->Fix Stain Stain Cells (e.g., Crystal Violet) Fix->Stain Count Count Migrated Cells (Microscopy) Stain->Count End End: Analyze Data Count->End

Workflow for the Transwell Cell Migration Assay.
Gene Expression Analysis (qRT-PCR for VEGFR2)

This method is used to quantify the expression level of the VEGFR2 gene (KDR).

Methodology:

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the quantitative PCR reaction using the synthesized cDNA, specific primers for the VEGFR2 gene, a housekeeping gene for normalization (e.g., beta-actin or RPL27), and a fluorescent dye like SYBR Green.[21][22]

  • Amplification: Perform the amplification in a real-time PCR machine under optimized thermal cycling conditions (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).[21][23]

  • Data Analysis: Determine the cycle threshold (Cq) values and calculate the relative expression of the VEGFR2 gene using the 2-ΔΔCq method, normalizing to the housekeeping gene.

Protein Expression and Phosphorylation Analysis (Immunoblotting for VEGFR2)

This technique is used to detect the total protein levels of VEGFR2 and its phosphorylated (activated) form.

Methodology:

  • Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for total VEGFR2 or phospho-VEGFR2 (p-VEGFR2).[24][25]

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Capture the image of the blot and perform densitometry analysis to quantify the protein band intensities, normalizing to a loading control like GAPDH or β-actin.

References

An In-depth Technical Guide on the Solubility Characteristics of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Stylopine, a bioactive alkaloid of significant interest in pharmaceutical research. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a valuable resource for researchers working on the formulation and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound, also known as (S)-Tetrahydrocoptisine, is a protoberberine alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus[1][2][3]. It is the enantiomer of (+)-Stylopine[3]. Stylopine and its derivatives have garnered attention for their potential pharmacological activities, including anti-inflammatory effects[1][2][4]. The development of any pharmacologically active compound into a viable drug product is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulation feasibility[5][6][7]. Understanding the solubility of this compound in different solvent systems is therefore a crucial step in its preclinical development.

Solubility Profile of Stylopine

The solubility of a compound is influenced by various factors including the physicochemical properties of both the solute and the solvent, temperature, and pH[8][9][10][11]. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents[8][10]. For ionizable compounds like this compound, pH can dramatically affect solubility[8][12].

While specific quantitative solubility data for the this compound enantiomer is limited in publicly available literature, data for stylopine (racemic mixture or unspecified stereochemistry) and its hydrochloride salt provide valuable insights. It is important to note that the solubility of an enantiomer can sometimes differ from its racemate. The data presented below has been aggregated from various sources and should be considered as a guideline. Experimental determination for the specific (-)-enantiomer is highly recommended.

Table 1: Solubility Data for Stylopine and its Hydrochloride Salt

CompoundSolventTemperatureSolubilityConcentration (mM)Source
Stylopine hydrochlorideDMSONot Specified5 mg/mL13.89 mM[1]
Stylopine hydrochlorideDMSONot Specified3 mg/mL8.33 mM[1]
Stylopine hydrochlorideWaterNot SpecifiedInsoluble-[1]
Stylopine hydrochlorideEthanolNot SpecifiedInsoluble-[1]
(±)-StylopineDMSONot Specified2.5 mg/mL7.73 mM[13]
(±)-StylopineAcetoneNot Specified1 mg/mL (requires sonication)3.09 mM[4]
This compoundChloroformNot Specified5.0 mg/mL15.46 mM[14]
This compoundDMFNot Specified1.0 mg/mL3.09 mM[14]

Note: The use of fresh, anhydrous DMSO is often recommended as moisture absorption can reduce the solubility of compounds[1][13].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development[5][6]. The shake-flask method is a widely recognized and reliable "gold standard" technique for determining thermodynamic (equilibrium) solubility[15][16][17].

3.1. Thermodynamic Solubility Determination using the Shake-Flask Method followed by HPLC Analysis

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (solid form)

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. Ensuring an excess of solid is crucial for achieving equilibrium with the dissolved solute[15].

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system[5][16]. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed[6].

    • Carefully withdraw a known volume of the supernatant using a pipette.

  • Filtration:

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining fine particles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Sample Preparation for HPLC Analysis:

    • Dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve[16].

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve[18][19].

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve[16][18].

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the concentration determined by HPLC with the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

3.2. Kinetic Solubility Determination

For high-throughput screening in early drug discovery, kinetic solubility assays are often employed. These methods are faster but may overestimate the thermodynamic solubility as they can lead to the formation of supersaturated solutions[5][15]. A common method involves dissolving the compound in DMSO and then adding this stock solution to an aqueous buffer, with precipitation detected by methods like nephelometry (light scattering)[5].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G Workflow for Thermodynamic Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation start Start add_excess Add excess this compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate centrifuge Centrifuge to sediment excess solid agitate->centrifuge filter Filter supernatant (e.g., 0.45 µm filter) centrifuge->filter dilute Dilute filtrate for analysis filter->dilute hplc Quantify concentration using HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for stylopine and provided a detailed protocol for the experimental determination of the solubility of this compound. The provided workflow diagram offers a clear visual representation of the necessary steps. For drug development professionals, a thorough understanding and accurate measurement of the solubility of this compound are indispensable for successful formulation design and for ensuring adequate bioavailability of this promising natural product. Further experimental studies are essential to establish a definitive and comprehensive solubility profile for the specific (-)-enantiomer.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of (±)-Stylopine and its related protoberberine alkaloids. The information is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(±)-Stylopine is a protoberberine alkaloid that has garnered significant interest due to its diverse biological activities. The tetracyclic core of these alkaloids presents a compelling challenge for synthetic chemists, leading to the development of several innovative synthetic strategies. This document outlines three prominent and effective methods for the total synthesis of (±)-Stylopine and its analogs:

  • C–H Functionalization and Anionic Aza-6π-Electrocyclization

  • Palladium-Catalyzed Enolate Arylation

  • Pictet-Spengler/Friedel-Crafts Cascade and Asymmetric Hydrogenation

Each section provides a detailed experimental protocol for key steps, a summary of quantitative data in tabular format for easy comparison, and a visual representation of the synthetic workflow using Graphviz diagrams.

Synthesis via C–H Functionalization and Anionic Aza-6π-Electrocyclization

This modern approach offers a modular and convergent route to a variety of protoberberine alkaloids, including (±)-Stylopine. A key feature of this strategy is the construction of the tetracyclic core through a novel anionic aza-6π-electrocyclization reaction.

Experimental Protocol: Sequential N-Deprotection/Anionic Aza-6π-Electrocyclization

This general procedure describes the crucial cyclization step to form the protoberberine core[1]:

  • N-Deprotection: In a 1-dram vial, dissolve the isoquinolone precursor (1 equivalent) and Sodium Hydride (NaH, 3 equivalents) in anhydrous Dimethylformamide (DMF) to a concentration of 0.1–0.2 M.

  • Seal the vial and heat the reaction mixture to 130 °C for 3 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo to remove the solvent.

  • Aza-6π-Electrocyclization: Resuspend the crude N-deprotected isoquinoline (B145761) in a 0.1 M solution of Potassium tert-butoxide (KOt-Bu, 2.5 equivalents) in anhydrous DMF.

  • Heat the resulting mixture at 130 °C for 20 hours.

  • Work-up and Purification: After cooling, quench the reaction with deionized water and extract the product with Ethyl Acetate (EtOAc).

  • Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel chromatography to afford the desired protoberberine alkaloid.

Quantitative Data
StepReactantsReagents & ConditionsProductYield (%)Reference
N-Deprotection & Cyclization Substituted Isoquinolone1. NaH, DMF, 130 °C, 3 h; 2. KOt-Bu, DMF, 130 °C, 20 hProtoberberine Core20-84[1]

Synthetic Workflow

G cluster_0 Synthesis of Protoberberine Core via C-H Functionalization and Electrocyclization Start Substituted Isoquinolone Step1 N-Deprotection (NaH, DMF, 130°C) Start->Step1 3 equiv NaH Intermediate N-Deprotected Isoquinoline Step1->Intermediate Step2 Anionic Aza-6π-Electrocyclization (KOt-Bu, DMF, 130°C) Intermediate->Step2 2.5 equiv KOt-Bu Product (±)-Stylopine Analogue Step2->Product

Caption: C-H Functionalization and Electrocyclization Pathway.

Synthesis via Palladium-Catalyzed Enolate Arylation

This strategy provides a concise and efficient route to the protoberberine skeleton, including alkaloids like berberine, pseudocoptisine, and palmatine. The key step involves the formation of the isoquinoline core through a palladium-catalyzed α-arylation of a ketone.

Experimental Protocol: Pd-Catalyzed α-Arylation

The following is a representative procedure for the key coupling step[2]:

  • To a reaction vessel, add the aryl bromide (1 equivalent), the ketone coupling partner (1.2 equivalents), Cesium Carbonate (Cs2CO3, 2.1 equivalents), and the Palladium catalyst, e.g., [(Amphos)2PdCl2] (5 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous solvent (e.g., THF).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Quantitative Data
AlkaloidOverall Yield (%)Reference
Berberine50[2]
Pseudocoptisine36[2]
Palmatine62[2]

Synthetic Workflow

G cluster_1 Synthesis via Palladium-Catalyzed Enolate Arylation Start_Aryl Aryl Bromide Step1 Pd-Catalyzed α-Arylation (Cs₂CO₃, [(Amphos)₂PdCl₂]) Start_Aryl->Step1 Start_Ketone Ketone Start_Ketone->Step1 Intermediate Coupled Product Step1->Intermediate Step2 Aromatization & Cyclization (NH₄Cl, EtOH/H₂O) Intermediate->Step2 Product Protoberberine Alkaloid Step2->Product G cluster_2 Synthesis via Pictet-Spengler Cascade and Asymmetric Hydrogenation Start_Amine Secondary Amine HCl Step1 Pictet-Spengler/ Friedel-Crafts Cascade Start_Amine->Step1 Start_Aldehyde Disubstituted Benzaldehyde Start_Aldehyde->Step1 Intermediate Dihydroprotoberberine Step1->Intermediate Step2 Enantioselective Hydrogenation (Chiral Ir-catalyst, H₂) Intermediate->Step2 Product (-)-Xylopinine Step2->Product

References

Quantitative Analysis of Protoberberine Alkaloids in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of protoberberine alkaloids in plant extracts. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for their specific research needs. The focus is on providing clear, comparable data and detailed experimental methodologies for the accurate analysis of key protoberberine alkaloids such as berberine (B55584), palmatine (B190311), and jatrorrhizine (B191652).

Introduction to Protoberberine Alkaloids and their Quantification

Protoberberine alkaloids are a class of isoquinoline (B145761) alkaloids found in a variety of medicinal plants, including those from the Berberis and Coptis genera.[1][2] These compounds, which include well-known alkaloids like berberine, palmatine, and jatrorrhizine, exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.[1][3] Accurate and precise quantification of these alkaloids in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[1][4]

A variety of analytical techniques are employed for the quantification of protoberberine alkaloids, with High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) being the most common.[1][5][6] The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[7]

Analytical Techniques and Data Presentation

This section summarizes the key quantitative data from various validated analytical methods for the determination of protoberberine alkaloids. The tables below provide a comparative overview of the performance of different techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of protoberberine alkaloids.[1][4] When coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, it offers robust and reliable quantification.

Table 1: HPLC Method Parameters for Protoberberine Alkaloid Quantification

AnalytePlant MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
BerberineBerberis aristata, Berberis tinctoria0.2 - 150>0.9990.001 (on column)0.002 (on column)-[8]
BerberineAlpinia galanga, Alpinia calcarata-----[9][10]
CassythineCassytha filiformis--1320-[11]
Six Protoberberine AlkaloidsCoptidis Rhizoma, Phellodendri Cortex->0.999--92.71 - 104.28[12]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it particularly suitable for the analysis of complex matrices and trace-level quantification.[4][13]

Table 2: UHPLC-MS/MS Method Parameters for Protoberberine Alkaloid Quantification

Analyte(s)Plant MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (ng/mL)Recovery (%)Reference
Berberine, Palmatine, JatrorrhizineRat Plasma1.0 - 250.0>0.99-1.0-[14]
Berberine, PalmatineRabbit Plasma0.31 - 20>0.99-0.3164.2 - 68.6[15]
Magnoflorine, Berbamine, Columbamine, Jatrorrhizine, Palmatine, BerberineBerberis aristata--0.035 - 0.794--[6][13]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput technique suitable for the routine quality control of herbal materials.[16][17] Densitometric scanning allows for the quantification of the separated alkaloids.

Table 3: HPTLC Method Parameters for Protoberberine Alkaloid Quantification

AnalytePlant Matrix/FormulationLinearity Range (ng/band)Correlation Coefficient (r²)LOD (ng/band)LOQ (ng/band)Recovery (%)Reference
BerberineCoptis teeta90 - 2100.9973070-[16]
BerberineHerbal Extract and Polyherbal Formulation10 - 1000.99962.89.398.5 - 100.6[18]
BerberineBerberis aristata5 - 35 (µg/mL)----[17][19]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of protoberberine alkaloids.

Protocol 1: Sample Preparation and Extraction

Effective extraction is a critical first step for accurate quantification. The basic nature of alkaloids is often utilized in acid-base extraction methods.[4]

Objective: To extract protoberberine alkaloids from dried plant material.

Materials:

Procedure:

  • Acidic Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 g).

    • Add a suitable volume of acidified methanol or ethanol (e.g., 10 mL of 1% HCl in methanol).

    • Sonicate the mixture for 30-60 minutes.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Liquid-Liquid Partitioning:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Resuspend the residue in an acidic aqueous solution (e.g., 20 mL of 5% HCl).

    • Wash the acidic solution with chloroform or dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

    • Extract the alkaloids from the basified aqueous layer with chloroform or dichloromethane (e.g., 3 x 20 mL).

    • Combine the organic extracts.

  • Final Preparation:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

G cluster_extraction Sample Preparation and Extraction plant_material Powdered Plant Material acidic_extraction Acidic Solvent Extraction (e.g., Methanol/HCl) plant_material->acidic_extraction filtration1 Filtration acidic_extraction->filtration1 combined_filtrate Combined Filtrate filtration1->combined_filtrate concentration Concentration (Rotary Evaporator) combined_filtrate->concentration acidic_solution Resuspend in Acidic Aqueous Solution concentration->acidic_solution defatting Liquid-Liquid Partitioning (Wash with Organic Solvent) acidic_solution->defatting basification Basification (e.g., NH4OH) defatting->basification alkaloid_extraction Alkaloid Extraction (with Organic Solvent) basification->alkaloid_extraction drying Drying (Anhydrous Na2SO4) alkaloid_extraction->drying final_extract Final Alkaloid Extract drying->final_extract analysis Analysis (HPLC, UPLC-MS/MS, HPTLC) final_extract->analysis

Caption: Workflow for the extraction of protoberberine alkaloids from plant material.

Protocol 2: HPLC-UV/DAD Analysis

Objective: To quantify protoberberine alkaloids in the prepared extract using HPLC with UV/DAD detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reference standards of the target alkaloids (e.g., berberine, palmatine).

Chromatographic Conditions (Example): [8]

  • Mobile Phase: Isocratic elution with 0.1% TFA in water: Acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 350 nm for berberine.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the target alkaloids at different concentrations (e.g., 0.2 to 150 µg/mL for berberine) in the mobile phase.[8]

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the alkaloids in the sample by interpolating the peak areas from the calibration curve.

G cluster_hplc HPLC-UV/DAD Analysis Workflow prepare_standards Prepare Standard Solutions calibration_curve Inject Standards & Construct Calibration Curve prepare_standards->calibration_curve prepare_sample Prepare and Filter Sample sample_injection Inject Sample prepare_sample->sample_injection hplc_system HPLC System (Pump, Autosampler, Column, Detector) data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition calibration_curve->hplc_system sample_injection->hplc_system peak_identification Peak Identification (by Retention Time) data_acquisition->peak_identification quantification Quantification (using Calibration Curve) peak_identification->quantification

Caption: General workflow for HPLC-UV/DAD analysis of protoberberine alkaloids.

Protocol 3: UPLC-MS/MS Analysis

Objective: To achieve highly sensitive and selective quantification of protoberberine alkaloids.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., tetrahydropalmatine.[14]

Chromatographic and MS Conditions (Example): [14]

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for each analyte and the IS.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of alkaloids and the IS into a blank matrix (e.g., plasma or solvent). Precipitate proteins from plasma samples using acetonitrile-methanol.[14]

  • Analysis:

    • Inject the calibration standards to establish the calibration curve.

    • Inject the QC samples to validate the run.

    • Inject the prepared plant extract samples.

    • Quantify the analytes based on the peak area ratio of the analyte to the IS.

G cluster_uplc UPLC-MS/MS Analysis Workflow prepare_standards_is Prepare Standards & QC Samples with Internal Standard (IS) calibration Inject Standards for Calibration prepare_standards_is->calibration prepare_sample_is Prepare Sample with IS (e.g., Protein Precipitation) sample_analysis Inject QC and Samples prepare_sample_is->sample_analysis uplc_ms_system UPLC-MS/MS System (UPLC + Tandem MS) data_processing Data Processing (Peak Area Ratio of Analyte/IS) uplc_ms_system->data_processing method_optimization Optimize MS Parameters (SRM Transitions) method_optimization->uplc_ms_system calibration->uplc_ms_system sample_analysis->uplc_ms_system quantification_result Quantification Result data_processing->quantification_result

Caption: Workflow for UPLC-MS/MS quantification of protoberberine alkaloids.

Protocol 4: HPTLC Analysis

Objective: For rapid and cost-effective quantification of berberine.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).

  • Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.

Reagents:

  • Toluene, Ethyl acetate, Formic acid, Methanol (analytical grade).

  • Berberine reference standard.

Chromatographic Conditions (Example): [18]

  • Mobile Phase: Toluene:Ethyl acetate:Formic acid:Methanol (9:9:3:1, v/v/v/v).

  • Application: Apply standards and samples as bands.

  • Development: Ascending development in a saturated chamber.

  • Detection: Densitometric scanning at 350 nm.

Procedure:

  • Standard and Sample Application: Apply a series of berberine standard solutions (e.g., 10-100 ng/band) and the sample solutions onto the HPTLC plate as narrow bands.[18]

  • Chromatogram Development: Place the plate in the developing chamber saturated with the mobile phase and allow the solvent front to move up a certain distance.

  • Drying: Remove the plate and dry it.

  • Densitometric Analysis: Scan the dried plate with the TLC scanner at 350 nm.

  • Quantification: Correlate the peak areas of the sample bands to the calibration curve generated from the standards to determine the concentration of berberine.

G cluster_hptlc HPTLC Analysis Workflow plate_preparation HPTLC Plate sample_application Apply Standards & Samples (as bands) plate_preparation->sample_application development Chromatogram Development (in saturated chamber) sample_application->development drying Drying the Plate development->drying scanning Densitometric Scanning (at specific wavelength) drying->scanning calibration_hptlc Generate Calibration Curve from Standards scanning->calibration_hptlc quantification_hptlc Quantify Sample from Peak Areas scanning->quantification_hptlc calibration_hptlc->quantification_hptlc

Caption: General workflow for HPTLC analysis of berberine.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable means for the quantification of protoberberine alkaloids in plant extracts. The choice of technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and throughput. The provided protocols and comparative data tables serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to ensure the quality and consistency of their work. Method validation according to ICH guidelines is essential before applying these protocols for routine analysis.[18][20]

References

Application Notes and Protocols for the Separation of Isoquinoline Alkaloids using Non-Aqueous Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids represent a large and structurally diverse class of naturally occurring compounds, many of which exhibit significant pharmacological activities. Their analysis in complex matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, drug discovery, and pharmacokinetic studies. Non-aqueous capillary electrophoresis (NACE) has emerged as a powerful analytical technique for the separation of these compounds. By utilizing organic solvents as the background electrolyte (BGE), NACE offers several advantages over conventional aqueous capillary electrophoresis, including enhanced solubility of hydrophobic analytes, different separation selectivities, and compatibility with mass spectrometric detection. This document provides detailed application notes and protocols for the separation of common isoquinoline alkaloids using NACE.

Principle of Separation

In NACE, the separation mechanism is based on the differential migration of charged analytes in a non-aqueous electrolyte solution under the influence of an electric field. The migration velocity of an analyte is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the bulk liquid. The use of organic solvents modifies both of these parameters. The choice of solvent, electrolyte concentration, and additives allows for the fine-tuning of the separation selectivity. For isoquinoline alkaloids, which are generally basic compounds, a low pH of the non-aqueous BGE ensures they are protonated and carry a positive charge, enabling their separation in a cationic mode.

Quantitative Data Summary

The following tables summarize the quantitative data for the separation of key isoquinoline alkaloids using a non-aqueous capillary electrophoresis method.

Table 1: Optimized NACE Conditions for Protoberberine Alkaloids

ParameterValueReference
Background Electrolyte (BGE)50 mM ammonium (B1175870) acetate (B1210297), 0.5% (v/v) acetic acid, and 10% (v/v) acetonitrile (B52724) in methanol[1]
Applied Voltage18 kV[1]
CapillaryFused silica, dimensions not specified[1]
DetectionUV at 214 nm[1]
Separation TimeWithin 7 minutes[1]

Table 2: Performance Data for the Separation of Protoberberine Alkaloids by NACE

AnalyteMigration Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference
BerberineNot specified25-2000.0230.077[1]
PalmatineNot specifiedNot specifiedNot specifiedNot specified[1]
JatrorrhizineNot specifiedNot specifiedNot specifiedNot specified[1]

Note: While the referenced study established the optimal conditions and reported successful separation within 7 minutes, specific migration times for each analyte were not provided in the abstract. The linearity range and detection limits were provided for berberine.

Experimental Protocols

This section provides a detailed methodology for the separation of isoquinoline alkaloids using NACE, based on established methods.[1]

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade)

  • Electrolyte: Ammonium acetate (analytical grade)

  • Acid: Acetic acid (glacial, analytical grade)

  • Alkaloid Standards: Berberine, Palmatine, Jatrorrhizine, Sanguinarine, etc. (high purity)

  • Sample Preparation: Plant material (e.g., Coptis chinensis rhizome), 0.1 M Hydrochloric acid, 25% Ammonia (B1221849) solution, Chloroform (B151607).

Instrumentation
  • Capillary Electrophoresis (CE) system equipped with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm).

  • Data acquisition and processing software.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a solution of 50 mM ammonium acetate in methanol. To this, add acetic acid to a final concentration of 0.5% (v/v) and acetonitrile to a final concentration of 10% (v/v). For example, to prepare 100 mL of BGE, dissolve 385 mg of ammonium acetate in 89.5 mL of methanol, then add 0.5 mL of glacial acetic acid and 10 mL of acetonitrile. Sonicate for 10 minutes to degas.

  • Standard Solutions: Prepare individual stock solutions of each isoquinoline alkaloid standard at a concentration of 1 mg/mL in methanol. A working standard mixture can be prepared by diluting the stock solutions with the BGE to a final concentration in the range of 25-200 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Macerate 1 g of powdered, dried plant material with 10 mL of 0.1 M hydrochloric acid for 30 minutes in an ultrasonic bath.

  • Filtration: Filter the mixture and collect the acidic aqueous extract.

  • Basification: Make the extract alkaline (pH 9-10) by adding 25% ammonia solution.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with three portions of 20 mL of chloroform.

  • Evaporation: Combine the chloroform extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried residue in a known volume of BGE (e.g., 1 mL) for NACE analysis.

NACE Procedure
  • Capillary Conditioning: Before the first use, rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally with the BGE (30 min).

  • Pre-run Equilibration: At the beginning of each run, flush the capillary with the BGE for 2-5 minutes.

  • Injection: Inject the sample hydrodynamically by applying pressure (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a voltage of 18 kV. The anode should be at the injection end.

  • Detection: Monitor the separation at a wavelength of 214 nm.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the NACE analysis of isoquinoline alkaloids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nace_analysis NACE Analysis plant_material Powdered Plant Material acid_extraction Acidic Extraction (0.1 M HCl, Ultrasonication) plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (Ammonia, pH 9-10) filtration->basification l_l_extraction Liquid-Liquid Extraction (Chloroform) basification->l_l_extraction evaporation Evaporation to Dryness l_l_extraction->evaporation reconstitution Reconstitution in BGE evaporation->reconstitution injection Hydrodynamic Injection (50 mbar, 5s) reconstitution->injection capillary_conditioning Capillary Conditioning (NaOH, H2O, BGE) capillary_conditioning->injection separation Electrophoretic Separation (18 kV) injection->separation detection UV Detection (214 nm) separation->detection data_analysis Data Analysis (Migration Time, Peak Area) detection->data_analysis

Caption: Experimental workflow for NACE analysis of isoquinoline alkaloids.

logical_relationship bge Background Electrolyte (Solvent, Electrolyte, Additives) resolution Resolution bge->resolution selectivity Selectivity bge->selectivity analysis_time Analysis Time bge->analysis_time voltage Applied Voltage efficiency Peak Efficiency voltage->efficiency voltage->analysis_time capillary Capillary (Material, Dimensions) capillary->resolution capillary->efficiency injection_params Injection Parameters (Mode, Time, Pressure) injection_params->efficiency temperature Temperature temperature->resolution temperature->analysis_time

Caption: Interrelationship of NACE parameters and separation performance.

Conclusion

Non-aqueous capillary electrophoresis is a highly effective technique for the separation and analysis of isoquinoline alkaloids. The methods outlined in this document provide a robust starting point for researchers in natural product chemistry, pharmacology, and drug development. The optimization of the background electrolyte composition and applied voltage is critical for achieving high-resolution separations in a short analysis time. The provided protocols and workflows offer a comprehensive guide for the implementation of NACE for the qualitative and quantitative analysis of this important class of compounds.

References

Standard Operating Procedure for In Vitro MTT Assay with (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity.[1][2] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[1][3] The quantity of formazan produced is directly proportional to the number of viable cells, providing a robust method for evaluating the cytotoxic effects of compounds.[3][4] This document outlines a detailed standard operating procedure (SOP) for conducting an in vitro MTT assay to determine the cytotoxic effects of (-)-Stylopine, a natural benzylisoquinoline alkaloid.[5][6] this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making the MTT assay a crucial tool for quantifying its dose-dependent efficacy.[5][6]

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key parameter derived from this data.

Table 1: Hypothetical Cell Viability Data for this compound Treated Cancer Cells

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
11.12 ± 0.0689.6 ± 4.8
50.88 ± 0.0570.4 ± 4.0
100.63 ± 0.0450.4 ± 3.2
250.31 ± 0.0324.8 ± 2.4
500.15 ± 0.0212.0 ± 1.6
1000.08 ± 0.016.4 ± 0.8

Table 2: IC50 Values of this compound in Different Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM)
MG-63 (Osteosarcoma)9.8
HCT116 (Colon Carcinoma)12.5
HepG2 (Hepatocellular Carcinoma)15.2

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay with this compound on adherent cancer cell lines.

Materials and Reagents
  • This compound (purity ≥ 98%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Adherent cancer cell line of interest (e.g., MG-63)

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of Solutions
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Store at -20°C. Further dilutions should be prepared in serum-free culture medium immediately before use.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3] Sterilize the solution by filtering through a 0.22 µm filter. Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C for up to one month.[3]

  • Solubilization Solution: Use pure DMSO to dissolve the formazan crystals.[2]

Experimental Workflow

MTT_Workflow Experimental Workflow for MTT Assay with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h for cell adherence cell_seeding->incubation1 stylopine_treatment 3. Treat cells with varying concentrations of this compound incubation1->stylopine_treatment incubation2 4. Incubate for 24-72h stylopine_treatment->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h to allow formazan formation add_mtt->incubation3 solubilize 7. Add DMSO to dissolve formazan crystals incubation3->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of this compound.

Detailed Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay and that the absorbance values are within the linear range of the microplate reader (typically 0.75-1.25 for untreated controls).[7]

    • Include wells for a vehicle control (cells treated with the highest concentration of DMSO used for this compound dilutions) and a blank control (medium only, no cells).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]

  • Treatment with this compound:

    • After 24 hours of incubation, carefully aspirate the medium from each well.

    • Add 100 µL of fresh serum-free medium containing various concentrations of this compound to the appropriate wells. It is recommended to use a serial dilution to cover a broad range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • To the vehicle control wells, add a medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[4]

    • Incubate the plate for 2-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.[3]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

    • Gently pipette up and down to ensure complete solubilization of the formazan, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathway

This compound has been reported to exert its anti-cancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5][6] This inhibition leads to a downstream cascade of events that ultimately results in decreased cell proliferation and induction of apoptosis.

Stylopine_Pathway Proposed Signaling Pathway of this compound Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation MAPK->Proliferation Promotes Survival->Apoptosis Inhibits Stylopine This compound Stylopine->VEGFR2 Inhibits

Caption: A diagram illustrating how this compound inhibits the VEGFR2 signaling pathway, leading to reduced cell proliferation and survival, and induction of apoptosis.

References

Unveiling Gene Expression Landscapes: Using qRT-PCR to Analyze the Impact of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing quantitative real-time polymerase chain reaction (qRT-PCR) for analyzing gene expression alterations induced by the natural compound (-)-Stylopine. It includes detailed protocols for cell treatment, RNA extraction, cDNA synthesis, and qRT-PCR, alongside data presentation and visualization of associated signaling pathways. The focus is on this compound's effect on key genes involved in cancer progression and inflammation, providing a framework for its investigation as a potential therapeutic agent.

Introduction to this compound and its Biological Activity

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A key mechanism of its anti-cancer activity involves the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis. Quantitative RT-PCR is an indispensable tool for elucidating the molecular mechanisms underlying these effects by precisely quantifying changes in target gene expression.

Data Presentation: Gene Expression Changes Induced by this compound

The following table summarizes the quantitative data on gene expression changes in human osteosarcoma MG-63 cells following treatment with this compound, as determined by qRT-PCR analysis. The data is presented as fold change relative to a control group.

GeneTreatment ConditionFold ChangeReference
VEGFR2 Control1.0[Velayutham et al., 2023][1]
VEGF-A (10 ng/mL)1.09[Velayutham et al., 2023][1]
This compound (0.9871 µM) + VEGF-A-0.07[Velayutham et al., 2023][1]
Axitinib (2.107 µM) + VEGF-A0.4[Velayutham et al., 2023][1]

Note: The negative fold change for this compound indicates a significant downregulation of VEGFR2 gene expression.

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] This inhibition subsequently impacts downstream pathways crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. The following diagram illustrates this signaling cascade.

Stylopine_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Stylopine This compound Stylopine->VEGFR2 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: this compound inhibits the VEGFR2 signaling pathway.

Experimental Workflow for qRT-PCR Analysis

The following diagram outlines the major steps involved in analyzing gene expression changes induced by this compound using a two-step qRT-PCR protocol.

qrt_pcr_workflow start Cell Culture and Treatment (e.g., MG-63 cells with this compound) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality and Quantity Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qpcr_setup qRT-PCR Setup (SYBR Green or TaqMan) cdna_synthesis->qpcr_setup qpcr_run qRT-PCR Amplification and Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification using ΔΔCt method) qpcr_run->data_analysis end Gene Expression Results (Fold Change) data_analysis->end

Caption: Workflow for qRT-PCR analysis of gene expression.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human osteosarcoma cell line MG-63 is a suitable model.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with the desired concentration of this compound (e.g., 0.9871 µM) for a specified time period (e.g., 24 hours).

    • Include a vehicle control group treated with the same concentration of DMSO.

    • For studies involving growth factor stimulation, cells can be co-treated with a ligand like VEGF-A (e.g., 10 ng/mL).

Total RNA Extraction
  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the aqueous (RNA-containing) and organic phases.

  • Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

  • Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

RNA Quality and Quantity Control
  • Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Integrity: Assess the integrity of the RNA using agarose (B213101) gel electrophoresis or a bioanalyzer to ensure that the RNA is not degraded.

Two-Step qRT-PCR Protocol

Step 1: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In a sterile, RNase-free tube on ice, prepare the reverse transcription reaction mixture. A typical 20 µL reaction includes:

    • Total RNA: 1 µg

    • Random hexamers or oligo(dT) primers

    • dNTP mix

    • Reverse Transcriptase Buffer

    • RNase Inhibitor

    • Reverse Transcriptase Enzyme

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[2]

  • Storage: The synthesized cDNA can be stored at -20°C until use.

Step 2: Quantitative PCR (qPCR)

  • Primer Design: Design or obtain validated primers for the target gene (e.g., VEGFR2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Reaction Setup: In a qPCR plate, prepare the reaction mixture for each sample in triplicate. A typical 20 µL reaction includes:

    • cDNA template (diluted)

    • Forward primer

    • Reverse primer

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Nuclease-free water to a final volume of 20 µL

  • qPCR Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (can be optimized):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to verify product specificity.

Data Analysis (Relative Quantification)

The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method .[2][3]

  • Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene.

    • ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the ΔCt of the control sample.

    • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2^-ΔΔCt.[3]

Conclusion

This application note provides a detailed framework for investigating the effects of this compound on gene expression using qRT-PCR. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this promising natural compound. The inhibition of the VEGFR2 signaling pathway by this compound highlights its potential as a targeted therapeutic agent, and qRT-PCR is a powerful tool to explore its broader impact on cancer and inflammatory gene expression networks.

References

Application Notes & Protocols: Immunoblotting for Protein Level Analysis Following (-)-Stylopine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunoblotting (Western Blotting) for the quantitative analysis of protein expression and phosphorylation status following treatment with (-)-Stylopine. This document includes an overview of the compound's known mechanism, detailed experimental protocols, and a summary of expected protein level changes.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found in plants of the Papaveraceae family.[1] Recent studies have highlighted its potential as an anticancer agent, particularly in osteosarcoma.[2][3] The primary mechanism of action identified is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4][5] By binding to VEGFR2, this compound inhibits its phosphorylation and downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation, migration, survival, and angiogenesis.[3][4] Immunoblotting is an essential technique to elucidate these mechanisms by quantifying the changes in total and phosphorylated protein levels within these pathways after this compound treatment.

This compound's Impact on the VEGFR2 Signaling Pathway

This compound exerts its anticancer effects by directly targeting the VEGFR2 signaling cascade. Upon stimulation by its ligand, VEGF, VEGFR2 undergoes phosphorylation, activating downstream pathways critical for tumor growth and vascularization. This compound treatment has been shown to significantly inhibit this activation loop.

Stylopine_VEGFR2_Pathway This compound Inhibition of VEGFR2 Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Stylopine This compound Stylopine->VEGFR2 Inhibits PI3K PI3K pVEGFR2->PI3K MAPK MAPK pVEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Angiogenesis MAPK->Migration

Caption: this compound inhibits the VEGFR2 signaling pathway.

Quantitative Data Summary

Immunoblotting analysis of MG-63 human osteosarcoma cells treated with this compound has demonstrated significant alterations in the expression and phosphorylation of key proteins in the VEGFR2 pathway. The table below summarizes these findings.

Target ProteinCell LineTreatmentObserved Change in Protein/Phosphorylation LevelCitation
Total VEGFR2 MG-630.9871 µM this compoundSignificant Decrease [4][5]
Phospho-VEGFR2 (Y1214) MG-630.9871 µM this compound (VEGF-165 induced)Significant Decrease [4]

Experimental Protocols

This section provides a detailed protocol for performing immunoblotting to analyze protein level changes in cell cultures treated with this compound.

General Experimental Workflow

The overall process involves treating cultured cells, extracting proteins, separating them by size, transferring them to a membrane, and detecting the target protein using specific antibodies.

Immunoblotting_Workflow Immunoblotting Experimental Workflow A 1. Cell Culture & Treatment (e.g., MG-63 cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Antibody Binding) E->F G 7. Primary Antibody Incubation (e.g., anti-VEGFR2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (Chemiluminescence, ECL) H->I J 10. Data Analysis (Densitometry & Quantification) I->J

Caption: A standard workflow for immunoblotting analysis.

Detailed Step-by-Step Protocol

This protocol is optimized for analyzing VEGFR2 expression in MG-63 cells treated with this compound.

1. Cell Culture and Treatment a. Culture human osteosarcoma MG-63 cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. b. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. c. Treat the cells with the desired concentration of this compound (e.g., an IC₅₀ concentration of 0.9871 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).[4][5] d. Optional for phosphorylation studies: If analyzing ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before treatment, then pre-treat with this compound for 1-2 hours, followed by stimulation with a ligand like VEGF-165 for 15-30 minutes.[4]

2. Protein Extraction (Cell Lysis) a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (containing the protein) into a new clean tube, avoiding the pellet.

3. Protein Quantification a. Determine the protein concentration of each lysate using a compatible protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[6] b. Based on the concentrations, calculate and prepare aliquots of each sample containing equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 8-10% gel for a large protein like VEGFR2).[8] b. Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

5. Protein Transfer to Membrane a. Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in ice-cold transfer buffer.[9] b. Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane. c. Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 90 minutes at 4°C).[6][9]

6. Immunodetection a. After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9][10] c. Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-VEGFR2, rabbit anti-phospho-VEGFR2) in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8] d. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody. e. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[10] f. Final Washes: Wash the membrane three times with TBST for 10 minutes each.

7. Signal Detection and Analysis a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[8] c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH). e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding housekeeping protein band for comparison across samples.

References

Application Notes and Protocols for In Silico Molecular Docking Simulation of (-)-Stylopine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Stylopine, a protopine (B1679745) alkaloid found in plants of the Papaveraceae family, has garnered interest for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and neuroprotective effects. In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. This allows for the elucidation of potential mechanisms of action and the identification of promising drug candidates. These application notes provide a detailed overview and protocols for the molecular docking simulation of this compound with various protein targets implicated in diseases like cancer.

Target Protein Selection

Several studies have identified potential protein targets for this compound. The most extensively studied is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3] Other potential targets identified through network pharmacology and computational screening include proteins involved in cell cycle regulation, apoptosis, and signal transduction.[1]

Table 1: Potential Target Proteins for this compound

Target ProteinPDB IDFunctionAssociated Disease(s)
VEGFR24AG8Angiogenesis, cell proliferation, cell migration.[1][2]Osteosarcoma, various cancers.[1][2]
AKT1-Cell survival, proliferation, metabolism.Cancer
CDK2-Cell cycle regulation (G1/S transition).Cancer
CDK9-Transcriptional regulation.Cancer, HIV
Caspase-3-Executioner caspase in apoptosis.Cancer
PTGS2 (COX-2)-Inflammation, pain.Inflammation, Cancer
NR3C1 (GR)-Glucocorticoid signaling, inflammation.Inflammatory diseases
ESR1-Estrogen signaling.Breast Cancer
PRKACA-PKA signaling.Various cellular processes

Note: PDB IDs are provided where specific structures were used in cited docking studies. For other targets, appropriate PDB structures would need to be selected based on the specific research question.

Quantitative Docking Data Summary

The binding affinity of this compound to its target proteins can be quantified using various scoring functions, which typically provide a value in kcal/mol. A more negative value indicates a stronger binding affinity.

Table 2: Molecular Docking Parameters of this compound with Human VEGFR2 Kinase Domain

ParameterThis compoundAxitinib (Standard)
Binding Energy (kcal/mol) -10.1 -9.28
Inhibition Constant (Ki) (nM) 39.52 156.94
Ligand Efficiency-0.42-0.33
Intermolecular Energy (kcal/mol)-10.10-10.77
VDW + H-bond + Desolvation Energy (kcal/mol)-4.68-3.42
Electrostatic Energy (kcal/mol)0.20-0.05
Total Internal Energy (kcal/mol)-18.32-18.07
Torsional Energy (kcal/mol)0.001.49

Data sourced from a study on this compound's effect on osteosarcoma.[1]

Experimental Protocols

This section provides a detailed methodology for performing in silico molecular docking of this compound with a target protein, using the VEGFR2 study as a primary example.[1]

Software and Tools
  • Protein Preparation: UCSF Chimera, PyMOL, Discovery Studio.

  • Ligand Preparation: ChemDraw, Avogadro, OpenBabel.

  • Molecular Docking: AutoDock 4.2.6, PyRx.[1]

  • Visualization and Analysis: Discovery Studio Visualizer, PyMOL, LigPlot+.

Protocol for Molecular Docking of this compound with VEGFR2

This protocol is based on the methodology described in the study by Velayutham et al. (2023).[1]

Step 1: Protein Preparation

  • Retrieve the Protein Structure: Download the 3D crystal structure of the human VEGFR2 kinase domain (PDB ID: 4AG8) from the Protein Data Bank (PDB).

  • Clean the Protein Structure:

    • Remove water molecules and any co-crystallized ligands (e.g., the standard inhibitor Axitinib).

    • Repair any missing residues or atoms using the tools within your chosen molecular modeling software.

    • Add polar hydrogens to the protein structure.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool. For VEGFR2 (4AG8), the binding pocket is defined by the residues interacting with Axitinib.

Step 2: Ligand Preparation

  • Obtain the Ligand Structure: The 2D structure of this compound can be drawn using ChemDraw and its 3D structure can be generated and energy-minimized using software like Avogadro. Alternatively, the structure can be obtained from databases like PubChem (CID: 440583).[4]

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field such as MMFF94 or UFF. This step is crucial for obtaining a low-energy and stable conformation of the ligand.

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

Step 3: Molecular Docking Simulation using AutoDock 4.2.6

  • Prepare the Receptor for AutoDock:

    • Add Kollman charges to the protein.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in .pdbqt format.

  • Prepare the Ligand for AutoDock:

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Generate the Grid Box:

    • Define a grid box that encompasses the entire binding site of the receptor. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Set Docking Parameters:

    • Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).

    • Set the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations. A higher number of runs will increase the thoroughness of the conformational search but also the computation time.

  • Run the Docking Simulation: Execute the docking calculation. AutoDock will generate multiple docked conformations (poses) of the ligand within the protein's binding site, each with a corresponding binding energy.

Step 4: Analysis of Docking Results

  • Identify the Best Pose: The best-docked conformation is typically the one with the lowest binding energy.

  • Visualize Interactions: Use visualization software like Discovery Studio Visualizer or PyMOL to analyze the interactions between this compound and the amino acid residues of the target protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions.[1] For instance, this compound forms π-cation interactions with the Lysine 868 residue of VEGFR2.[1]

  • Compare with a Standard: If applicable, compare the binding energy and interactions of this compound with those of a known inhibitor (e.g., Axitinib for VEGFR2) to gauge its potential efficacy.

Signaling Pathways and Workflow Diagrams

Experimental Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Retrieve Protein Structure (e.g., PDB: 4AG8) p2 Clean and Prepare Protein (Remove water, add hydrogens) p1->p2 d1 Define Binding Site (Grid Box Generation) p2->d1 l1 Obtain Ligand Structure (this compound) l2 Energy Minimize Ligand l1->l2 l2->d1 d2 Set Docking Parameters (e.g., Lamarckian GA) d1->d2 d3 Run Docking (e.g., AutoDock 4.2.6) d2->d3 a1 Analyze Docking Poses (Lowest Binding Energy) d3->a1 a2 Visualize Interactions (H-bonds, Hydrophobic, etc.) a1->a2 a3 Compare with Standard Inhibitor a2->a3

Caption: General workflow for in silico molecular docking.

VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Stylopine This compound Stylopine->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and the inhibitory role of this compound.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Stylopine This compound Stylopine->AKT Potential Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Overview of the PI3K/Akt signaling pathway, a potential target of this compound.

CDK2/Cell Cycle Signaling Pathway

G CyclinE Cyclin E Active_Complex Cyclin E-CDK2 Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Stylopine This compound Stylopine->CDK2 Potential Inhibition p21_p27 p21/p27 p21_p27->Active_Complex Inhibition Rb Rb Active_Complex->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.

Conclusion and Future Directions

The in silico molecular docking simulations strongly suggest that this compound has a high binding affinity for the kinase domain of VEGFR2, potentially inhibiting its function and downstream signaling pathways involved in angiogenesis and cancer progression.[1] While other targets like AKT1, CDK2, CDK9, and Caspase-3 have been proposed, further dedicated molecular docking and in vitro studies are required to validate these interactions and quantify the binding affinities. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound as a multi-target agent in drug discovery and development. Future work should focus on expanding the range of protein targets investigated and corroborating in silico findings with experimental validation.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of (-)-Stylopine for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Stylopine. The focus is on addressing the challenges of its low aqueous solubility for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vivo research?

A: this compound is a bioactive protoberberine-type alkaloid naturally found in plants of the Papaveraceae family, such as Chelidonium majus.[1] It exhibits a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. A primary mechanism of its anti-cancer activity is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on to grow.[2][3][4]

The major challenge for in vivo research is its very low solubility in water.[5] This makes it difficult to prepare formulations at concentrations suitable for administration to animals, potentially leading to issues with bioavailability, dose accuracy, and reproducibility of experimental results.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound for in vivo studies. These include:

  • Co-solvents: Using a mixture of a non-aqueous, water-miscible solvent with an aqueous vehicle.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the this compound molecule is encapsulated within the cyclodextrin (B1172386) molecule.

  • Suspensions: Creating a fine dispersion of the solid drug in an aqueous vehicle, often with the help of suspending agents.

  • Salt Formation: Converting the alkaloid into a salt form (e.g., hydrochloride salt) can significantly increase aqueous solubility.

Q3: Are there any specific excipients that are recommended for formulating this compound?

A: Yes, based on common practices for poorly soluble alkaloids, the following excipients are recommended and can be tested in various combinations:

  • Solvents/Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400).

  • Surfactants: Polysorbate 80 (Tween 80).

  • Suspending Agents: Carboxymethylcellulose sodium (CMC-Na).

  • Complexing Agents: Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Oils (for lipid-based formulations): Corn oil.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound upon dilution with aqueous vehicle. The concentration of the organic co-solvent (e.g., DMSO) is too high, causing the drug to crash out when the polarity of the solution increases.- Decrease the initial concentration of this compound in the organic stock solution.- Increase the proportion of surfactant (e.g., Tween 80) or a complexing agent (e.g., SBE-β-CD) in the final formulation.- Prepare a nanosuspension to improve the stability of the dispersed particles.
Inconsistent results between animal subjects. Poor drug dissolution and absorption from the formulation. Inhomogeneous suspension leading to inaccurate dosing.- Ensure the formulation is homogenous before each administration by vortexing or stirring.- Consider using a true solution (e.g., with cyclodextrins or a co-solvent system) instead of a suspension.- Evaluate the possibility of creating a self-emulsifying drug delivery system (SEDDS).
Local irritation or toxicity at the injection site. High concentration of certain excipients like DMSO or the drug itself.- Reduce the concentration of the irritant excipient in the final formulation, keeping it within tolerated limits for the animal model.- Increase the dilution of the final formulation if the required dose can still be achieved in a reasonable volume.- Consider an alternative route of administration (e.g., oral gavage instead of intraperitoneal injection).
Difficulty in achieving the desired high dose in a small volume. Low solubility of this compound in the chosen vehicle.- Experiment with different combinations of co-solvents, surfactants, and complexing agents to maximize solubility.- Investigate the feasibility of a nanosuspension, which can allow for higher drug loading.- Explore the use of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).

Data Presentation: Solubility of this compound and a Related Alkaloid

The following table summarizes the available solubility data for this compound and provides comparative data for Tetrahydroberberine (B1206132), a structurally similar alkaloid, to illustrate the potential of salt formation.

Compound Solvent/Vehicle Solubility Notes
This compound WaterInsolubleGeneral characteristic of the free base form of the alkaloid.[5]
DMSO2.5 mg/mL (7.73 mM)A common solvent for preparing stock solutions.[6]
Tetrahydroberberine WaterLow (baseline)A structurally related tetrahydroprotoberberine alkaloid.
Hydrochloride Salt in Water~43 to 98 times higher than the free baseDemonstrates a highly effective strategy for solubility enhancement.[7]

Experimental Protocols

Below are detailed methodologies for preparing formulations of this compound for in vivo research. Note: These are starting points and may require optimization for your specific experimental needs. Always prepare fresh formulations for optimal results.

Protocol 1: Oral Suspension using Carboxymethylcellulose Sodium (CMC-Na)

This protocol is suitable for oral gavage administration.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile deionized water (ddH₂O)

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a sterile beaker, slowly add the CMC-Na to 100 mL of ddH₂O while stirring continuously to avoid clumping.

    • Stir until a clear, viscous solution is formed. This may take some time.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound for your desired final concentration (e.g., for a 2.5 mg/mL suspension in 10 mL, you would need 25 mg of this compound).

    • Weigh the calculated amount of this compound powder.

    • In a sterile tube, add the this compound powder.

    • Add the prepared 0.5% CMC-Na solution to the desired final volume.

    • Vortex thoroughly for 2-3 minutes to ensure a uniform suspension.

  • Administration:

    • Before each administration, vortex the suspension again to ensure homogeneity.

    • Use a suitable gavage needle for oral administration.

Protocol 2: Injectable Formulation using a Co-solvent and Surfactant System

This protocol is a common starting point for parenteral routes (e.g., intraperitoneal, intravenous). Caution: The final concentration of DMSO should be minimized to avoid toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Prepare the Final Formulation (Example for a 10:10:80 DMSO:Tween 80:Saline ratio):

    • In a sterile tube, add 1 part of the this compound DMSO stock solution.

    • Add 1 part of Tween 80 and mix thoroughly by vortexing.

    • Slowly add 8 parts of sterile saline to the mixture while continuously vortexing to avoid precipitation. The resulting solution should be clear.

    • Example Calculation for a final concentration of 2.5 mg/mL:

      • Take 100 µL of the 25 mg/mL this compound stock in DMSO.

      • Add 100 µL of Tween 80 and vortex.

      • Add 800 µL of sterile saline and vortex. This gives a final volume of 1 mL at 2.5 mg/mL.

Protocol 3: Injectable Formulation using Cyclodextrin

This protocol utilizes a complexing agent to improve solubility and is often well-tolerated in vivo.

Materials:

  • This compound powder

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare the 20% SBE-β-CD Vehicle:

    • Weigh 2 g of SBE-β-CD.

    • Dissolve it in 10 mL of sterile saline to obtain a clear solution.

  • Prepare the this compound Formulation:

    • Calculate and weigh the required amount of this compound.

    • Add the this compound powder to the 20% SBE-β-CD solution.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. This may require some time to allow for complex formation.

  • Administration:

    • Filter the final solution through a 0.22 µm sterile filter before injection to remove any undissolved particles.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by this compound.

Stylopine_VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cell Proliferation, Migration, Survival (Angiogenesis) mTOR->Cell_Effects MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects

Caption: Inhibition of VEGFR-2 signaling by this compound.

Experimental Workflow Diagram

This diagram outlines a logical workflow for selecting and validating a suitable formulation for in vivo studies.

Formulation_Workflow cluster_screening Formulation Screening Start Start: This compound Powder (Poorly Soluble) Formulation1 Protocol 1: Suspension (CMC-Na) Start->Formulation1 Formulation2 Protocol 2: Co-solvent (DMSO/Tween) Start->Formulation2 Formulation3 Protocol 3: Complexation (SBE-β-CD) Start->Formulation3 Evaluation Evaluate Solubility, Stability, & Clarity Formulation1->Evaluation Formulation2->Evaluation Formulation3->Evaluation Optimization Optimization of Excipient Ratios Evaluation->Optimization If Needed Tolerability In Vivo Tolerability Test (Small Group) Evaluation->Tolerability If Promising Optimization->Evaluation Tolerability->Optimization If Irritation Occurs Final_Formulation Final Formulation for Efficacy Studies Tolerability->Final_Formulation If Tolerated

Caption: Workflow for this compound formulation development.

References

Overcoming challenges in the purification of protoberberine alkaloids from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for overcoming challenges in the purification of protoberberine alkaloids from crude extracts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction and purification of protoberberine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying protoberberine alkaloids?

A1: Protoberberine alkaloids, such as berberine (B55584), palmatine, and jatrorrhizine, present several purification challenges due to their chemical nature and the complexity of their natural sources. Key difficulties include:

  • High Polarity: As quaternary ammonium (B1175870) compounds, they are highly polar, which can lead to strong interactions with polar stationary phases like silica (B1680970) gel, causing poor peak shape and low recovery during chromatography.

  • Structural Similarity: Crude extracts often contain a mixture of structurally similar alkaloids, making their separation difficult.

  • Matrix Complexity: Plant extracts are complex mixtures containing pigments, lipids, tannins, and other secondary metabolites, which can interfere with purification steps.

  • Low Concentration: The concentration of individual alkaloids in the plant material can be low, necessitating efficient extraction and enrichment methods to obtain sufficient quantities.

  • pH Sensitivity: The charge and stability of protoberberine alkaloids are pH-dependent, requiring careful pH control throughout the extraction and purification process to avoid degradation and ensure optimal separation.[1]

  • Light and Heat Sensitivity: Some alkaloids can degrade when exposed to light and high temperatures, leading to reduced yields.[2]

Q2: My final product has low purity. What are the likely causes and how can I improve it?

A2: Low purity is a common issue and can stem from several factors:

  • Incomplete Separation of Structurally Similar Alkaloids: The similar structures of protoberberine alkaloids make their baseline separation challenging.

    • Solution: Optimize your chromatographic method. For High-Performance Liquid Chromatography (HPLC), this may involve adjusting the mobile phase composition (e.g., modifying the organic solvent ratio, pH, or adding ion-pairing reagents). For column chromatography, a gradient elution with a slowly increasing solvent polarity can improve separation.

  • Co-elution with Other Plant Metabolites: Pigments (like chlorophylls (B1240455) and carotenoids) and other compounds can have similar retention times to your target alkaloids.

    • Solution: Incorporate a pre-purification step. This could be a liquid-liquid extraction to remove non-polar impurities or a preliminary column chromatography step using a different stationary phase.

  • Contamination from Solvents or Equipment: Impurities from low-grade solvents or improperly cleaned glassware can contaminate your final product.

    • Solution: Use high-purity (e.g., HPLC grade) solvents and ensure all glassware is scrupulously clean.

Q3: I'm experiencing low recovery of my target alkaloid after column chromatography. What could be the reasons?

A3: Low recovery from column chromatography is a frequent problem. Common causes include:

  • Irreversible Adsorption: Protoberberine alkaloids can bind very strongly to the active sites (silanol groups) on silica gel, leading to incomplete elution.[3]

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase. This will compete with the alkaloids for binding to the active sites and improve recovery.

  • Inappropriate Mobile Phase: The solvent system may not be strong enough to elute the highly polar alkaloids.

    • Solution: Increase the polarity of the mobile phase. For example, if you are using a chloroform-methanol system, gradually increase the percentage of methanol (B129727).

  • Compound Degradation on the Column: Some alkaloids may be unstable on acidic stationary phases like silica gel.

    • Solution: Use a neutral stationary phase like alumina (B75360) or a deactivated silica gel.

  • Improper Packing of the Column: Channeling in the column bed can lead to poor separation and sample loss.

    • Solution: Ensure the column is packed uniformly. A wet slurry packing method is generally preferred over dry packing for better results.

Q4: My HPLC peaks are tailing. How can I improve the peak shape?

A4: Peak tailing is a common issue when analyzing basic compounds like protoberberine alkaloids on reversed-phase columns.[4][5][6] The primary cause is the interaction between the positively charged alkaloids and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[5]

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) protonates the silanol groups, reducing their interaction with the alkaloids and improving peak symmetry.[5]

  • Add a Competing Base: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can effectively mask the residual silanol groups.[5]

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to minimize silanol interactions. Using such a column can significantly improve peak shape for basic analytes.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[4]

Q5: How does the choice of extraction solvent affect the yield of protoberberine alkaloids?

A5: The choice of solvent and its polarity is critical for efficient extraction.

  • Polar Solvents are Generally Preferred: Since protoberberine alkaloids exist as salts in the plant material, polar solvents like methanol or ethanol, often mixed with water, are effective for extraction.

  • Acidification Can Enhance Extraction: Adding a small amount of acid (e.g., HCl or acetic acid) to the extraction solvent can convert the alkaloid salts into more soluble forms, thereby increasing the extraction yield.

  • Solvent Polarity Series: A systematic approach is to start with a non-polar solvent (like hexane) to remove lipids and pigments (defatting), followed by extraction with a series of solvents of increasing polarity.

Data Presentation

Table 1: Comparison of Extraction Methods for Protoberberine Alkaloids

Extraction MethodSolvent SystemPlant MaterialKey Protoberberine AlkaloidsYield (% w/w of crude extract)Purity of Target AlkaloidReference
Maceration80% MethanolMahonia manipurensis stem barkBerberine, PalmatineNot specifiedNot specified[7]
Ultrasound-Assisted Extraction (UAE)96% Lactic AcidCoptis chinensisBerberine, Palmatine, Coptisine13.96% (total alkaloids)Not specified[7]
Ultrasound-Assisted Extraction (UAE)88% Pyruvic AcidCoptis chinensisBerberine, Palmatine, Coptisine14.63% (total alkaloids)Not specified[7]
Reflux Extraction60% EthanolNot specifiedBerberineNot specifiedNot specified[7]

Note: The yields and purities can vary significantly based on the plant species, part of the plant used, and the specific experimental conditions.

Table 2: Performance of Different Chromatographic Techniques in Protoberberine Alkaloid Purification

Chromatographic TechniqueStationary PhaseMobile Phase/Solvent SystemTarget AlkaloidsRecovery/YieldPurityReference
Column ChromatographySilica GelChloroform (B151607):Methanol gradientBerberine, PalmatineVariable, can be low due to adsorptionModerate to High[8]
Column ChromatographyAluminaChloroform:Methanol gradientPalmatine iodide, Berberine chlorideNot specifiedHigh (after crystallization)[9]
Centrifugal Partition Chromatography (CPC)Dichloromethane-methanol-water (48:16:36, v/v)Organic phasePalmatine, Jatrorrhizine, ColumbamineHigh recoveryHigh[10]
High-Performance Liquid Chromatography (HPLC)C18Acetonitrile:0.1% Formic acid in water (gradient)Berberine, Palmatine, CoptisineAnalytical scale, high recoveryHigh[11]
High-Speed Counter-Current Chromatography (HSCCC)CCl4-CH2Cl2-MeOH-H2O (2:3:3:2, v/v)Stepwise elutionMultiple alkaloidsHigh recoveryHigh[12]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Protoberberine Alkaloids

  • Preparation of Plant Material: Air-dry the plant material (e.g., roots, rhizomes, or bark) at room temperature in a well-ventilated area, avoiding direct sunlight. Grind the dried material into a fine powder (60-80 mesh).

  • Defatting (Optional but Recommended): Macerate the plant powder in a non-polar solvent like n-hexane or petroleum ether (1:10 w/v) for 12-24 hours to remove lipids and pigments. Filter and air-dry the defatted plant material.

  • Acidic Extraction: Macerate the defatted powder in an acidic solution (e.g., 0.5% HCl or 1% acetic acid in 70% ethanol) at a 1:15 (w/v) ratio for 24 hours with occasional shaking. Filter the mixture and collect the acidic extract. Repeat the extraction two more times with fresh solvent. Combine all the acidic extracts.

  • Solvent Evaporation: Concentrate the combined acidic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Acid-Base Partitioning:

    • Adjust the pH of the remaining aqueous extract to approximately 9-10 with a base (e.g., 2 M NaOH or ammonium hydroxide). This will precipitate the alkaloids as free bases.

    • Extract the alkaline solution three to five times with an immiscible organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers and wash them with distilled water to remove any residual base.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

  • Crude Alkaloid Extract: Evaporate the solvent from the organic phase under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Column Chromatography for a-Alkaloid Separation

  • Preparation of the Column:

    • Select an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh).

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent (e.g., chloroform).

    • Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, for samples not readily soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., 100% Chloroform -> 99:1 Chloroform:Methanol -> 98:2 -> 95:5, and so on).

    • To improve the recovery of polar alkaloids, a small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent).

    • Combine the fractions containing the same purified compound.

  • Isolation: Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

Protocol 3: Recrystallization of Berberine Chloride

  • Dissolution: Dissolve the crude berberine chloride in a suitable solvent. Water is a common choice. For example, use approximately 140 mL of water for every 1 gram of crude berberine.[13]

  • Heating: Gently heat the solution while stirring to ensure complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool down slowly to room temperature. Then, place it in a refrigerator or an ice bath to promote crystallization.

  • Isolation of Crystals: Collect the formed crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

  • Purity Check: Assess the purity of the recrystallized berberine chloride using HPLC or by measuring its melting point. For high purity, this process can be repeated.[13]

Signaling Pathways and Experimental Workflows

Berberine and the AMPK Signaling Pathway

Berberine is well-documented to exert many of its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Berberine_AMPK_Pathway Berberine Berberine Mitochondria Mitochondrial Respiratory Chain (Complex I) Berberine->Mitochondria Inhibits ROS ↑ ROS Mitochondria->ROS AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy ↑ Autophagy AMPK->Autophagy Promotes Glucose_Uptake ↑ Glucose Uptake (GLUT4 translocation) AMPK->Glucose_Uptake Promotes Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Inhibits Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Inhibits mTOR->Autophagy Inhibits Protein_Synthesis ↓ Protein Synthesis mTOR->Protein_Synthesis Promotes

Caption: Berberine activates AMPK primarily by inhibiting mitochondrial complex I.

Jatrorrhizine and the Wnt/β-catenin Signaling Pathway in Cancer

Jatrorrhizine has been shown to exhibit anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.

Jatrorrhizine_Wnt_Pathway cluster_0 Cytoplasm cluster_1 Jatrorrhizine Jatrorrhizine Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Jatrorrhizine->Destruction_Complex Promotes Activity of GSK-3β Proliferation_Metastasis ↓ Cell Proliferation & Metastasis Jatrorrhizine->Proliferation_Metastasis Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Target_Genes->Proliferation_Metastasis Leads to Purification_Workflow Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Enriched_Fraction Enriched Alkaloid Fraction Partitioning->Enriched_Fraction Chromatography Column Chromatography Enriched_Fraction->Chromatography Fractions Collected Fractions Chromatography->Fractions TLC_HPLC TLC/HPLC Analysis Fractions->TLC_HPLC Purified_Alkaloid Purified Alkaloid Fractions->Purified_Alkaloid TLC_HPLC->Fractions Guide Fraction Pooling Crystallization Crystallization (Optional) Purified_Alkaloid->Crystallization Final_Product Crystalline Alkaloid Crystallization->Final_Product

References

Optimizing HPLC-UV detection for low concentrations of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of (-)-Stylopine, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting this compound?

A1: The optimal UV wavelength for detecting this compound corresponds to its maximum absorbance (λmax). Based on spectral data, this compound exhibits significant absorbance at approximately 290 nm and a smaller peak around 310 nm.[1] For maximum sensitivity, especially at low concentrations, setting the UV detector to 290 nm is recommended.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A reversed-phase (RP) C18 column is the most common and effective choice for the separation of alkaloids like this compound.[2] These columns provide excellent hydrophobic interaction-based separation. For low concentrations, a column with a smaller particle size (e.g., ≤ 3 µm) and a narrower internal diameter (e.g., 2.1 mm) can enhance peak efficiency and sensitivity.

Q3: What is a good starting mobile phase for this compound analysis?

A3: A common starting point for reversed-phase chromatography of alkaloids is a mixture of an aqueous buffer and an organic solvent.[3][4] A good initial mobile phase would be a gradient of acetonitrile (B52724) (ACN) and water , with a small amount of an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) .[4] The acid helps to protonate the basic nitrogen in stylopine, which improves peak shape and reduces tailing.[5]

Q4: Should I use an isocratic or gradient elution?

A4: For analyzing complex samples or when optimizing for speed and sensitivity, a gradient elution is generally preferred.[6] A gradient allows for a wider range of compounds to be eluted with good resolution and helps in sharpening the peaks of late-eluting compounds. For routine analysis of purified or simple samples where this compound is the primary analyte, a well-optimized isocratic method can also be effective and may offer better reproducibility.

Q5: How can I improve the signal-to-noise (S/N) ratio for my low-concentration samples?

A5: To improve the S/N ratio, consider the following:

  • Optimize Wavelength: Ensure you are using the λmax (290 nm).

  • Reduce Baseline Noise: Use high-purity HPLC-grade solvents, degas the mobile phase thoroughly, and ensure a stable column temperature.[7][8]

  • Increase Signal: Increase the injection volume if possible without causing peak distortion. A longer pathlength flow cell in the UV detector can also increase the signal.

  • Enhance Peak Shape: A sharper, narrower peak will have a greater height relative to the baseline noise. This can be achieved by optimizing the mobile phase and using a high-efficiency column.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter when analyzing low concentrations of this compound.

Problem / Question Possible Causes Recommended Solutions & Troubleshooting Steps
Q6: I am not seeing a peak, or the peak is extremely small. 1. Concentration below Limit of Detection (LOD): The amount of this compound is too low for the current method's sensitivity. 2. Incorrect Wavelength: The UV detector is not set to the optimal wavelength (290 nm). 3. Sample Degradation: this compound may have degraded in the sample solvent or during storage. 4. Injector Issue: The sample may not have been injected properly due to a clog or mechanical failure.Step 1: Prepare and inject a higher concentration standard (e.g., 1 µg/mL) to confirm the system is working and the retention time is correct. Step 2: Verify the UV detector is set to 290 nm.[1] Step 3: If the standard works, consider concentrating your sample or increasing the injection volume. Step 4: Prepare fresh samples and standards. Ensure the sample solvent is compatible with the mobile phase. Step 5: Check the injector for leaks and ensure the sample loop is being filled completely.
Q7: My baseline is very noisy, making it difficult to integrate small peaks. 1. Contaminated Mobile Phase: Impurities or dissolved gas in the solvents. 2. Detector Lamp Issue: The UV lamp may be nearing the end of its life.[7] 3. Pump Malfunction: Inconsistent solvent mixing or flow rate fluctuations.[10] 4. Column Bleed: The stationary phase is degrading and eluting from the column.Step 1: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[9] Step 2: Thoroughly degas the mobile phase using sonication or an inline degasser.[7] Step 3: Check the detector lamp energy or intensity. Replace the lamp if it is low. Step 4: Purge the pump to remove any air bubbles. Monitor the system pressure for fluctuations. Step 5: If using aggressive pH or temperatures, ensure they are within the column's recommended limits to minimize bleed. Flush the column with a strong solvent like isopropanol.
Q8: The this compound peak is broad and/or shows significant tailing. 1. Secondary Interactions: The basic stylopine molecule is interacting with acidic silanol (B1196071) groups on the silica-based column packing. 2. Column Overload: Injecting too much sample mass onto the column.[9] 3. Incompatible Sample Solvent: The solvent the sample is dissolved in is much stronger than the mobile phase. 4. Column Degradation: The column has lost efficiency due to contamination or age.Step 1: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to suppress silanol interactions.[5] Step 2: Try lowering the pH of the mobile phase to between 3 and 4.[5] Step 3: Reduce the concentration of your sample or the injection volume. Step 4: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. Step 5: Use a guard column to protect the analytical column.[8] If the problem persists, try replacing the column.
Q9: The retention time of my peak is shifting between injections. 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.[7] 2. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 3. Temperature Fluctuations: The column temperature is not stable.[7] 4. Pump Flow Rate Instability: Leaks or air bubbles in the pump.[10]Step 1: Increase the equilibration time between gradient runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through. Step 2: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. Step 3: Use a column oven to maintain a constant and stable temperature. Step 4: Check all fittings for leaks from the pump to the detector. Purge the pump to remove any trapped air.

Experimental Protocols

The following is a detailed protocol for a starting point in developing a robust HPLC-UV method for the analysis of low concentrations of this compound.

1. Standard and Sample Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a calibration curve in the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation method will be matrix-dependent. For plant extracts, a solid-phase extraction (SPE) clean-up may be necessary to remove interfering compounds. The final extract should be dissolved in the initial mobile phase. Filter all samples and standards through a 0.22 µm syringe filter before injection.[11]

2. HPLC-UV System and Conditions

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-Phase C18, 100 mm x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.[4]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.[4]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 70
    9.0 95
    10.0 95
    10.1 5

    | 13.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detector Wavelength: 290 nm.

Quantitative Data Summary

The following tables present expected performance data for an optimized method based on the protocol above. These values are typical for the analysis of small molecules and alkaloids at low concentrations.[12][13]

Table 1: Method Performance Characteristics

ParameterExpected Value
Retention Time (RT)~ 6.5 min
Tailing Factor (Tf)0.9 - 1.3
Theoretical Plates (N)> 10,000

Table 2: Sensitivity and Linearity

ParameterExpected Value
Linear Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~ 3 ng/mL
Limit of Quantification (LOQ)~ 10 ng/mL

Visualizations

G Experimental Workflow for this compound Analysis prep Sample/Standard Preparation filter 0.22 µm Filtration prep->filter inject HPLC Injection (5 µL) filter->inject sep C18 Column Separation (Gradient Elution) inject->sep detect UV Detection (290 nm) sep->detect data Data Acquisition & Processing detect->data report Quantification & Reporting data->report

Caption: A flowchart of the experimental workflow.

G Troubleshooting Low Signal/Sensitivity start Problem: Low or No Signal check_std Inject High Conc. Standard (1 µg/mL) start->check_std peak_ok Peak OK? check_std->peak_ok Inject system_issue System Issue: Check Injector, Lamp, Connections, Wavelength peak_ok->system_issue No sample_issue Sample Issue: Concentration too low or degraded peak_ok->sample_issue Yes end Problem Resolved system_issue->end optimize Optimize for Sensitivity: - Increase Injection Vol. - Concentrate Sample - Reduce Baseline Noise sample_issue->optimize optimize->end

Caption: A logical guide for troubleshooting low sensitivity.

References

Degradation kinetics and stability issues of (-)-Stylopine in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the degradation kinetics and stability of (-)-stylopine (B192457) in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing unexpected degradation. What are the primary factors that influence its stability?

A1: The stability of this compound, an isoquinoline (B145761) alkaloid, is significantly influenced by several factors:

  • pH: this compound is a basic compound, and its stability is pH-dependent. Extreme pH conditions, both acidic and alkaline, can accelerate its degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is crucial to protect solutions from light.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound.

  • Oxidation: this compound can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

Q2: I am observing precipitation in my aqueous this compound solution. What could be the cause and how can I improve its solubility?

A2: Precipitation of this compound in aqueous solutions can be attributed to its pH-dependent solubility. As a basic compound, its solubility is generally higher in acidic to neutral pH and decreases in alkaline conditions. To improve solubility:

  • Adjust pH: Maintain a slightly acidic to neutral pH using an appropriate buffer system.

  • Use Co-solvents: Employing co-solvents such as ethanol (B145695), methanol (B129727), or DMSO can enhance the solubility of this compound in aqueous solutions. The choice of co-solvent should be compatible with your experimental design.

Q3: How should I prepare and store this compound solutions to ensure maximum stability?

A3: To maintain the integrity of your this compound solutions, follow these guidelines:

  • Solvent Selection: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol where it exhibits good solubility and stability. For aqueous experiments, use a buffer system to control the pH.

  • pH Control: Buffer your aqueous solutions to a pH where this compound is most stable. Based on general knowledge of isoquinoline alkaloids, a slightly acidic to neutral pH is often preferable.

  • Light Protection: Always store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, for long-term storage. For working solutions, refrigeration (2-8°C) is recommended for short-term use.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: What are the expected degradation products of this compound under stress conditions?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, isoquinoline alkaloids can undergo various degradation reactions. Potential degradation pathways may include oxidation of the isoquinoline ring system and hydrolysis of susceptible functional groups under acidic or basic conditions. It is recommended to perform forced degradation studies coupled with analytical techniques like LC-MS to identify the specific degradation products in your experimental setup.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution Photodegradation- Protect the solution from light at all times using amber vials or by wrapping the container in foil.- Minimize exposure to ambient light during sample preparation and analysis.
Temperature-induced degradation- Store solutions at the recommended low temperatures.- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.
pH instability- Verify the pH of your solution.- Use a suitable buffer system to maintain a stable pH.
Oxidative degradation- Prepare solutions with degassed solvents.- Consider adding an antioxidant if compatible with your experiment.- For long-term storage, purge the headspace of the vial with an inert gas.
Inconsistent results between experimental runs Inconsistent solution preparation- Ensure accurate and consistent weighing and dilution of this compound.- Use freshly calibrated pipettes and balances.
Variation in storage conditions- Maintain consistent storage temperatures and light protection for all samples.
Degradation during analysis- If using HPLC, ensure the autosampler is cooled to prevent degradation of samples waiting for injection.
Appearance of unknown peaks in chromatogram Formation of degradation products- Conduct a forced degradation study to intentionally generate and identify potential degradation products.- Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.
Contamination- Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period. Also, subject the stock solution to the same temperature.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined duration. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a general starting point for method development:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common starting point for similar alkaloids is around 280-290 nm).

  • Column Temperature: 25-30°C.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)

Stress ConditionReagent/ParameterTemperature (°C)Duration (h)% DegradationNumber of Degradation Products
Acidic Hydrolysis0.1 M HCl602415.22
Basic Hydrolysis0.1 M NaOH602425.83
Oxidation3% H₂O₂25248.51
Thermal (Solution)-80245.11
Thermal (Solid)-8048< 20
PhotolyticUV/Vis Light254812.32

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute to Working Concentration stock->dilute acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) dilute->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) dilute->base oxidation Oxidation (e.g., 3% H₂O₂) dilute->oxidation thermal Thermal Stress (e.g., 80°C) dilute->thermal photo Photolytic Stress (UV/Vis Light) dilute->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation %, Products) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_factors cluster_factors Influencing Factors stylopine This compound Stability ph pH stylopine->ph temp Temperature stylopine->temp light Light Exposure stylopine->light oxygen Oxidizing Agents stylopine->oxygen

Caption: Key factors influencing the degradation of this compound in solution.

Technical Support Center: Best Practices for Storing (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of investigational compounds is paramount to the success of their experiments. This technical support center provides a comprehensive guide to the best practices for storing (-)-Stylopine, a promising protoberberine alkaloid, to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored in a tightly sealed container at -20°C. Under these conditions, it can be expected to remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. It is crucial to protect the solid compound from moisture and light.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions should be prepared in a suitable solvent such as DMSO, ethanol, or acetonitrile. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.

Q3: What are the primary factors that can cause this compound to degrade?

A3: Like many alkaloids, this compound is susceptible to degradation from several factors, including:

  • Oxidation: The tetrahydroprotoberberine core of this compound can be oxidized, particularly when exposed to air and light.

  • pH: Both acidic and basic conditions can promote the hydrolysis of the methylenedioxy groups and potentially other structural rearrangements.

  • Light: Exposure to ultraviolet (UV) and even visible light can lead to photodegradation.

  • Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.

Q4: I suspect my this compound sample may have degraded. What are the initial signs I should look for?

A4: Visual inspection can sometimes provide initial clues of degradation. These include:

  • A change in the color of the solid powder or solution.

  • The appearance of particulate matter or precipitation in a previously clear solution.

  • A noticeable decrease in the expected biological activity in your experiments.

For a definitive assessment of purity, analytical techniques such as HPLC or UPLC are necessary.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an in vitro assay. Degradation of this compound in the stock solution or working solution.1. Prepare a fresh working solution from a new aliquot of the frozen stock. 2. If the issue persists, prepare a fresh stock solution from the solid compound. 3. Analyze the purity of the old and new stock solutions using HPLC/UPLC to confirm degradation.
Unexpected peaks in my HPLC/UPLC chromatogram. The presence of degradation products.1. Compare the chromatogram to a reference standard of this compound. 2. Review the storage history of the sample. Was it exposed to light, high temperatures, or strong acids/bases? 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times to the unexpected peaks.
Precipitate forms in my stock solution upon thawing. Poor solubility or degradation leading to insoluble products.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Analyze the supernatant by HPLC/UPLC to assess the purity of the remaining soluble this compound. 3. Consider preparing stock solutions in a different solvent in which this compound has higher solubility.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound to maintain its stability.

Form Solvent Storage Temperature Duration Key Considerations
Solid PowderN/A-20°CUp to 3 yearsProtect from light and moisture.
Solid PowderN/A4°CUp to 2 yearsProtect from light and moisture.
Stock SolutionDMSO, Ethanol, Acetonitrile-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Stock SolutionDMSO, Ethanol, Acetonitrile-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC-UV Method for this compound Purity Assessment

This protocol outlines a reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method suitable for separating this compound from its potential degradation products.

Instrumentation and Columns:

  • UPLC system with a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B (linear gradient)

    • 5-6 min: 90% B (isocratic)

    • 6-6.1 min: 90-10% B (linear gradient)

    • 6.1-8 min: 10% B (isocratic for re-equilibration)

Detection:

  • UV detection at 285 nm.

Sample Preparation:

  • Dissolve a known concentration of this compound in the mobile phase (initial conditions) or a compatible solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies of this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase and analyze by UPLC-UV.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase and analyze by UPLC-UV.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubate at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase and analyze by UPLC-UV.

4. Photodegradation:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) in a photostability chamber for a defined period.

  • Analyze by UPLC-UV, comparing to a control sample kept in the dark.

Visualizations

experimental_workflow cluster_storage Storage cluster_stress Forced Degradation cluster_analysis Analysis Solid Solid this compound Solution This compound Solution Solid->Solution Dissolution UPLC UPLC-UV Analysis Solid->UPLC Control Acid Acid Hydrolysis Solution->Acid Stress Conditions Base Base Hydrolysis Solution->Base Stress Conditions Oxidation Oxidation Solution->Oxidation Stress Conditions Photo Photodegradation Solution->Photo Stress Conditions Acid->UPLC Base->UPLC Oxidation->UPLC Photo->UPLC Purity Purity Assessment UPLC->Purity Degradants Degradant Identification UPLC->Degradants

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Stylopine This compound Oxidized Oxidized Products (e.g., Protoberberine salt) Stylopine->Oxidized Oxidation (O2, Light) Hydrolyzed Hydrolyzed Products (Ring-opened) Stylopine->Hydrolyzed Hydrolysis (Acid/Base) Photoproducts Photodegradation Products Stylopine->Photoproducts Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

By adhering to these best practices and utilizing the provided protocols, researchers can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental results.

Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when performing cytotoxicity assays with natural products. The complex nature of natural compounds can often lead to unexpected results, and this guide provides solutions to frequently encountered problems.

Frequently Asked questions (FAQs)

Issue 1: Interference with Colorimetric Assays

Q1: My natural compound is colored and appears to be interfering with the absorbance readings in my MTT or XTT assay. How can I address this?

A1: This is a common challenge as pigments in natural extracts can absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium-based assays.

  • Solution 1: Include Proper Controls. Prepare a set of control wells containing the natural product at the same concentrations used in the experiment, but without cells. Incubate these wells under the same conditions and for the same duration. Subtract the absorbance readings from these "compound-only" wells from your experimental wells to correct for the inherent color of the compound.[1]

  • Solution 2: Switch to a Different Assay. Consider using an assay that is less susceptible to colorimetric interference.

    • ATP-based assays (e.g., CellTiter-Glo®): These assays measure luminescence, which is proportional to the amount of ATP present, an indicator of metabolically active cells. This method is generally less affected by colored compounds.[1]

    • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These assays utilize a redox indicator that fluoresces upon reduction by viable cells. It is important to run a control with the extract alone to check for autofluorescence.[1]

    • LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant. Since the measurement is taken from the supernatant before the addition of colorimetric reagents to the cells, interference is minimized.[1][2]

Q2: I'm observing a high background signal in my assay, even in the negative control wells. What is the likely cause?

A2: A high background signal can arise from several factors, particularly when working with complex natural product mixtures.

  • Direct Reduction of Assay Reagent: Many natural products, especially those rich in antioxidants like polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin.[3][4][5] This leads to a false-positive signal of high viability or a false-negative signal of cytotoxicity. To confirm this, run a cell-free control with your compound and the assay reagent.[1][2]

  • Media Components: High concentrations of certain components in the cell culture medium can contribute to high background absorbance or fluorescence.[5] Test the medium alone with the assay reagent to rule this out.

  • Precipitation of the Compound: If the natural product precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[1] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the compound is crucial.

Issue 2: Solubility and Compound Delivery

Q3: My natural compound is not dissolving well in the culture medium. How can I improve its solubility?

A3: Poor solubility is a frequent challenge with lipophilic natural compounds.[6]

  • Use of Solvents: A common first step is to dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7] It is critical to determine the maximum non-toxic concentration of the solvent on your specific cell line by running a solvent control.[8]

  • Co-solvent Systems: In some cases, a mixture of solvents can improve solubility.[7]

  • Sonication or Vortexing: Gentle sonication or vortexing can help in dissolving the compound in the stock solution.[1]

  • Filtration: After attempting to dissolve the extract, microfiltration can remove any remaining particulate matter.[1] However, be aware that this might also remove some active components if they are not fully dissolved.

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[7]

  • Use of Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[7]

Issue 3: Inconsistent and Unexpected Dose-Response

Q4: I am observing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations. What could be happening?

A4: This "hormetic" effect can be caused by several factors:

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, reducing the effective concentration in contact with the cells.[1]

  • Direct Assay Interference: As mentioned earlier, at higher concentrations, the compound might more strongly interfere with the assay chemistry (e.g., by reducing the tetrazolium dye), masking the cytotoxic effect.[2][9][10]

  • Complex Biological Responses: Some compounds can have biphasic effects, being stimulatory at low doses and inhibitory at high doses.

Q5: My results are not reproducible between experiments. What are the common sources of variability?

A5: Lack of reproducibility is a common problem in cell-based assays and can stem from both biological and technical factors.[11]

  • Cell-Related Factors:

    • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as prolonged culturing can alter cell characteristics.[12]

    • Cell Health and Density: Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Inconsistent seeding density can lead to variable results.[11][13]

  • Technical Factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.

    • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[11][13]

    • Incubation Conditions: Ensure consistent temperature and CO2 levels in the incubator.

    • Compound Storage and Handling: Improper storage of the natural compound can lead to degradation. Ensure it is fully dissolved and homogenous before each use.[7]

Issue 4: Contamination

Q6: Could my natural compound extract be contaminated?

A6: Yes, contamination is a possibility that can significantly impact your results.

  • Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from Gram-negative bacteria can be present in natural product extracts and can induce inflammatory responses and cytotoxicity in various cell types.[14][15] It is advisable to test your extract for endotoxin levels, for example, using a Limulus Amebocyte Lysate (LAL) assay.

  • Mycoplasma Contamination: Mycoplasma contamination in your cell culture is a common problem that can alter cell metabolism, growth, and signaling pathways, leading to unreliable assay results.[12] Regularly test your cell lines for mycoplasma.

Troubleshooting Summary

Problem Potential Cause Recommended Action
False High Viability Compound is coloredInclude a "compound-only" control and subtract background absorbance.
Compound directly reduces assay reagentRun a cell-free assay with the compound and reagent. Consider a non-colorimetric assay (e.g., ATP-based).[1][2]
Compound precipitates and scatters lightImprove solubility (e.g., use of co-solvents, sonication). Visually inspect wells.[1]
False Low Viability Solvent toxicityRun a solvent control to determine the maximum non-toxic concentration.[8]
Endotoxin contaminationTest the extract for endotoxin levels.
Inconsistent Results Variable cell seeding densityStandardize cell counting and seeding procedures. Ensure cells are in the logarithmic growth phase.[11][13]
Edge effects in the microplateAvoid using the outer wells for experimental samples.[11][13]
Compound instability or precipitationEnsure proper storage and complete solubilization before use.[7]
Mycoplasma contamination of cell lineRegularly test cell cultures for mycoplasma.[12]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the natural compound. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).

Caspase-3/7 Activity Assay (Apoptosis Detection)

This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the caspase-glo 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation assay_reagent 5. Add Assay Reagent (MTT, LDH, etc.) incubation->assay_reagent assay_incubation 6. Incubate (per protocol) assay_reagent->assay_incubation read_plate 7. Read Plate (Absorbance/Fluorescence/Luminescence) assay_incubation->read_plate data_analysis 8. Data Analysis read_plate->data_analysis

Caption: General experimental workflow for cytotoxicity assays.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 mito Mitochondrial Stress cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis natural_compound Natural Compound natural_compound->death_receptor Induces natural_compound->mito Induces

Caption: Simplified signaling pathways for apoptosis induction.

References

Strategies to enhance the poor oral bioavailability of protoberberine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the poor oral bioavailability of protoberberine alkaloids, such as berberine (B55584).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of protoberberine alkaloids?

A1: The low oral bioavailability of protoberberine alkaloids, particularly berberine, is a multifactorial issue stemming from several physiological barriers:

  • Poor Aqueous Solubility: Berberine and related alkaloids have limited solubility in water, which is the first major hurdle for dissolution in the gastrointestinal (GI) fluids before absorption can occur.[1][2]

  • P-glycoprotein (P-gp) Efflux: Protoberberine alkaloids are substrates of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium.[3][4] P-gp actively pumps these alkaloids from inside the enterocytes back into the GI lumen, significantly reducing the net amount of drug that crosses the intestinal barrier.[3][5]

  • First-Pass Metabolism: After absorption, protoberberine alkaloids undergo extensive metabolism, primarily in the liver.[6][7] The main enzymes responsible are the cytochrome P450 (CYP) family, including CYP3A4, CYP2D6, and CYP2C9.[7][8] This rapid metabolic conversion to less active or inactive metabolites before the drug reaches systemic circulation drastically reduces its bioavailability.[6]

  • Rapid Systemic Elimination: Even the small fraction of the drug that reaches the bloodstream is subject to rapid elimination.[1]

cluster_GI Gastrointestinal Lumen cluster_Enterocyte Intestinal Epithelium (Enterocyte) cluster_Circulation Systemic Circulation cluster_Liver Liver Oral Dose Oral Dose Absorption Absorption Oral Dose->Absorption 1. Dissolution & Absorption P-gp Efflux P-gp Efflux Absorption->P-gp Efflux 2. P-gp Efflux Portal Vein Portal Vein Absorption->Portal Vein 3. To Portal Vein P-gp Efflux->Oral Dose Back to Lumen Metabolism Metabolism Portal Vein->Metabolism 4. First-Pass Metabolism Systemic Drug Systemic Drug Metabolism->Portal Vein Metabolites Metabolism->Systemic Drug Reduced Concentration

Caption: Key barriers limiting the oral bioavailability of protoberberine alkaloids.

Q2: What are the principal strategies to overcome the low oral bioavailability of protoberberine alkaloids?

A2: Research efforts are focused on four main strategies to circumvent the barriers mentioned above:

  • Nano-based Drug Delivery Systems: Encapsulating alkaloids in nanocarriers can improve solubility, protect them from degradation and metabolism, and facilitate transport across the intestinal epithelium.[1][9] Common systems include polymeric nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.[1][6]

  • Structural Modification: Altering the chemical structure of the alkaloid can improve its lipophilicity and reduce its affinity for P-gp.[10] Modifications often target positions C9 and C13 of the berberine skeleton to enhance bioavailability and biological activity.[10][11][12]

  • Co-administration with P-gp Inhibitors: Using excipients or other drugs that inhibit the P-gp efflux pump can significantly increase the intestinal absorption of protoberberine alkaloids.[4][13]

  • Co-administration with CYP450 Inhibitors: Compounds that inhibit relevant CYP enzymes (e.g., CYP3A4, CYP2D6) can reduce the extent of first-pass metabolism, allowing more of the active drug to reach systemic circulation.[8][14] Berberine itself has been shown to inhibit these enzymes upon repeated administration.[14][15]

Q3: How do nano-delivery systems specifically improve the bioavailability of berberine?

A3: Nano-delivery systems address the challenges of poor bioavailability through multiple mechanisms:

  • Enhanced Solubility & Stability: Encapsulation improves the solubility of poorly soluble alkaloids like berberine in aqueous environments and protects them from the harsh pH conditions and enzymatic degradation in the GI tract.[9][16]

  • Increased Permeability: The small size of nanoparticles (typically <200 nm) and their surface properties can facilitate transport across the intestinal mucus layer and uptake by enterocytes. Some systems, like those made from chitosan (B1678972), can transiently open tight junctions between epithelial cells, allowing for paracellular transport.[9][16]

  • Avoidance of P-gp Efflux: By being encapsulated, the drug is shielded from recognition by P-gp transporters, thus bypassing this major efflux mechanism.[13]

  • Sustained Release: Nanocarriers can be engineered for controlled and sustained release of the drug, which prolongs its absorption window and can lead to more stable plasma concentrations.[6]

Q4: My experiment suggests the protoberberine alkaloid I'm working with is a P-gp substrate. How can I confirm this and quantify the effect?

A4: Confirming and quantifying P-gp-mediated efflux typically involves in vitro and in situ models. A standard and reliable method is the Caco-2 cell monolayer transport assay.

  • Confirmation: The hallmark of a P-gp substrate is polarized transport across the Caco-2 monolayer. You will observe a significantly higher transport rate in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction. The efflux ratio (ER), calculated as (Papp B-A) / (Papp A-B), will be greater than 2.

  • Quantification: To confirm the role of P-gp, the transport study is repeated in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). If your compound is a P-gp substrate, the B-A transport will decrease, and the A-B transport will increase, resulting in an efflux ratio approaching 1.[4][13]

Troubleshooting Guides

Problem 1: I have developed a nanoformulation for berberine, but the in vivo bioavailability remains low.

This is a common issue where promising in vitro results do not translate well in vivo. Here’s a troubleshooting checklist:

Parameter to Check Potential Issue Suggested Action / Experiment
Particle Size & Polydispersity Index (PDI) Particles may be too large or aggregating in vivo.Use Dynamic Light Scattering (DLS) to re-verify size and PDI. Ideal size is generally 100-300 nm with a PDI < 0.3 for oral delivery.
Zeta Potential Poor colloidal stability leading to aggregation in GI fluids.Measure zeta potential. A value of ±30 mV is generally considered stable. If unstable, consider adding stabilizers or changing the polymer/lipid composition.
Entrapment Efficiency (EE%) & Drug Loading (DL%) Low EE% or DL% means the administered dose contains very little active drug.Quantify the amount of berberine in the nanoparticles versus the total amount used. Optimize the formulation method (e.g., sonication time, polymer concentration) to improve EE%.
In Vitro Drug Release Profile "Dose dumping" (too rapid release) or incomplete release in the GI tract.Conduct release studies in simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 6.8) to mimic GI transit. Aim for a sustained release profile over several hours.
Nanoparticle Stability in GI Fluids The nanocarrier may be degrading prematurely in the acidic or enzymatic environment of the stomach and intestine.Incubate the nanoformulation in SGF and SIF and monitor particle size, PDI, and drug leakage over time. Consider using enteric-coated capsules or mucoadhesive polymers like chitosan to protect the formulation.[9]

Problem 2: My in situ intestinal perfusion experiment is giving inconsistent results for permeability.

The in situ single-pass intestinal perfusion (SPIP) model is powerful but sensitive. Inconsistent results often stem from procedural variability.

cluster_Setup Experimental Setup cluster_Steps Workflow Syringe Pump Syringe Pump Perfusion Solution Perfusion Solution Syringe Pump->Perfusion Solution Intestinal Segment Cannulated Intestinal Segment Perfusion Solution->Intestinal Segment Inlet Rat Anesthetized Rat Rat->Intestinal Segment Collection Vial Collection Vial Intestinal Segment->Collection Vial Outlet A 1. Anesthetize Rat & Expose Intestine B 2. Cannulate Selected Intestinal Segment A->B C 3. Perfuse Solution at Constant Flow Rate (e.g., 0.2 mL/min) B->C D 4. Allow Equilibration (e.g., 30-60 min) C->D E 5. Collect Perfusate Samples at Timed Intervals D->E F 6. Measure Drug Concentration (LC-MS/MS) E->F G 7. Calculate Permeability (Peff) F->G

Caption: Workflow for the in situ single-pass intestinal perfusion (SPIP) experiment.

Troubleshooting Checklist for SPIP:

  • Flow Rate Fluctuation: Ensure the syringe pump is calibrated and provides a constant, pulse-free flow (typically 0.1-0.2 mL/min).[17]

  • Net Water Flux (NWF): Changes in intestinal water content can concentrate or dilute your drug, leading to errors. Always include a non-absorbable marker (like Phenol Red) in your perfusion buffer to correct for NWF.[18]

  • Surgical Procedure: Be gentle during surgery to maintain intact blood supply to the intestinal segment. Ischemia or tissue damage will alter permeability. Keep the exposed segment moist and at body temperature.[18]

  • Perfusion Buffer Composition: Use a buffer that is isotonic and iso-osmotic (e.g., Krebs-Ringer buffer) to prevent water flux due to osmotic gradients.[17]

  • Steady State: Ensure you have reached a steady state before collecting samples for calculation. This typically takes 30-60 minutes of perfusion.[17] Analyze samples from the equilibration phase to confirm that the outlet concentration has stabilized.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating strategies to improve berberine bioavailability.

Table 1: Effect of P-gp Inhibition on Berberine Absorption (in vitro)

Condition Apparent Permeability (Papp A-B) (x 10⁻⁶ cm/s) Apparent Permeability (Papp B-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER)
Berberine alone0.51.53.0
Berberine + Verapamil (P-gp Inhibitor)1.21.3~1.1
Data are illustrative based on principles described in literature.[4]

Table 2: Pharmacokinetic Parameters of Berberine Formulations in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) AUC₀₋t (ng·h/mL) Relative Bioavailability (%)
Berberine Suspension504.5 ± 1.215.8 ± 4.1100
Berberine-Loaded SLNs5025.1 ± 6.5125.6 ± 28.3~795
Berberine-Chitosan NPs5018.9 ± 5.398.7 ± 21.9~625
Data are representative values compiled from typical findings in nanoparticle formulation studies to illustrate the magnitude of improvement.

Experimental Protocols

Protocol 1: Caco-2 Cell Monolayer Bidirectional Transport Assay

Objective: To determine if a compound is a substrate of P-gp and to quantify its efflux ratio.

Materials:

  • Caco-2 cells (passage 25-45)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound (e.g., berberine), P-gp inhibitor (e.g., verapamil), and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability).

  • LC-MS/MS for quantification.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer.

  • Transport Experiment (A-B): a. Wash the monolayer with pre-warmed HBSS on both apical (A) and basolateral (B) sides. b. Add the test compound solution (in HBSS) to the apical chamber (donor). c. Add fresh HBSS to the basolateral chamber (receiver). d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side and replace with fresh HBSS.

  • Transport Experiment (B-A): a. Repeat the process, but add the test compound to the basolateral chamber (donor) and sample from the apical chamber (receiver).

  • Inhibitor Study: Repeat the A-B and B-A experiments in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To measure the effective intestinal permeability (Peff) of a compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Syringe pump, surgical tools, cannulas

  • Perfusion solution (Krebs-Ringer buffer, pH 6.5) containing the test compound and a non-absorbable marker (e.g., Phenol Red).

  • LC-MS/MS for quantification.

Methodology:

  • Animal Preparation: Fast the rat overnight with free access to water. Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum, ileum) of a known length (~10 cm). Carefully make small incisions at both ends of the segment and insert inlet and outlet cannulas. Secure with surgical thread. Ensure blood supply remains intact.

  • Perfusion Setup: Connect the inlet cannula to a syringe pump containing the perfusion solution. Place the outlet cannula into a collection tube.

  • Equilibration: Begin perfusion at a constant flow rate (e.g., 0.2 mL/min).[17][19] Allow the system to equilibrate for 30-60 minutes to achieve steady state. Discard the perfusate from this period.

  • Sample Collection: Collect the perfusate in pre-weighed tubes at 10- or 15-minute intervals for up to 90 minutes.

  • Measurement: At the end of the experiment, measure the exact length and radius of the perfused intestinal segment. Record the weight of the collected samples.

  • Sample Analysis: Analyze the concentration of the test compound and the non-absorbable marker in the initial perfusion solution and all collected samples using LC-MS/MS and UV-Vis spectrophotometry, respectively.

  • Calculation:

    • Correct the outlet drug concentration for any net water flux (NWF) using the change in concentration of the non-absorbable marker.

    • Calculate the effective permeability (Peff) using the following equation: Peff = -Q * ln(Cout_corr / Cin) / (2 * π * r * L) Where Q is the flow rate, Cout_corr is the water-corrected outlet concentration, Cin is the inlet concentration, r is the radius, and L is the length of the intestinal segment.[17]

References

Technical Support Center: Development of Nanocarrier Systems for Targeted Delivery of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of (-)-Stylopine using nanocarrier systems.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant for nanocarrier formulation?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective nanocarrier system. Key properties include:

PropertyValueImplication for Formulation
Molecular FormulaC₁₉H₁₇NO₄[1]Influences drug loading calculations.
Molecular Weight323.3 g/mol [1]Important for determining molar concentrations and drug-to-carrier ratios.
SolubilityPoorly water-solubleEncapsulation in nanocarriers can enhance bioavailability. Organic solvents will likely be required during formulation.[2]
Chemical ClassIsoquinoline alkaloid[2]Provides a basis for selecting appropriate nanocarrier materials and encapsulation strategies that have been successful for other alkaloids.[3][4]

Q2: What is the primary biological target of this compound for targeted drug delivery?

A2: Current research indicates that this compound targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-165-induced VEGFR2 expression in human osteosarcoma cells (MG-63), leading to the inactivation of downstream signaling pathways and subsequent apoptosis.[5][6][7] This makes VEGFR-2 an excellent target for developing nanocarrier systems designed to deliver this compound specifically to cancer cells overexpressing this receptor.

Q3: What are the most common types of nanocarriers used for delivering hydrophobic drugs like this compound?

A3: For hydrophobic drugs such as this compound, several types of nanocarriers are suitable. The most common include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[3]

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids, offering good stability and controlled release.

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs that incorporate liquid lipids, which can improve drug loading and prevent drug expulsion.[4]

  • Polymeric Nanoparticles: Formed from biodegradable polymers, allowing for tunable drug release profiles and surface functionalization for targeting.

Q4: How can I quantify the amount of this compound loaded into my nanocarriers?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound in nanocarrier formulations.[8][9][10][11] A validated HPLC method will be required to separate and quantify the drug. This typically involves disrupting the nanocarriers to release the encapsulated drug, followed by chromatographic analysis.

Troubleshooting Guides

Formulation and Characterization
IssuePossible CausesTroubleshooting Steps
Low Drug Loading/Encapsulation Efficiency Poor solubility of this compound in the chosen lipid or polymer matrix. Drug precipitation during formulation. Inappropriate drug-to-carrier ratio.- Optimize the solvent system used to dissolve this compound and the carrier material. - Screen different lipids or polymers to find one with better affinity for this compound. - Adjust the drug-to-carrier ratio; higher ratios can sometimes lead to lower efficiency. - For liposomes, consider active loading techniques using a pH gradient.[12][13]
Large Particle Size or High Polydispersity Index (PDI) Aggregation of nanoparticles due to improper stabilization. Inefficient homogenization or sonication. Poor choice of surfactant or stabilizer concentration.- Optimize the concentration and type of surfactant or stabilizer. - Increase homogenization pressure/time or sonication energy. - Ensure the temperature during formulation is optimal for the chosen lipids/polymers. - Filter the final formulation through an appropriate pore size filter to remove larger particles.
Instability of the Nanocarrier Formulation (e.g., aggregation, drug leakage) Suboptimal lipid or polymer composition leading to a less stable structure. Inadequate surface charge (Zeta Potential). Storage at an inappropriate temperature or pH.- Modify the lipid composition, for example, by adding cholesterol to liposomes to increase stability. - Use cryoprotectants if freeze-drying for long-term storage. - Adjust the pH of the storage buffer to ensure a sufficiently high zeta potential (typically > |30| mV) to prevent aggregation. - Conduct stability studies at different temperatures to determine the optimal storage conditions.
In Vitro Cellular Assays
IssuePossible CausesTroubleshooting Steps
Inconsistent Results in MTT Assay Interference of the nanocarrier with the MTT reagent.[14][15][16][17] Nanoparticles scattering light at the measurement wavelength. Cytotoxicity of the blank nanocarrier.- Always include a "blank nanocarrier" control (without this compound) to assess its intrinsic effect on cells. - Include a "nanocarrier + MTT reagent" control (without cells) to check for direct reduction of MTT by the nanoparticles. - After incubation with MTT, centrifuge the plate and carefully remove the supernatant containing nanoparticles before adding the solubilization solvent. - Consider using an alternative viability assay, such as the LDH assay.
Difficulty in Visualizing Apoptosis with AO/EtBr Staining Incorrect dye concentrations or incubation time. Low percentage of apoptotic cells. Interference from nanoparticle fluorescence.- Optimize the concentrations of Acridine Orange (AO) and Ethidium Bromide (EtBr) and the staining time for your specific cell line. - Ensure you are observing the cells at an appropriate time point after treatment to capture the apoptotic events. - Include a "blank nanocarrier" control to check for any autofluorescence from the nanoparticles. - Use a positive control for apoptosis (e.g., staurosporine) to validate the staining procedure.
High Variability in Transwell Migration Assay Inconsistent cell seeding density. Damage to the transwell membrane. Chemoattractant gradient not properly established.- Ensure a single-cell suspension with accurate cell counting before seeding. - Handle transwell inserts carefully with forceps to avoid scratching the membrane. - Ensure no bubbles are trapped under the membrane when placing it in the well. - Optimize the concentration of the chemoattractant (e.g., VEGF for VEGFR2-expressing cells) and the incubation time.[18][19][20][21]

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation: Dissolve this compound and lipids (e.g., DSPC and cholesterol in a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

Quantification of this compound in Nanoparticles using HPLC
  • Sample Preparation: Disrupt a known amount of the nanocarrier formulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound.

  • Centrifugation: Centrifuge the sample to pellet the nanocarrier debris.

  • Analysis: Inject the supernatant into an HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate). The exact ratio should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of this compound.

    • Quantification: Calculate the concentration of this compound based on a standard curve prepared with known concentrations of the free drug.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells (e.g., MG-63) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound-loaded nanocarriers, blank nanocarriers, and free this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Nanocarrier Formulation (e.g., Liposomes, Polymeric NPs) characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Drug Loading) formulation->characterization cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity uptake Cellular Uptake Studies cytotoxicity->uptake apoptosis Apoptosis Assays (AO/EtBr Staining) uptake->apoptosis migration Migration/Invasion Assays (Transwell) apoptosis->migration animal_model Animal Model Studies (e.g., Osteosarcoma Xenograft) migration->animal_model efficacy Therapeutic Efficacy animal_model->efficacy biodistribution Biodistribution & Pharmacokinetics animal_model->biodistribution

Caption: Experimental workflow for developing this compound nanocarriers.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Stylopine_NP This compound Nanocarrier Stylopine_NP->VEGFR2 Inhibits Apoptosis Apoptosis Stylopine_NP->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PKC PKC PLCg->PKC ERK ERK PKC->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

References

Technical Support Center: Minimizing Off-Target Effects of (-)-Stylopine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Stylopine. The information is designed to help minimize and troubleshoot potential off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is primarily known to be an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] By inhibiting VEGFR2, this compound can block downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation, migration, and survival.[1][2] Additionally, this compound has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] This is achieved, in part, through the inhibition of cyclooxygenase-2 (COX-2) activity and the NF-κB signaling pathway.[3]

Q2: What are the potential off-target effects of this compound?

A2: As an aporphine (B1220529) alkaloid, this compound may interact with a range of biological targets beyond VEGFR2.[4][5] While specific off-target proteins for this compound are not extensively documented in publicly available literature, related aporphine alkaloids have been shown to interact with various receptors, ion channels, and enzymes.[6][7] Potential off-target effects could arise from interactions with other kinases, G-protein coupled receptors (GPCRs), or other cellular components. It is crucial to experimentally validate the on-target effects and investigate potential off-targets in your specific cellular model.

Q3: How can I proactively minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.

  • Use appropriate controls: Always include vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control, if available.

  • Orthogonal validation: Confirm your findings using alternative methods, such as genetic knockdown (siRNA or CRISPR) of the intended target (VEGFR2) to see if it phenocopies the effects of this compound.

  • Use multiple cell lines: Testing the compound in different cell lines, including those that do not express the primary target, can help distinguish on-target from off-target effects.

Q4: What are the initial signs of potential off-target effects in my cellular assays?

A4: Be vigilant for the following indicators that may suggest off-target effects:

  • High cytotoxicity at low concentrations: If significant cell death occurs at or below the concentration required for the desired biological effect, it could indicate off-target toxicity.

  • Inconsistent results with other VEGFR2 inhibitors: If other known VEGFR2 inhibitors with different chemical scaffolds do not produce the same phenotype, it may suggest an off-target effect of this compound.

  • Phenotypes that cannot be explained by VEGFR2 inhibition: If you observe cellular responses that are not known to be downstream of the VEGFR2 pathway, further investigation into off-targets is warranted.

Troubleshooting Guides

Issue 1: High background or false positives in cytotoxicity assays.

  • Possible Cause: Interference of this compound with the assay chemistry. Some natural compounds can directly reduce tetrazolium salts (like in an MTT assay) or interfere with fluorescent readouts.

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate this compound at the tested concentrations with the assay reagents in the absence of cells. If a signal is generated, this indicates direct interference.

    • Switch to a different assay: Consider using an orthogonal cytotoxicity assay with a different detection method (e.g., from a colorimetric to a luminescence-based assay like CellTiter-Glo®).

    • Data Correction: If interference is present and consistent, you can subtract the background signal from the cell-free control from your experimental values.

Issue 2: Observed phenotype does not match expectations for VEGFR2 inhibition.

  • Possible Cause: The observed effect is due to an off-target interaction.

  • Troubleshooting Workflow:

phenotype Unexpected Phenotype Observed validate_target Validate On-Target Engagement (e.g., CETSA, Western Blot for pVEGFR2) phenotype->validate_target off_target_screen Perform Off-Target Screening (e.g., Kinase Panel, Proteomics) validate_target->off_target_screen If on-target effect is confirmed but doesn't explain phenotype pathway_analysis Pathway Analysis of Off-Targets off_target_screen->pathway_analysis orthogonal_validation Orthogonal Validation (siRNA/CRISPR of off-target) pathway_analysis->orthogonal_validation conclusion Identify Novel Off-Target Mediated Effect orthogonal_validation->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 3: Difficulty interpreting kinase profiling results.

  • Possible Cause: Distinguishing between potent off-target hits and irrelevant interactions can be challenging.

  • Troubleshooting Steps:

    • Focus on Potency: Prioritize hits with IC50 values that are within a relevant concentration range used in your cellular assays. A common threshold is to consider kinases inhibited by >80% at a 1 µM screening concentration.

    • Consider Cellular Relevance: Investigate whether the identified off-target kinases are expressed in your cellular model and if their inhibition could plausibly lead to the observed phenotype.

    • Orthogonal Validation: Use a structurally distinct inhibitor for the high-priority off-target kinase to see if it reproduces the phenotype.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
MG-63OsteosarcomaMTT0.98724[1][2]
HCT116Colon CarcinomaMTTPotent cytotoxicity observedNot specified[8]

Note: This table will be updated as more quantitative data becomes available.

Mandatory Visualization

Signaling Pathways

cluster_on_target On-Target Pathway: VEGFR2 Signaling cluster_off_target Potential Off-Target Pathways: Inflammation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Stylopine_on This compound Stylopine_on->VEGFR2 Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Stylopine_off This compound Stylopine_off->NFkB Stylopine_off->COX2

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental Workflows

cluster_cetca Cellular Thermal Shift Assay (CETSA) Workflow cluster_kinase Kinase Selectivity Profiling Workflow start_cetca Treat cells with This compound or vehicle heat_shock Apply heat gradient start_cetca->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to separate soluble proteins lysis->centrifugation western_blot Western Blot for VEGFR2 centrifugation->western_blot analysis_cetca Analyze thermal shift western_blot->analysis_cetca start_kinase Incubate kinase panel with This compound and [γ-³³P]ATP incubation Allow kinase reaction start_kinase->incubation spotting Spot reaction on phosphocellulose membrane incubation->spotting washing Wash to remove unincorporated ATP spotting->washing scintillation Scintillation counting washing->scintillation analysis_kinase Calculate % inhibition and determine IC50 scintillation->analysis_kinase

Caption: Workflows for CETSA and Kinase Selectivity Profiling.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to VEGFR2 in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using a primary antibody against VEGFR2.

  • Data Analysis: Quantify the band intensities for VEGFR2 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

  • Kinase Reaction: In a multi-well plate, combine the kinase reaction buffer, the specific kinase from the panel, and the diluted this compound or vehicle.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the appropriate substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.

  • Incubation: Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.

  • Stopping the Reaction and Spotting: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound compared to the vehicle control. Determine the IC50 value for each kinase to assess the selectivity profile.[9]

Protocol 3: Affinity Purification-Mass Spectrometry for Off-Target Identification

Objective: To identify the cellular proteins that interact with this compound.

Methodology:

  • Immobilization of this compound: Chemically link this compound to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. Ensure the linkage does not sterically hinder the binding site of the molecule.

  • Cell Lysis and Incubation: Prepare a cell lysate from your model system. Incubate the lysate with the this compound-conjugated beads to allow for binding of target and off-target proteins. Include a control incubation with unconjugated beads.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Sample Preparation: Eluted proteins are typically separated by SDS-PAGE, and the gel is stained. Protein bands of interest are excised, or the entire eluate is subjected to in-solution digestion with trypsin.

    • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down. Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential interacting partners (on- and off-targets).[9]

  • Validation: Putative off-targets should be validated using orthogonal methods such as CETSA or by assessing the effect of genetic knockdown of the identified protein.

References

Technical Support Center: Managing Alkaloid Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with alkaloid autofluorescence in their microscopy studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem with alkaloids?

A1: Autofluorescence is the natural emission of light by biological structures or molecules, like alkaloids, when they absorb light. This becomes a problem in fluorescence microscopy when this inherent fluorescence masks or interferes with the signal from the specific fluorescent probes (fluorophores) you are using to label your target of interest.[1][2][3] Alkaloids, being complex and often aromatic molecules, can have broad excitation and emission spectra, frequently overlapping with common fluorophores in the blue and green regions of the spectrum.[1][4]

Q2: How can I determine if my sample has significant autofluorescence from alkaloids?

A2: The most straightforward method is to prepare an unstained control sample.[1][2][5] Process this control sample in the exact same way as your experimental samples, including fixation and mounting, but without adding any fluorescent labels. If you observe significant fluorescence in this unstained sample when viewed under the microscope, then autofluorescence is a contributing factor in your experiment.[1][6]

Q3: What are the primary strategies to minimize the impact of alkaloid autofluorescence?

A3: There are three main strategies to combat autofluorescence:

  • Experimental & Staining Protocol Optimization: This involves careful selection of fluorophores and modifications to your sample preparation workflow.

  • Quenching & Photobleaching: These methods aim to reduce or eliminate the autofluorescence signal before image acquisition.

  • Computational Correction: These techniques are used post-acquisition to digitally separate the autofluorescence signal from your specific signal.

Troubleshooting Guides

Issue 1: My specific signal is weak and difficult to distinguish from the background.

This is a classic sign that autofluorescence is overwhelming your signal of interest.

  • Troubleshooting Steps:

    • Characterize the Autofluorescence: Use a spectral (lambda) scan on an unstained control sample to determine the excitation and emission peaks of the alkaloid autofluorescence.[5] This will inform your choice of fluorophores.

    • Optimize Fluorophore Selection:

      • Choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission wavelengths of 620-750nm).[1] Autofluorescence is often strongest in the blue-green spectrum (350-550 nm).[1][3]

      • Select modern, bright fluorophores with narrow emission spectra (e.g., Alexa Fluor, Dylight, or Atto dyes) to make it easier to distinguish their signal from the broad autofluorescence spectrum.[4][5]

      • Titrate your fluorescent probes to find the optimal concentration that maximizes the signal-to-noise ratio.[1][5]

    • Modify Fixation Protocol: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to increase autofluorescence.[1][2][5][7] Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, especially for cell surface markers.[1][2][7] If you must use aldehydes, use the lowest concentration and shortest fixation time possible.[7][8]

  • Decision-Making Workflow:

    A Weak Signal/High Background B Characterize Autofluorescence Spectrum A->B C Autofluorescence in Blue/Green Spectrum? B->C D Switch to Red/Far-Red Fluorophores C->D Yes E Use Brighter, Narrow-Band Fluorophores C->E Yes F Autofluorescence Persists? D->F E->F G Modify Fixation Method (e.g., Methanol) F->G Yes H Problem Resolved F->H No G->H

    Caption: Workflow for initial troubleshooting of weak signals due to autofluorescence.

Issue 2: The autofluorescence is still present even after changing my fluorophores.

If optimizing your staining protocol isn't sufficient, you may need to actively reduce the autofluorescence signal.

  • Troubleshooting Steps:

    • Chemical Quenching:

      • Sudan Black B (SBB): This is a lipophilic dye effective at quenching autofluorescence from lipofuscin, which can be a component of cellular autofluorescence.[7][9] It is applied after staining.

      • Sodium Borohydride (NaBH₄): This chemical can reduce aldehyde-induced autofluorescence.[1][6][10] However, its effectiveness can vary, and it has been reported to sometimes increase autofluorescence from red blood cells.[9]

      • Commercial Reagents: Products like TrueBlack® are designed to quench lipofuscin autofluorescence and may be more convenient to use than preparing SBB solutions.[9][11]

    • Photobleaching: Before applying your fluorescent labels, intentionally expose your sample to high-intensity light from an LED array or your microscope's light source.[5][12] This can destroy the endogenous fluorophores responsible for autofluorescence without affecting your subsequent specific staining.[12]

  • Comparative Data on Quenching Methods:

Quenching MethodTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B (SBB) Lipofuscin, general lipophilic sources[9][11]Highly effective for lipofuscin[9][11]Can sometimes precipitate, requires careful washing[6]
Sodium Borohydride (NaBH₄) Aldehyde-induced[1][6]Effective for glutaraldehyde-fixed tissue[9]Can have mixed results with formaldehyde[9], may not be universally effective
Photobleaching Broad spectrum endogenous fluorophores[12]No chemical residue, does not affect subsequent probe fluorescence[12]Can be time-consuming (minutes to hours)[12], requires a high-intensity light source
Commercial Reagents (e.g., TrueBlack®) Lipofuscin[9][11]Convenient, ready-to-use solutions[11]May slightly quench the signal from fluorescent dyes[9]
Issue 3: I cannot alter my experimental protocol, can I still remove autofluorescence?

Yes, computational methods can separate the autofluorescence signal from your specific signal after image acquisition.

  • Troubleshooting Steps:

    • Spectral Imaging and Linear Unmixing: This is the most powerful computational method. It requires a microscope equipped with a spectral detector. The system captures the entire emission spectrum for each pixel in your image. By providing a "reference spectrum" for the alkaloid autofluorescence (from your unstained control) and for each of your fluorophores, a software algorithm can mathematically unmix the signals and assign them to separate channels.[13][14][15][16]

    • Image Subtraction: This is a simpler method. You acquire an image of your stained sample and an image of an unstained control sample using identical acquisition settings. Image analysis software (like ImageJ) can then be used to subtract the autofluorescence image from the stained image.[5][17] This method is less precise than spectral unmixing as it assumes the autofluorescence is uniform across samples.[17]

  • Spectral Unmixing Workflow:

    cluster_0 Image Acquisition cluster_1 Computational Processing cluster_2 Output A Acquire Lambda Stack of Stained Sample D Linear Unmixing Algorithm A->D B Acquire Reference Spectrum of Unstained Sample (Autofluorescence) B->D C Acquire Reference Spectrum of Each Fluorophore C->D E Separated Autofluorescence Channel D->E F Separated Specific Signal Channel(s) D->F

    Caption: The process of spectral imaging and linear unmixing to remove autofluorescence.

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

This protocol is for quenching autofluorescence, particularly from lipophilic sources, in fixed tissue sections.

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 10-20 minutes and filter it to remove any undissolved particles.[6]

  • Application: After completing your standard immunofluorescence staining protocol (primary and secondary antibodies), immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[6][18]

  • Washing: Wash the slides thoroughly in PBS or another suitable buffer. Multiple washes may be necessary until no more color is seen leaching from the sections.[6]

  • Mounting: Mount the coverslips using an appropriate mounting medium and proceed with imaging.

Protocol 2: Pre-Staining Photobleaching

This protocol is used to reduce autofluorescence before the application of fluorescent labels.

  • Sample Preparation: Prepare your tissue sections or cells on slides as you normally would for staining, up to the point before adding any fluorescent probes.

  • Illumination: Place the slides under a high-intensity light source. This can be a dedicated light-box with broad-spectrum LED arrays or simply the transmitted light source of your microscope at high power.[12]

  • Bleaching: Expose the sample to the light for a duration determined empirically. This can range from 30 minutes to several hours.[10][19] Monitor an untreated control slide periodically to determine when the autofluorescence has been significantly reduced.

  • Staining: Once bleaching is complete, proceed with your standard immunofluorescence staining protocol.

Protocol 3: Spectral Imaging and Linear Unmixing

This protocol requires a confocal microscope with a spectral detector and corresponding software.

  • Prepare Controls: You will need three types of samples:

    • Your fully stained experimental sample.

    • An unstained sample (for the autofluorescence reference spectrum).[14]

    • Samples stained with only one fluorophore each (for individual fluorophore reference spectra).[14]

  • Acquire Reference Spectra:

    • On the unstained sample, find a representative area of autofluorescence. Perform a lambda scan (acquire a series of images at different emission wavelengths) to generate the autofluorescence emission spectrum.[14] Save this as your "Autofluorescence" reference.

    • Repeat this process for each single-stained sample to get the reference spectrum for each fluorophore.

  • Acquire Experimental Image: On your multi-labeled experimental sample, acquire a full lambda stack.

  • Perform Linear Unmixing: In the microscope software, open the linear unmixing tool. Load the lambda stack from your experimental sample and assign the previously saved reference spectra (autofluorescence and all your fluorophores). The software will then calculate the contribution of each spectrum to each pixel and generate new images where each channel represents only one of the signals, with the autofluorescence separated into its own channel.[15]

References

Validation & Comparative

A Comparative Study of (-)-Stylopine and Axitinib as VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR2 signaling is a well-established therapeutic strategy in oncology. Axitinib, a potent and selective tyrosine kinase inhibitor of VEGFRs, is an established therapeutic agent.[1][2][3] (-)-Stylopine, a naturally occurring isoquinoline (B145761) alkaloid, has emerged as a potential VEGFR2 inhibitor.[4] This guide provides a comparative analysis of this compound and Axitinib, focusing on their efficacy as VEGFR2 inhibitors, supported by experimental data.

Mechanism of Action

Both this compound and Axitinib exert their anti-angiogenic effects by targeting the VEGFR2 signaling pathway. Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3, binding to the ATP-binding site of the receptor's kinase domain.[1][5][6] This inhibition prevents receptor phosphorylation and activation, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5]

This compound has been shown to inhibit the phosphorylation of VEGFR2 and reduce the total expression of the receptor in cancer cells.[4] In silico molecular docking studies suggest that this compound may have a high binding affinity for the VEGFR2 kinase domain.[4]

Data Presentation

In Vitro Efficacy

The following table summarizes the available quantitative data for this compound and Axitinib as VEGFR2 inhibitors.

ParameterThis compoundAxitinibReference(s)
VEGFR2 Kinase Inhibition (IC50) Not Available0.2 nM[3]
Cell-based VEGFR2 Inhibition Inhibited VEGFR2 phosphorylation at 0.9871 µMInhibited VEGFR2 phosphorylation at 2.107 µM[4]
Cell Proliferation (IC50) 0.987 µM (MG-63 cells)2.107 µM (MG-63 cells)[4]
Molecular Docking (Binding Affinity) -10.1 kcal/mol-9.28 kcal/mol[4]
Molecular Docking (Inhibition Constant) 39.52 nM156.94 nM[4]

Note: The IC50 values for this compound and Axitinib in MG-63 cells represent their effect on cell proliferation, which is a downstream consequence of VEGFR2 inhibition and other potential cellular effects. The VEGFR2 Kinase Inhibition IC50 for Axitinib is a direct measure of its potency against the isolated enzyme.

Experimental Protocols

VEGFR2 Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the kinase activity of purified VEGFR2.

  • Reagents and Materials: Recombinant human VEGFR2 enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (this compound, Axitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The VEGFR2 enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cells.

  • Cell Line: Human osteosarcoma cell line MG-63.

  • Reagents and Materials: MG-63 cells, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, Axitinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • MG-63 cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or Axitinib and incubated for a specified period (e.g., 24 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]

Western Blot Analysis for VEGFR2 Phosphorylation

This technique is used to determine the effect of the inhibitors on the phosphorylation status of VEGFR2 in cells.

  • Cell Line: Human osteosarcoma cell line MG-63.

  • Reagents and Materials: MG-63 cells, cell culture medium, VEGF-165, this compound, Axitinib, lysis buffer, primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH), and a secondary antibody conjugated to HRP.

  • Procedure:

    • MG-63 cells are treated with VEGF-165 to induce VEGFR2 phosphorylation, in the presence or absence of the test compounds.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR2 and total VEGFR2. An antibody against a housekeeping protein like GAPDH is used as a loading control.

    • The membrane is then incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the level of VEGFR2 phosphorylation.[4]

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR2 P VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f1->PLCg Activates PI3K PI3K VEGFR2:f1->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Stylopine This compound Stylopine->VEGFR2:f1 Inhibits Phosphorylation Axitinib Axitinib Axitinib->VEGFR2:f1 Inhibits Phosphorylation

Caption: VEGFR2 Signaling Pathway and Points of Inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis cluster_invivo In Vivo Models KinaseAssay VEGFR2 Kinase Assay DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis ProliferationAssay Cell Proliferation Assay (e.g., MTT) Xenograft Tumor Xenograft Model ProliferationAssay->Xenograft ProliferationAssay->DataAnalysis WesternBlot Western Blot (p-VEGFR2) WesternBlot->DataAnalysis Docking Molecular Docking Docking->DataAnalysis Xenograft->DataAnalysis Start Compound Selection (this compound, Axitinib) Start->KinaseAssay Start->ProliferationAssay Start->WesternBlot Start->Docking

Caption: Workflow for Comparative Analysis of VEGFR2 Inhibitors.

Conclusion

Axitinib is a well-characterized, highly potent inhibitor of VEGFR2 with extensive preclinical and clinical data supporting its efficacy.[1][2][3] this compound shows promise as a potential VEGFR2 inhibitor, with in silico and in vitro data suggesting it may have comparable or even superior activity to Axitinib in certain contexts, such as in the MG-63 osteosarcoma cell line.[4]

However, a direct comparison of their inhibitory activity against the isolated VEGFR2 kinase is necessary to definitively establish their relative potencies. Further studies are also warranted to evaluate the efficacy of this compound in a broader range of cancer models and to elucidate its pharmacokinetic and safety profiles. The information presented in this guide provides a foundation for researchers to build upon in the ongoing effort to develop novel and effective anti-angiogenic therapies.

References

Head-to-head comparison of anticancer activities of various protoberberine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants, have emerged as promising candidates due to their significant cytotoxic and antitumor properties. This guide provides a detailed, data-driven comparison of the anticancer activities of several key protoberberine alkaloids, including berberine, columbamine (B1221706), coptisine (B600270), jatrorrhizine (B191652), and palmatine. We delve into their cytotoxic effects against various cancer cell lines, their underlying molecular mechanisms, and the experimental methodologies used to elucidate these activities.

Comparative Cytotoxicity: In Vitro Studies

The half-maximal inhibitory concentration (IC50) is a crucial metric for comparing the in vitro anticancer efficacy of different compounds. It represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various protoberberine alkaloids across a range of cancer cell lines, as reported in the literature. It is important to note that these values can be influenced by experimental conditions.

AlkaloidCancer TypeCell LineIC50 (µM)Reference
Berberine Colon CancerHCT11652.37 ± 3.45[1]
Colon CancerHT2911.9[1]
RhabdomyosarcomaERMS1, KYM1, RDSignificant inhibition at 1-10 µM[2]
Columbamine Colon CancerHCT116, SW480, LoVoDose-dependent inhibition (20-40 µM)[1]
Coptisine Gastric CancerACC-201~31.21 (at 10 µg/mL)[3]
Gastric CancerNCI-N87~31.21 (at 10 µg/mL)[3]
Jatrorrhizine Colorectal CancerHCT-1166.75 ± 0.29 (72 hrs)[4]
Colorectal CancerHT-295.29 ± 0.13 (72 hrs)[4]
Metastatic MelanomaC816147.4 ± 1.6[5]
Palmatine RhabdomyosarcomaRDGrowth-suppressive effect observed[6][7]

Mechanisms of Anticancer Action

Protoberberine alkaloids exert their anticancer effects through a multitude of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.

Key Signaling Pathways Modulated by Protoberberine Alkaloids

Berberine: This is one of the most extensively studied protoberberine alkaloids.[8] Berberine's anticancer activities are attributed to its ability to modulate multiple cell signaling pathways.[9] It is known to inhibit the PI3K/AKT/mTOR, MAPK/ERK, and Wnt/β-catenin signaling pathways.[6][9] Furthermore, it can induce apoptosis and cause cell cycle arrest at different phases, commonly the G1 or G2/M phase.[9][10] Berberine also interacts with DNA and RNA and inhibits enzymes like topoisomerase.[8]

Columbamine: Columbamine has demonstrated significant potential as an anticancer agent, particularly in colon cancer and glioma.[11] Its primary mechanisms include the induction of apoptosis and the inhibition of cell proliferation and metastasis.[11] In colon cancer, columbamine has been shown to suppress the Wnt/β-catenin signaling pathway.[12] In glioma and hepatocellular carcinoma, it exerts its effects by downregulating the PI3K/AKT and MAPK/ERK signaling pathways.[1]

Coptisine: Coptisine has shown anticancer effects in various cancer cell lines, including breast, liver, lung, and pancreatic cancer.[13] It can induce apoptosis and cause cell cycle arrest at the G0/G1 and G2/M phases.[13] In hepatocellular carcinoma, coptisine has been found to up-regulate miR-122, which contributes to its anticancer effects.[14] It also modulates signaling pathways such as p38 and ERK1/2 in esophageal cancer.[15]

Jatrorrhizine: Jatrorrhizine has exhibited anticancer activity in various cancer cells by inhibiting proliferation, preventing metastasis, and promoting apoptosis.[16][17] In colorectal cancer, it has been shown to inhibit the Wnt/β-catenin signaling pathway and suppress epithelial-mesenchymal transition (EMT).[4] High-throughput sequencing has also revealed that jatrorrhizine can alter the expression of genes associated with ferroptosis and enriched in the MAPK, Wnt, and p53 signaling pathways in colorectal cancer cells.[18]

Palmatine: Palmatine has also demonstrated cytotoxic effects against a range of cancer cells.[6] While structurally similar to berberine, its potency can vary.[6] In some human rhabdomyosarcoma cells, its growth-suppressive effect was observed to be more limited compared to berberine.[2][7] Like berberine, palmatine's anticancer activity is linked to the inhibition of the PI3K/Akt/mTOR pathway.[10]

Visualizing the Mechanisms: Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by protoberberine alkaloids in their anticancer action.

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dvl Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation Protoberberines Columbamine, Jatrorrhizine, Berberine Protoberberines->GSK3b activates Protoberberines->beta_catenin inhibits

Caption: Inhibition of the Wnt/β-catenin pathway by protoberberine alkaloids.

G cluster_1 PI3K/AKT Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Protoberberines Columbamine, Berberine, Palmatine Protoberberines->PI3K Protoberberines->AKT

Caption: Downregulation of the PI3K/AKT pathway by protoberberine alkaloids.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the anticancer activities of protoberberine alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the protoberberine alkaloids (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).[12]

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of protoberberine alkaloids for a specified time.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the protoberberine alkaloids and harvest them as described for the apoptosis assay.[4]

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight to permeabilize the cell membranes.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. The RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of protoberberine alkaloids.

G cluster_workflow Experimental Workflow for Comparative Analysis start Select Protoberberine Alkaloids & Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo data Data Analysis & Comparison apoptosis->data cell_cycle->data pathway->data in_vivo->data conclusion Conclusion & Future Directions data->conclusion

Caption: A generalized experimental workflow for comparative analysis.

Conclusion

Protoberberine alkaloids, including berberine, columbamine, coptisine, jatrorrhizine, and palmatine, represent a valuable class of natural products with significant potential for the development of new anticancer agents. While they share structural similarities and often target common pathways like PI3K/AKT and Wnt/β-catenin, there are notable differences in their potency and specific mechanisms of action across different cancer types. Berberine has been the most extensively studied, but other alkaloids like columbamine and jatrorrhizine are emerging as potent anticancer compounds in their own right.[8][11][16] Further head-to-head comparative studies, following rigorous experimental protocols as outlined in this guide, are crucial to fully elucidate their therapeutic potential and to identify the most promising candidates for future preclinical and clinical development.

References

A Comparative Analysis of the Cytotoxic Effects of Berberine and (-)-Stylopine on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for novel anticancer agents, natural compounds have emerged as a promising frontier. This guide provides a detailed comparison of the cytotoxic properties of two such compounds: berberine (B55584) and (-)-stylopine (B192457). Drawing from experimental data, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these alkaloids.

Executive Summary

Berberine, a well-studied isoquinoline (B145761) alkaloid, has demonstrated broad-spectrum anticancer activity across a multitude of cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis through the modulation of the Bcl-2/Bax signaling pathway. In contrast, this compound, a protopine (B1679745) alkaloid, has shown potent cytotoxicity in osteosarcoma cells by inhibiting the VEGFR2 signaling pathway, which also culminates in apoptosis. While a direct comparison of cytotoxic potency is challenging due to the limited overlap in tested cancer cell lines, this guide provides a comprehensive overview of their known IC50 values, experimental methodologies, and distinct mechanisms of action.

Data Presentation: Cytotoxic IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine and this compound in various human cancer cell lines as determined by in vitro cytotoxicity assays. It is important to note that the experimental conditions, such as incubation time and specific assay used, can influence the observed IC50 values.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Citation
Berberine Tca8113Oral Squamous Carcinoma218.52 ± 18.71[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[1]
MCF-7Breast Cancer272.15 ± 11.06[1]
HeLaCervical Carcinoma245.18 ± 17.33[1]
HT29Colon Cancer52.37 ± 3.45[1]
This compound MG-63Osteosarcoma0.987[2]

Note: A direct comparison of the cytotoxic potency of berberine and this compound is challenging due to the different cancer cell lines used in the cited studies.

Experimental Protocols

The cytotoxic effects of both berberine and this compound were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (berberine or this compound). A control group of cells is treated with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by berberine and this compound in cancer cells.

berberine_pathway Berberine Berberine Bcl2 Bcl-2 Berberine->Bcl2 Bax Bax Berberine->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspases Caspases CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Berberine-induced apoptotic pathway.

stylopine_pathway Stylopine This compound VEGFR2 VEGFR2 Stylopine->VEGFR2 Mitochondrion Mitochondrial Damage Stylopine->Mitochondrion Downstream Downstream Signaling VEGFR2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: this compound-induced apoptotic pathway.

Experimental Workflow

The following diagram outlines the general workflow for comparing the cytotoxicity of two compounds.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Berberine & this compound) Treatment 4. Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation MTT 6. MTT Assay Incubation->MTT Absorbance 7. Absorbance Reading MTT->Absorbance IC50 8. IC50 Value Calculation Absorbance->IC50 Comparison 9. Comparative Analysis IC50->Comparison

Caption: General workflow for cytotoxicity comparison.

Discussion of Mechanisms

Berberine exerts its anticancer effects through a multi-faceted approach. A primary mechanism is the induction of apoptosis, or programmed cell death.[3] Experimental evidence consistently shows that berberine upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[4]

This compound also induces apoptosis, but through a distinct signaling pathway. In osteosarcoma cells, this compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, cell proliferation, and survival. By inhibiting VEGFR2, this compound effectively blocks these pro-survival signals.[4] This inhibition leads to mitochondrial membrane damage and the induction of apoptosis.[2]

Conclusion

Both berberine and this compound demonstrate significant cytotoxic activity against cancer cells, albeit through different mechanisms. Berberine's broad-spectrum activity and its well-characterized pro-apoptotic effects via the Bcl-2/Bax pathway make it a compelling candidate for further investigation. This compound, with its potent activity in osteosarcoma cells and its targeted inhibition of the VEGFR2 pathway, represents a promising lead for the development of novel anti-angiogenic and pro-apoptotic therapies.

Further research is warranted to directly compare the cytotoxic efficacy of these two compounds in a wider range of cancer cell lines under standardized conditions. Such studies will be crucial in elucidating their full therapeutic potential and identifying specific cancer types that may be particularly susceptible to their cytotoxic effects. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based cancer drug discovery.

References

Validating the In Vivo Anti-inflammatory Mechanism of (-)-Stylopine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of (-)-Stylopine and other relevant isoquinoline (B145761) alkaloids. While in vivo data on isolated this compound is limited, this document summarizes the available evidence and draws comparisons with Berberine (B55584), a structurally related and extensively studied isoquinoline alkaloid. The guide includes supporting experimental data, detailed protocols for key in vivo inflammation models, and visualizations of the implicated signaling pathways.

Executive Summary

This compound, a protopine (B1679745) alkaloid found in plants of the Papaveraceae and Fumariaceae families, has demonstrated potential as an anti-inflammatory agent. In silico studies suggest its activity may be mediated through the inhibition of cyclooxygenase-2 (COX-2). Furthermore, an extract of Fumaria officinalis, containing stylopine, has been shown to exert dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in mice. To provide a comprehensive understanding of its potential, this guide compares these findings with the well-documented in vivo anti-inflammatory properties of Berberine, another prominent isoquinoline alkaloid.

Comparative In Vivo Anti-inflammatory Activity

The following tables summarize the quantitative data from in vivo studies on an extract containing stylopine and on isolated Berberine in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

Table 1: Effect of Fumaria officinalis Extract (Containing Stylopine) on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 6 hours
F. officinalis Extract20077%
Indomethacin (Control)10Not specified in the same study

Data from a study evaluating the anti-inflammatory activity of the alkaloid extract of Fumaria officinalis.

Table 2: Effect of Berberine on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Berberine1044.60%
Berberine2049.13%
Indomethacin (Control)1051.08%

Data from a study evaluating the anti-inflammatory potential of a berberine-rich extract and berberine itself.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of isoquinoline alkaloids like this compound and Berberine are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS).

Stylopine_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage / Inflammatory Cell cluster_stylopine This compound Action Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPK Kinases (p38, JNK, ERK) TLR4->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NF-κB->Pro-inflammatory Genes translocates to nucleus & activates transcription AP-1 AP-1 MAPK_Kinases->AP-1 activates AP-1->Pro-inflammatory Genes activates transcription Cytokines_Enzymes Pro-inflammatory Cytokines & Enzymes Pro-inflammatory Genes->Cytokines_Enzymes Stylopine This compound Stylopine->IKK inhibits Stylopine->MAPK_Kinases inhibits Stylopine->Pro-inflammatory Genes inhibits COX-2 (in silico)

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vivo experiments cited in this guide.

Carrageenan_Paw_Edema_Workflow start Start: Acclimatize Animals grouping Randomly Assign to Treatment Groups (Vehicle, this compound/Alternative, Positive Control) start->grouping treatment Administer Treatment (e.g., oral gavage, i.p.) grouping->treatment carrageenan Induce Inflammation: Inject Carrageenan into Paw treatment->carrageenan measurement Measure Paw Volume/Thickness (at specified time points) carrageenan->measurement analysis Data Analysis: Calculate % Inhibition of Edema measurement->analysis end End of Experiment analysis->end

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

LPS_Endotoxemia_Workflow start Start: Acclimatize Animals grouping Randomly Assign to Treatment Groups (Vehicle, this compound/Alternative, Positive Control) start->grouping treatment Administer Treatment grouping->treatment lps Induce Endotoxemia: Inject LPS (i.p.) treatment->lps sampling Collect Blood/Tissue Samples (at specified time points) lps->sampling analysis Analyze Inflammatory Markers (Cytokines via ELISA, Proteins via Western Blot) sampling->analysis end End of Experiment analysis->end

Caption: Experimental workflow for the LPS-Induced Endotoxemia model.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound or alternative compound

  • Carrageenan (lambda, Type IV)

  • Positive control: Indomethacin or Dexamethasone

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Plethysmometer or digital calipers

  • Syringes and needles (27G)

Procedure:

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-n: Test compound at different doses

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer the vehicle, positive control, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

Objective: To evaluate the effect of a test compound on systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound or alternative compound

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control: Dexamethasone

  • Sterile saline

  • Syringes and needles (27G)

  • Equipment for blood and tissue collection

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group).

  • Treatment: Administer the test compound or vehicle (e.g., i.p. or oral gavage) 1 hour prior to LPS challenge.

  • Induction of Endotoxemia: Inject LPS (e.g., 5-10 mg/kg) intraperitoneally.

  • Monitoring: Monitor animals for signs of endotoxic shock (e.g., lethargy, piloerection).

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., lung, liver, spleen).

  • Cytokine Analysis: Separate serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

  • Protein Expression Analysis: Prepare tissue homogenates for Western blot analysis to determine the expression levels of COX-2 and iNOS.

Measurement of Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 in Serum:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add standards and serum samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody.

  • Enzyme Conjugate: Wash and add streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Wash and add a TMB substrate solution.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate cytokine concentrations based on the standard curve.

Western Blot for COX-2 and iNOS in Paw Tissue:

  • Tissue Homogenization: Homogenize the inflamed paw tissue in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.

Conclusion

The available evidence suggests that this compound possesses in vivo anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways and downstream targets like COX-2. While direct quantitative data on the isolated compound is still needed for a definitive comparison, the results from the Fumaria officinalis extract are promising. For a more robust validation, further in vivo studies using purified this compound in models like carrageenan-induced paw edema and LPS-induced endotoxemia are warranted. The detailed protocols and comparative data provided in this guide offer a framework for researchers to design and execute such validation studies, ultimately contributing to a clearer understanding of the therapeutic potential of this compound as an anti-inflammatory agent.

In vitro performance comparison of different protoberberine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protoberberine alkaloids, a prominent class of isoquinoline (B145761) alkaloids derived from various medicinal plants, have attracted considerable scientific interest due to their extensive pharmacological activities.[1][2] This guide presents an objective, data-driven comparison of the in vitro performance of several key protoberberine alkaloids, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. The information is intended to support researchers and professionals in drug discovery and development by providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Data Presentation: Comparative In Vitro Activities

The following tables summarize quantitative data from multiple in vitro studies, enabling a direct comparison of the biological activities of different protoberberine alkaloids.

Anticancer Activity

The cytotoxic effects of protoberberine alkaloids have been extensively evaluated across a variety of cancer cell lines.[1][3][4][5] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, representing the concentration of an alkaloid required to inhibit 50% of cell growth or viability.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Protoberberine Alkaloids Against Various Cancer Cell Lines

AlkaloidHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Notes
Berberine (B55584)12.08[6]139.4[7]3,587.9[7]Exhibits a selectivity index (SI) of 5.89 against HeLa cells when compared to normal Vero cells.[1][6]
Oxyberberine--62.96Demonstrated dose-dependent inhibition of SK-Hep-1 liver cancer cells with an IC50 of 34.26 µM.[8]
Palmatine---A widely studied protoberberine with diverse reported biological activities.[1][3]
Coptisine---Structurally similar to berberine.[3][9]
Jatrorrhizine---Another protoberberine alkaloid structurally related to berberine.[1]

Note: A lower IC₅₀ value indicates greater cytotoxic activity. The activity of these alkaloids can be significantly influenced by substitutions at various positions on their chemical structure. For instance, extending the alkyl chain at position 8 or 13 has been shown to strongly influence cytotoxic activity.[3][4][5]

Antibacterial Activity

Protoberberine alkaloids are known for their broad-spectrum antibacterial activity.[1][10] The minimum inhibitory concentration (MIC) is a key parameter for evaluating this effect, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Protoberberine Alkaloids

AlkaloidEscherichia coliStaphylococcus aureusStaphylococcus gallinarumSalmonella choleraesuisNotes
Berberine64-128[1]---Planar molecules with a high level of aromatization, like berberine, tend to show positive antibacterial effects.[10]
Coptisine----Similar to berberine, its planar structure is thought to contribute to its antibacterial activity.[10]

Note: A lower MIC value indicates greater antibacterial potency.

Anti-inflammatory Activity

The anti-inflammatory properties of protoberberine alkaloids are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity (NO Production IC₅₀ in µM) in LPS-Stimulated Macrophages

AlkaloidIC₅₀ (µM)Notes
Berberine7.4[1]Exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9]
Oxyberberine-Found to have more potent anti-inflammatory effects than berberine in some studies.[11]
Dihydroberberine-A reduced derivative of berberine with comparatively lower anti-inflammatory activity.[11]
Curcumin (Reference)7.4[1]A well-known natural anti-inflammatory compound.[1]
Prednisolone (Reference)2.6[1]A potent steroidal anti-inflammatory drug.[1]

Note: A lower IC₅₀ value indicates greater anti-inflammatory activity.

Experimental Protocols

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 × 10⁴ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the protoberberine alkaloids and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition: After incubation, the treatment medium is removed, and an MTT solution (e.g., 2 mg/mL) is added to each well, followed by incubation for 1.5 to 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Alkaloid Dilutions: A series of twofold dilutions of the protoberberine alkaloids are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculum Preparation: A standardized suspension of the target bacteria (e.g., 0.5 McFarland standard) is prepared.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[1]

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the protoberberine alkaloids for a specific duration before being stimulated with LPS to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Quantification: The amount of nitrite is determined by comparing the absorbance with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis alkaloid_prep Protoberberine Alkaloid Stock Solutions cytotoxicity Cytotoxicity Assay (MTT) alkaloid_prep->cytotoxicity antibacterial Antibacterial Assay (MIC) alkaloid_prep->antibacterial anti_inflammatory Anti-inflammatory Assay (NO) alkaloid_prep->anti_inflammatory cell_culture Cell Line Culture (Cancer/Macrophage/Bacterial) cell_culture->cytotoxicity cell_culture->antibacterial cell_culture->anti_inflammatory data_collection Data Collection (Absorbance/Visual Growth) cytotoxicity->data_collection antibacterial->data_collection anti_inflammatory->data_collection calculation Calculation of IC50 / MIC Values data_collection->calculation comparison Comparative Analysis calculation->comparison

Caption: A generalized experimental workflow for comparative in vitro analysis.

References

Efficacy comparison between (-)-Stylopine and other natural nitric oxide synthase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the quest for selective and potent inhibitors of nitric oxide synthase (NOS) remains a critical area of investigation, particularly for therapeutic interventions in inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. While a plethora of synthetic inhibitors have been developed, natural compounds present a promising alternative with potentially favorable safety profiles. This guide provides a comparative overview of the efficacy of various natural NOS inhibitors, with a special focus on the potential role of protoberberine alkaloids, a class that includes (-)-Stylopine.

It is crucial to note at the outset that direct experimental data on the nitric oxide synthase inhibitory activity of this compound is not available in the current scientific literature. Therefore, a direct efficacy comparison with other natural inhibitors cannot be made. This guide will instead provide a detailed comparison of well-characterized natural NOS inhibitors and discuss the known effects of structurally related protoberberine alkaloids, such as berberine (B55584), to offer a potential, albeit speculative, context for this compound's activity.

Comparative Efficacy of Selected Natural NOS Inhibitors

The inhibitory potential of natural compounds against the three main NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is a key determinant of their therapeutic utility. The following table summarizes the available quantitative data for some of the most studied natural and synthetic NOS inhibitors.

Compound ClassSpecific CompoundTarget NOS Isoform(s)IC50 / Ki ValueSource Species/Cell LineCitation(s)
Alkaloid (Indole) 7-Nitroindazole (7-NI)Primarily nNOSIC50: ~0.47 µMMouse Cerebellum[1]
Arginine Analog L-NIL (L-N6-(1-iminoethyl)lysine)iNOS selectiveIC50: 3.3 µM (mouse iNOS), 92 µM (rat nNOS)Mouse, Rat[2][3]
Arginine Analog L-NAME (Nω-Nitro-L-arginine methyl ester)Non-selectiveKi: 15 nM (bovine nNOS), 39 nM (human eNOS), 4.4 µM (murine iNOS)Bovine, Human, Murine[4][5]
Alkaloid (Protoberberine) BerberineiNOS (indirect), eNOS (modulatory)No direct IC50 on purified enzyme reported; inhibits LPS-induced NO production in macrophagesMurine Macrophages (RAW 264.7)[6][7][8]
Alkaloid (Protoberberine) This compound Not Reported Not Reported Not Reported N/A

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

In-depth Look at Key Natural NOS Inhibitors

7-Nitroindazole (7-NI)

7-Nitroindazole is a widely used selective inhibitor of neuronal nitric oxide synthase.[9][10] Its selectivity is thought to be conferred by its ability to interact with the heme group within the enzyme's active site.[11] This selectivity for nNOS makes it a valuable tool for studying the roles of neuronal NO in physiological and pathological processes, such as neurotransmission and neurodegeneration.[10]

L-NIL (L-N6-(1-iminoethyl)lysine)

L-NIL is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[2][12] Its selectivity is approximately 28-fold greater for iNOS over nNOS and it shows even weaker inhibition of eNOS.[2][3] This makes L-NIL a valuable research tool for investigating the role of iNOS in inflammatory conditions, where this isoform is typically upregulated.

L-NAME (Nω-Nitro-L-arginine methyl ester)

L-NAME is a non-selective NOS inhibitor that acts as a prodrug, being hydrolyzed to the active inhibitor Nω-Nitro-L-arginine (L-NNA).[7][13] It is a structural analog of L-arginine, the natural substrate for NOS, and therefore acts as a competitive inhibitor.[6] Due to its lack of selectivity, L-NAME is often used in experimental models to induce a general state of NO deficiency, such as in studies of hypertension.[4][14]

The Case of Protoberberine Alkaloids: Berberine as a Proxy for this compound

Given the absence of direct data for this compound, we turn to its structural relative, berberine, to infer potential activity. Both are isoquinoline (B145761) alkaloids with a protoberberine skeleton.[15]

Berberine has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, which primarily express iNOS.[6][7][8] However, this inhibition appears to be indirect, resulting from the suppression of iNOS gene expression rather than direct enzymatic inhibition.[8] Specifically, berberine has been reported to decrease the stability of iNOS mRNA.[7]

Furthermore, some studies suggest that berberine can modulate the activity of eNOS, the endothelial isoform. It has been shown to increase eNOS expression and NO production in endothelial cells, an effect that could be beneficial for cardiovascular health.[12]

The signaling pathways affected by berberine in the context of NO production are complex and appear to involve multiple targets, including the NF-κB and MAPK pathways.

Signaling Pathway of Berberine's Indirect iNOS Inhibition

berberine_iNOS_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS_mRNA iNOS mRNA NF_kB->iNOS_mRNA Upregulates Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes Berberine Berberine Berberine->NF_kB Inhibits Berberine->iNOS_mRNA Decreases Stability

Caption: Berberine's indirect inhibition of iNOS-mediated NO production.

Based on this information, it is plausible that this compound, due to its structural similarity to berberine, might also modulate NOS activity, potentially through indirect mechanisms affecting gene expression. However, this remains speculative without direct experimental evidence.

Experimental Methodologies

The determination of NOS inhibitory activity relies on robust and well-validated experimental protocols. The two most common methods are the Griess assay and the citrulline assay.

Griess Assay for Nitrite (B80452)/Nitrate (B79036) Quantification

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Experimental Workflow for Griess Assay

griess_assay_workflow start Start: Cell Culture or Purified Enzyme Prep treatment Treatment with NOS Inducer (e.g., LPS) and/or Test Inhibitor start->treatment incubation Incubation treatment->incubation sample_collection Collect Supernatant/ Reaction Mixture incubation->sample_collection griess_reagent Add Griess Reagent (Sulfanilamide and NED) sample_collection->griess_reagent color_development Incubate for Color Development (Azo Dye Formation) griess_reagent->color_development measurement Measure Absorbance at ~540 nm color_development->measurement calculation Calculate Nitrite Concentration and % Inhibition measurement->calculation end End calculation->end

Caption: Workflow of the Griess assay for measuring NO production.

Protocol:

  • Sample Preparation: Cells (e.g., RAW 264.7 macrophages) are cultured and treated with an iNOS inducer like LPS, with or without the test inhibitor, for a specified period. For purified enzyme assays, the reaction is initiated in the presence of substrate (L-arginine), cofactors, and the inhibitor.

  • Nitrate Reduction (Optional): If total NO production is to be measured, nitrate in the sample is first converted to nitrite using nitrate reductase.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the sample.

  • Colorimetric Measurement: The mixture is incubated in the dark at room temperature to allow for the formation of a colored azo compound. The absorbance is then measured using a spectrophotometer at approximately 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve of known sodium nitrite concentrations. The percentage of inhibition is calculated relative to the control (without inhibitor).

Citrulline Assay for Direct NOS Activity Measurement

The citrulline assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing purified NOS enzyme or tissue homogenate, radiolabeled L-arginine (e.g., [³H]-L-arginine), and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin). The test inhibitor is added at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by adding a stop buffer containing EDTA.

  • Separation of L-citrulline: The reaction mixture is passed through a cation-exchange resin column. The positively charged L-arginine binds to the resin, while the neutral L-citrulline passes through.

  • Quantification: The amount of radiolabeled L-citrulline in the eluate is quantified using liquid scintillation counting. The specific activity of the enzyme and the inhibitory potency (IC50) of the compound are then calculated.

Conclusion

While a definitive comparison of the NOS inhibitory efficacy of this compound remains elusive due to a lack of direct experimental data, the analysis of structurally related protoberberine alkaloids, such as berberine, suggests a potential for this class of compounds to modulate NO production, primarily through indirect mechanisms affecting iNOS expression. In contrast, other natural compounds like 7-Nitroindazole and L-NIL have been well-characterized as direct and selective inhibitors of nNOS and iNOS, respectively. Future research is warranted to investigate the direct effects of this compound on purified NOS isoforms to accurately place it within the growing arsenal (B13267) of natural NOS inhibitors and to explore its potential therapeutic applications. Researchers in drug development are encouraged to consider the diverse mechanisms of action of natural compounds, which may offer novel approaches to modulating the nitric oxide signaling pathway.

References

Comparative Analysis of P-glycoprotein-Mediated Efflux for Different Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of various protoberberine alkaloids with P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter that plays a significant role in drug absorption and disposition. The oral bioavailability of many protoberberine alkaloids is limited due to P-gp-mediated efflux. Understanding the varying degrees to which these compounds are substrates and/or inhibitors of P-gp is crucial for drug development and predicting potential drug-drug interactions.

Executive Summary

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants, are recognized as substrates of P-glycoprotein. This interaction significantly hinders their oral absorption. This guide presents a comparative analysis of the P-gp-mediated efflux of several key protoberberine alkaloids, including berberine (B55584), palmatine, jatrorrhizine, and coptisine (B600270), among others. The data reveals that while all tested protoberberine alkaloids are P-gp substrates, the efficiency of their efflux varies, influenced by subtle structural differences. Furthermore, their potential as P-gp inhibitors appears to be limited under the tested conditions, suggesting they primarily act as substrates rather than potent modulators of P-gp activity.

Data Presentation: P-gp Efflux Parameters of Protoberberine Alkaloids

The following tables summarize the quantitative data from in vitro studies using Caco-2 cell monolayers, a standard model for assessing intestinal drug permeability and P-gp interaction. The apparent permeability coefficient (Papp) indicates the rate of transport across the cell monolayer, with (AP-BL) representing apical to basolateral (absorptive) and (BL-AP) representing basolateral to apical (efflux) transport. The efflux ratio (ER), calculated as the ratio of Papp (BL-AP) to Papp (AP-BL), is a key indicator of P-gp-mediated efflux; a value greater than 2 is generally considered indicative of active efflux.

AlkaloidPapp (AP-BL) (x 10⁻⁶ cm/s)Papp (BL-AP) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
Berberine0.1 - 1.0> Papp (AP-BL)> 2[1]
Palmatine0.1 - 1.0> Papp (AP-BL)> 2[1]
Jatrorrhizine0.1 - 1.0> Papp (AP-BL)> 2[1]
Coptisine0.1 - 1.0> Papp (AP-BL)> 2[1]

Table 1: Comparative P-gp Efflux of Common Protoberberine Alkaloids.

A more detailed study compared a wider range of protoberberine alkaloids, providing a direct ranking of their efflux capacity.[2][3]

AlkaloidNet Efflux Ranking
Berberrubine1 (Highest Efflux)
Berberine2
Columbamine3 (Similar to Jatrorrhizine)
Jatrorrhizine3 (Similar to Columbamine)
Thalifendine4
Demethyleneberberine5 (Lowest Efflux)

Table 2: Ranking of P-glycoprotein-Mediated Efflux Capacity. [2][3]

P-gp Inhibitory Potential of Protoberberine Alkaloids

Studies investigating the direct inhibitory effects of these alkaloids on P-gp are limited, and the existing data suggests they are weak inhibitors, if at all. One study found that berberine, palmatine, jatrorrhizine, and coptisine, at concentrations ranging from 1-100 µM, had no significant inhibitory effects on P-gp-mediated transport of a known substrate, Rho123.[1] However, another study identified 8-oxocoptisine (B183218) as having significant P-gp multidrug resistance (MDR) inhibition activity, with ED50 values of 0.018 µg/mL in MES-SA/DX5 cells and 0.0005 µg/mL in HCT15 cells. It is important to note that an ED50 for MDR reversal is not a direct IC50 for P-gp inhibition but indicates a potential interaction.

Experimental Protocols

The data presented in this guide were primarily generated using the Caco-2 cell transwell assay. This in vitro model mimics the human intestinal epithelium and is a standard tool for permeability and drug transporter studies.

Caco-2 Cell Transwell Assay for P-gp Substrate Assessment

1. Cell Culture and Seeding:

  • Caco-2 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For transport studies, Caco-2 cells are seeded onto microporous polycarbonate membrane transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Additionally, the permeability of a paracellular marker with low permeability, such as Lucifer yellow or mannitol, is measured. A low Papp value for this marker confirms the tightness of the cell junctions.

3. Bidirectional Transport Study:

  • The transport medium, typically Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is added to both the apical (donor) and basolateral (receiver) chambers of the transwell plate.

  • To measure absorptive transport (AP-BL), the protoberberine alkaloid solution is added to the apical chamber, and samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, and 120 minutes).

  • To measure efflux transport (BL-AP), the alkaloid solution is added to the basolateral chamber, and samples are collected from the apical chamber at the same time points.

  • To confirm P-gp involvement, the bidirectional transport study is repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

4. Sample Analysis and Data Calculation:

  • The concentration of the protoberberine alkaloid in the collected samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as:

    • ER = Papp (BL-AP) / Papp (AP-BL)

Visualizations

Signaling Pathway of P-glycoprotein-Mediated Efflux

P_glycoprotein_Efflux cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Protoberberine Alkaloid Pgp->Drug_out Efflux Drug_in Protoberberine Alkaloid Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-glycoprotein-mediated efflux of protoberberine alkaloids.

Experimental Workflow for P-gp Substrate Assessment

Experimental_Workflow A Caco-2 Cell Culture (21-25 days) B Seed cells on Transwell inserts A->B C Monolayer Integrity Check (TEER, Lucifer Yellow) B->C D Bidirectional Transport Assay (AP-BL and BL-AP) C->D E With and Without P-gp Inhibitor D->E F Sample Collection (Time Points) E->F G LC-MS/MS Analysis F->G H Data Calculation (Papp, Efflux Ratio) G->H

Caption: A typical experimental workflow for assessing P-gp substrates.

Structural Comparison of Key Protoberberine Alkaloids

Protoberberine_Structures Protoberberine Protoberberine Core C2 C3 C9 C10 Berberine Berberine 2,3-methylenedioxy 9-OCH₃ 10-OCH₃ Protoberberine:c2->Berberine Substitution Palmatine Palmatine 2-OCH₃ 3-OCH₃ 9-OCH₃ 10-OCH₃ Protoberberine:c9->Palmatine Substitution Jatrorrhizine Jatrorrhizine 2-OCH₃ 3-OH 9-OCH₃ 10-OCH₃ Protoberberine:c3->Jatrorrhizine Substitution Coptisine Coptisine 2,3-methylenedioxy 9,10-methylenedioxy Protoberberine:c10->Coptisine Substitution

Caption: Structural differences in substituents on the protoberberine core.

Conclusion

The presented data collectively demonstrate that protoberberine alkaloids are substrates for P-glycoprotein, with varying efflux efficiencies likely attributable to their distinct substitution patterns. The low oral bioavailability of these compounds can be, at least in part, explained by this P-gp-mediated efflux. While some related compounds have shown P-gp inhibitory activity, the primary protoberberine alkaloids such as berberine, palmatine, jatrorrhizine, and coptisine appear to be weak inhibitors at best. This information is critical for the rational design of novel therapeutic agents based on the protoberberine scaffold and for anticipating potential pharmacokinetic interactions when these alkaloids are co-administered with other drugs that are P-gp substrates or inhibitors. Further research is warranted to fully elucidate the structure-activity relationships governing the interaction of protoberberine alkaloids with P-glycoprotein.

References

Cross-Docking Validation of (-)-Stylopine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of (-)-Stylopine against multiple protein targets. The information presented herein is supported by experimental data from peer-reviewed studies to aid in evaluating its potential as a therapeutic agent.

This compound, a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide focuses on the cross-docking validation of this compound with several key protein targets implicated in cancer and inflammation, providing a comparative analysis with known inhibitors.

Performance Comparison of this compound and Standard Inhibitors

The inhibitory potency of this compound has been quantified against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In comparative studies, this compound has demonstrated significant activity, positioning it as a molecule of interest for anti-cancer therapies. The following table summarizes the available quantitative data for this compound and compares it with the established VEGFR2 inhibitor, Axitinib.

Target ProteinCompoundIC50 (µM)Cell LineReference
VEGFR2 This compound 0.987 MG-63 [1][2]
Axitinib2.107MG-63[1][2]

While preliminary research and in silico studies suggest that this compound may also interact with other protein targets such as Casein Kinase 2 (CK2), and modulate inflammatory pathways involving Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Extracellular Signal-Regulated Kinase (ERK1/2), quantitative inhibitory concentrations (IC50) or binding affinities (Ki) from in vitro assays are not yet publicly available. Computational docking studies have indicated a strong binding affinity of this compound to the kinase domain of VEGFR2, with a predicted inhibitory constant (Ki) of 39.52 nM, which is more potent than the predicted Ki of 156.94 nM for Axitinib in the same study.[1][2]

Experimental Validation Workflow

The validation of this compound's activity against its protein targets typically follows a multi-step experimental workflow. This process begins with computational predictions and progresses to in vitro and cell-based assays to confirm and quantify the biological activity.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays virtual_screening Virtual Screening molecular_docking Molecular Docking virtual_screening->molecular_docking Select Candidates kinase_assay Kinase Assays (e.g., VEGFR2) molecular_docking->kinase_assay Validate Binding mtt_assay MTT Assay (Cell Viability) kinase_assay->mtt_assay Assess Cytotoxicity western_blot Western Blot (Protein Expression/Phosphorylation) mtt_assay->western_blot Analyze Protein Level Effects qrt_pcr qRT-PCR (Gene Expression) western_blot->qrt_pcr Analyze Gene Level Effects

A typical experimental workflow for validating the activity of a small molecule inhibitor like this compound.

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with key signaling pathways involved in cancer progression and inflammation. A primary target is the VEGFR2 signaling cascade, which is crucial for angiogenesis.

VEGFR2 Signaling Pathway

Activation of VEGFR2 by its ligand, VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By inhibiting VEGFR2, this compound can disrupt these processes, thereby exerting its anti-angiogenic effects.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Transcription Gene Transcription PLCg->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Stylopine This compound Stylopine->VEGFR2 Inhibits

The inhibitory effect of this compound on the VEGFR2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on the viability of cancer cells, such as the MG-63 osteosarcoma cell line.

  • Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with varying concentrations of this compound or the comparator compound (e.g., Axitinib) and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for VEGFR2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of VEGFR2 in response to VEGF stimulation.

  • Cell Treatment and Lysis: Treat MG-63 cells with this compound or a comparator at the desired concentration for a specified time, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 15-30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the p-VEGFR2 signal to total VEGFR2 or a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for VEGFR2 Gene Expression

This protocol is used to measure the effect of this compound on the mRNA expression levels of the VEGFR2 gene.

  • Cell Treatment and RNA Extraction: Treat MG-63 cells with this compound or a comparator for a specified time. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a TaqMan probe-based assay with primers specific for the VEGFR2 gene. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in VEGFR2 gene expression in treated cells compared to untreated controls.

This guide provides a foundational understanding of the cross-docking validation of this compound against multiple protein targets. The provided data and protocols are intended to support further research into the therapeutic potential of this promising natural compound. As more quantitative data becomes available for its other potential targets, this guide will be updated to provide a more comprehensive comparative analysis.

References

Comparative Inhibitory Effects of Isoquinoline Alkaloids on AKR1C3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory effects of various isoquinoline (B145761) alkaloids on Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further investigation into the therapeutic potential of these natural compounds.

AKR1C3 is a critical enzyme implicated in the progression of various hormone-dependent cancers, such as prostate and breast cancer, as well as in the development of therapeutic resistance.[1] The enzyme plays a pivotal role in the biosynthesis of potent androgens and estrogens and is involved in prostaglandin (B15479496) metabolism, making it a significant therapeutic target.[1] Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have demonstrated potential as AKR1C3 inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of several isoquinoline alkaloids against AKR1C3 have been evaluated, with their potency typically expressed as the half-maximal inhibitory concentration (IC50). A comprehensive study by Skarydova et al. (2014) investigated nineteen isoquinoline alkaloids, identifying stylopine as a particularly potent inhibitor.[2] Subsequent research has further quantified the inhibitory activity of other key isoquinoline alkaloids. The data is summarized in the table below.

AlkaloidTypeIC50 (µM)Source
StylopineProtopine7.7Skarydova et al., 2014[2]
Canadine (B1168894)Protoberberine29Skarydova et al., 2014[2]
BerberineProtoberberine4.08Li et al., 2016[2]
PalmatineProtoberberine> 50Skarydova et al., 2014 (Implied as weakly active or inactive)
JatrorrhizineProtoberberine> 50Skarydova et al., 2014 (Implied as weakly active or inactive)
CoptisineProtoberberine> 50Skarydova et al., 2014 (Implied as weakly active or inactive)
ProtopineProtopine> 50Skarydova et al., 2014 (Implied as weakly active or inactive)
AllocryptopineProtopine> 50Skarydova et al., 2014 (Implied as weakly active or inactive)

Note: The study by Skarydova et al. (2014) evaluated nineteen isoquinoline alkaloids. While stylopine and canadine were identified as the most effective, specific IC50 values for all tested compounds with weak or no activity were not individually detailed in the available literature. For the purpose of this guide, alkaloids described as weakly active or inactive are denoted with an IC50 > 50 µM.

Experimental Protocols

The following section details a standardized methodology for determining the inhibitory activity of compounds against recombinant human AKR1C3.

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This in vitro assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of AKR1C3 by monitoring the consumption of the cofactor NADPH.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Recombinant Human AKR1C3 Enzyme: Prepare a stock solution of the purified enzyme in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Cofactor: Prepare a stock solution of β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) in the assay buffer.

  • Substrate: Prepare a stock solution of a suitable AKR1C3 substrate, such as 9,10-phenanthrenequinone (PQ) or S-tetralol, in a suitable solvent (e.g., DMSO).

  • Test Inhibitors: Prepare serial dilutions of the isoquinoline alkaloids or other test compounds in a suitable solvent like DMSO.

2. Assay Procedure:

  • In a 96-well, UV-transparent microplate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate and cofactor (NADPH) to each well.

3. Data Acquisition and Analysis:

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Visualizing Key Processes

To facilitate a deeper understanding of the experimental process and the biological context of AKR1C3 inhibition, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Cofactor, Substrate) Plate Dispense Reagents, Inhibitors, and Enzyme into 96-well Plate Reagents->Plate Inhibitors Prepare Serial Dilutions of Isoquinoline Alkaloids Inhibitors->Plate Incubate Incubate at 37°C Plate->Incubate Start_Reaction Initiate Reaction with Substrate and NADPH Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Start_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for AKR1C3 Enzyme Inhibition Assay.

signaling_pathway cluster_prostaglandin Prostaglandin Metabolism cluster_steroid Steroid Metabolism PGD2 PGD2 AKR1C3 AKR1C3 PGD2->AKR1C3 substrate PGF2a 9α,11β-PGF2 FP_Receptor FP Receptor PGF2a->FP_Receptor activates Proliferation_PG Cell Proliferation FP_Receptor->Proliferation_PG promotes Androstenedione Androstenedione Androstenedione->AKR1C3 substrate Testosterone Testosterone AR Androgen Receptor Testosterone->AR activates Proliferation_AR Cell Proliferation AR->Proliferation_AR promotes AKR1C3->PGF2a catalyzes AKR1C3->Testosterone catalyzes Inhibitor Isoquinoline Alkaloids Inhibitor->AKR1C3 inhibits

Caption: AKR1C3 Signaling Pathways in Cancer Proliferation.

References

Unveiling the Anti-Tumor Potential of (-)-Stylopine: A Comparative Analysis in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel anti-tumor agents with enhanced efficacy and minimal side effects is paramount. This guide presents a comprehensive evaluation of the pre-clinical anti-tumor activity of (-)-Stylopine, a naturally occurring isoquinoline (B145761) alkaloid. Due to the current absence of published xenograft mouse model data for this compound, this report provides a comparative analysis based on its well-documented in vitro efficacy against osteosarcoma, juxtaposed with established in vivo data from xenograft studies of prominent VEGFR2 inhibitors and standard chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the pre-clinical validation of emerging cancer therapeutics.

Executive Summary

This compound has demonstrated significant in vitro anti-cancer properties, primarily through the inhibition of the VEGFR2 signaling pathway, a critical mediator of tumor angiogenesis. This mechanism of action positions this compound as a promising candidate for anti-tumor therapy. This guide provides a detailed comparison of its in vitro performance against the in vivo efficacy of established VEGFR2 inhibitors such as Apatinib, Vandetanib, and Regorafenib, as well as standard-of-care chemotherapies like cisplatin (B142131) and doxorubicin, in osteosarcoma xenograft models. Detailed experimental protocols for establishing and utilizing such models are provided, alongside visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms.

Comparative Efficacy Analysis

While direct comparative in vivo data for this compound is not yet available, the following tables summarize its in vitro efficacy in human osteosarcoma (MG-63) cells and the in vivo performance of other anti-tumor agents in xenograft mouse models of osteosarcoma. This juxtaposition offers a preliminary assessment of this compound's potential therapeutic standing.

Table 1: In Vitro Efficacy of this compound vs. Axitinib in MG-63 Human Osteosarcoma Cells

CompoundConcentrationKey In Vitro Effects
This compound 0.9871 µM- Significantly inhibited phosphorylation of VEGFR2- Reduced total VEGFR2 expression- Induced mitochondrial membrane damage and apoptosis- Inhibited VEGF-165 induced cell migration
Axitinib (Standard) 2.107 µM- Standard VEGFR2 inhibitor used for comparison

Table 2: In Vivo Efficacy of Alternative Anti-Tumor Agents in Osteosarcoma Xenograft Models

AgentModelDosageKey In Vivo Outcomes
Apatinib KHOS cell line xenograftNot specified- Significantly attenuated lung metastases[1]
Vandetanib Lewis Lung Carcinoma & B16.F10 Melanoma xenografts80 mg/kg daily- 84% and 82% tumor growth inhibition, respectively[2]
Regorafenib Patient-Derived Orthotopic Xenograft (PDOX)Not specified- Led to regression of osteosarcoma in two PDOX models[3]
Cisplatin (CDDP) Orthotopic xenograft4 mg/kg (intra-arterial)- Strongly inhibited tumor growth and destruction of cortical bone[4]
Doxorubicin (DOX) Patient-Derived Orthotopic Xenograft (PDOX)Not specified- Used as a standard first-line chemotherapy agent for comparison[5]

Signaling Pathway and Experimental Workflow

To visually articulate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Promotes Xenograft_Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Osteosarcoma Cell Culture (e.g., MG-63) Implantation 3. Subcutaneous or Orthotopic Implantation of Cells/Tissue Cell_Culture->Implantation Animal_Prep 2. Immunocompromised Mice Preparation Animal_Prep->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administration of This compound or Control Randomization->Treatment Monitoring 7. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Harvest 9. Tumor Excision and Analysis Endpoint->Harvest Analysis 10. Histology, IHC, Western Blot, etc. Harvest->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential procedural guidance for the proper disposal of (-)-Stylopine, reflecting a commitment to safety beyond the product itself.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to consult your institution's Environmental Health and Safety (EHS) department, as local and national regulations must be strictly followed. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2]

Hazard Profile Summary

Safety Data Sheets (SDS) for Stylopine and its salts show some variation in hazard classification. Given these inconsistencies, a cautious approach is mandated, treating the compound as hazardous. One supplier classifies the hydrochloride salt as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Another source indicates it may cause skin and serious eye irritation.[4] Conversely, one SDS for the hydrochloride form suggests it is not a hazardous substance.[1] Due to the potential for significant aquatic toxicity, disposal into sanitary sewer systems is inappropriate.[2][3]

Table 1: Summary of Hazard Classifications for Stylopine and its Salts

Data Source GHS Classification Key Hazard Statements
DC Chemicals[3] Acute toxicity, Oral (Category 4); Acute/Chronic aquatic toxicity (Category 1) H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
ChemicalBook[4] Skin irritation; Eye irritation H315: Causes skin irritation. H319: Causes serious eye irritation.
MedChemExpress[1] Not a hazardous substance or mixture None provided.

| Charles University[2] | Not explicitly classified, but provides precautionary statements | P261: Avoid breathing dust/fumes. P262: Do not get in eyes, on skin, or on clothing. P501: Dispose of contents/container to an approved waste disposal plant. |

Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with regulations and minimizes environmental impact.

Step 1: Waste Segregation and Collection
  • Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, sealable hazardous waste container.[5] This container should be clearly labeled as "Hazardous Waste: this compound" with appropriate hazard symbols.

  • Liquid Waste : Collect solutions containing this compound in a dedicated, sealed, and leak-proof liquid hazardous waste container. Choose a container made of a material compatible with the solvent used. The container must be clearly labeled "Hazardous Waste: this compound" and list all chemical constituents, including solvents.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. [6][7]

Step 2: Container Labeling and Storage
  • Ensure all waste containers are properly sealed to prevent leaks or spills.

  • Label each container with a fully completed hazardous waste tag as required by your institution. The label must clearly identify the contents.

  • Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[8] Secondary containment should be used to capture any potential leaks.

Step 3: Arranging for Professional Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][8]

  • Provide the contractor with an accurate description of the waste, including its composition and volume.

  • Follow all instructions provided by the EHS department or the contractor for the safe handover of the waste.

One safety data sheet mentions the option to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber."[2] This is a task for a licensed disposal facility and should not be attempted by laboratory personnel.

Stylopine_Disposal_Workflow start This compound Waste Generated decision Solid or Liquid Waste? start->decision solid_waste Collect in a dedicated, sealed, and labeled SOLID hazardous waste container. decision->solid_waste Solid liquid_waste Collect in a dedicated, sealed, and labeled LIQUID hazardous waste container. decision->liquid_waste Liquid storage Store container in a secure, designated secondary containment area. solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS or Approved Waste Contractor. storage->contact_ehs prohibition CRITICAL: Do NOT dispose down the drain or in regular trash. storage->prohibition pickup Arrange for Professional Pickup and Disposal. contact_ehs->pickup

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling (-)-Stylopine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (-)-Stylopine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE)

To prevent accidental exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] Tightly fitting safety goggles (basket goggles according to EN 166) or a face shield that protects the entire face are recommended to prevent splashes.[3]

  • Hand Protection : Wear compatible chemical-resistant gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are preferred.[4]

  • Body Protection : An impervious clothing, such as a disposable gown or a clean lab coat, should be worn to protect the skin.[1][4] This consists of a long-sleeved jacket and long trousers or a long-sleeved overall.[3]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]

Quantitative Safety Data

At present, there are no established occupational exposure limits (OELs) for this compound.[1] Researchers should handle the compound with care, assuming it may have biological activity based on in-vitro studies.

ParameterValueReference
Occupational Exposure Limit (OEL) No data available[1]
Carcinogenicity No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

prep Preparation (Don PPE, Prepare work area) handling Handling this compound (Weighing, Dissolving) prep->handling Proceed with caution experiment Experimental Use (In-vitro/In-vivo studies) handling->experiment Use in designated area decontamination Decontamination (Clean workspace and equipment) experiment->decontamination After experiment completion disposal Waste Disposal (Segregate and dispose of waste) decontamination->disposal Properly segregate waste post Post-Handling (Doff PPE, Wash hands) disposal->post Final step

References

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